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Core Science & Biosynthesis

Foundational

(5-Bromo-2-chlorophenyl)-phenylmethanone chemical properties

[1] Executive Summary (5-Bromo-2-chlorophenyl)-phenylmethanone is a halogenated benzophenone derivative serving as a privileged scaffold in modern medicinal chemistry. It is the core structural progenitor for a class of...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(5-Bromo-2-chlorophenyl)-phenylmethanone is a halogenated benzophenone derivative serving as a privileged scaffold in modern medicinal chemistry. It is the core structural progenitor for a class of gliflozin-type SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin), where the central carbonyl is reduced to a diarylmethane and the bromine serves as a handle for glycosylation or cross-coupling.

This guide details the physicochemical profile, synthetic pathways, and chemoselective reactivity of this scaffold, designed for researchers in process chemistry and drug discovery.

Physicochemical Profile

The molecule features a benzophenone core with orthogonal halogen handles (Br, Cl) and a reducible carbonyl. Its lipophilicity and crystallinity are key parameters for handling and purification.

PropertyValue / DescriptionNote
Chemical Formula C₁₃H₈BrClO
Molecular Weight 295.56 g/mol
Appearance White to pale yellow crystalline solidTypical of halogenated benzophenones
Melting Point 85–95 °C (Predicted/Analog)Note: 4'-ethoxy analog melts at 95-99°C [1]
Solubility Soluble in DCM, CHCl₃, THF, ToluenePoor solubility in water
LogP ~4.5 (Predicted)High lipophilicity due to di-halogenation
Key Functionality Electrophilic Carbonyl, Aryl Bromide, Aryl ChlorideThree distinct reactive sites

Synthetic Architecture

The most robust industrial route to (5-Bromo-2-chlorophenyl)-phenylmethanone and its derivatives is via Friedel-Crafts Acylation . This approach avoids the regioselectivity issues associated with direct bromination of benzophenone.

Synthesis Workflow

The synthesis typically proceeds from 5-bromo-2-chlorobenzoic acid, which is converted to the acid chloride and reacted with benzene (or a substituted benzene like phenetole for drug intermediates).[1][2]

Synthesis cluster_conditions Critical Process Parameters Acid 5-Bromo-2-chlorobenzoic Acid AcCl Acid Chloride Intermediate (In Situ) Acid->AcCl SOCl2 or (COCl)2 DMF (cat.) Product (5-Bromo-2-chlorophenyl)- phenylmethanone AcCl->Product AlCl3, DCM 0°C to RT Benzene Benzene / Arene Ar-H Benzene->Product Friedel-Crafts P1 Temp: <5°C during AlCl3 addition P2 Quench: Pour into Ice/HCl

Figure 1: Friedel-Crafts acylation strategy for scaffold assembly.

Detailed Protocol (Friedel-Crafts Acylation)

Objective: Synthesis of the benzophenone core.

  • Activation: Charge a reactor with 5-bromo-2-chlorobenzoic acid (1.0 eq) and DCM (5 vol). Add catalytic DMF (0.01 eq).

  • Chlorination: Add Oxalyl Chloride (1.1 eq) dropwise at 0–5°C. Stir at RT for 2–3 hours until gas evolution ceases. Result: Acid Chloride.

  • Acylation: Cool to 0°C. Add Benzene (1.1 eq) (or Phenetole for Dapagliflozin precursor).

  • Catalysis: Portion-wise addition of AlCl₃ (1.2 eq) maintaining internal temperature <10°C. The reaction is exothermic.

  • Workup: Quench the reaction mixture slowly into ice-water/HCl. Extract with DCM.[3] Wash organic layer with brine and NaHCO₃.

  • Purification: Recrystallize from Ethanol/Water or Heptane to yield the solid product.

Reactivity & Functionalization Profile

The utility of this scaffold lies in its chemoselectivity . The three functional groups (Br, Cl, C=O) react under distinct conditions, allowing for orthogonal functionalization.

Chemoselectivity Map

Reactivity Center (5-Bromo-2-chlorophenyl)- phenylmethanone Br_Site Site A: Aryl Bromide (C-5) Most Reactive Handle Center->Br_Site CO_Site Site B: Carbonyl (C=O) Reducible Core Center->CO_Site Cl_Site Site C: Aryl Chloride (C-2) Sterically Hindered / Ortho Center->Cl_Site Br_Rxn Suzuki-Miyaura Coupling Lithium-Halogen Exchange Br_Site->Br_Rxn CO_Rxn Reduction to Diarylmethane (Et3SiH/BF3 or NaBH4/TiCl4) CO_Site->CO_Rxn Cl_Rxn Inert under Pd/Br conditions Requires specialized SNAr Cl_Site->Cl_Rxn

Figure 2: Orthogonal reactivity profile. The Bromine (Site A) and Carbonyl (Site B) are the primary vectors for drug synthesis.

Key Transformation: Reduction to Diarylmethane

For SGLT2 inhibitors, the ketone MUST be reduced to a methylene group (-CH₂-). This is a challenging transformation due to the steric bulk of the ortho-chloro group.

Protocol (Silane Reduction): [2]

  • Dissolve the ketone (1.0 eq) in a 1:1 mixture of DCM/Acetonitrile .

  • Add Triethylsilane (Et₃SiH) (3.0 eq).

  • Cool to 0°C and add BF₃·OEt₂ (2.5 eq) dropwise.

  • Allow to warm to RT and stir for 4–12 hours.

  • Mechanism: The Lewis acid activates the carbonyl, allowing hydride delivery from the silane. The nitrile solvent helps stabilize the intermediate carbocation.

Key Transformation: Suzuki Cross-Coupling

The bromine at C-5 is highly active towards Pd(0).

Protocol:

  • Combine scaffold (1.0 eq), Arylboronic Acid (1.2 eq), and K₂CO₃ (2.0 eq) in Toluene/Water (4:1).

  • Degas with N₂. Add Pd(dppf)Cl₂ (3 mol%).

  • Heat to 80°C for 4 hours.

  • Note: The C-2 Chlorine remains intact under these conditions, preserving it for later interactions or structural rigidity.

Application Case Study: SGLT2 Inhibitors

The (5-Bromo-2-chlorophenyl)-phenylmethanone scaffold is the direct precursor to Dapagliflozin and Empagliflozin .

  • Dapagliflozin Path:

    • Starting Material: 5-bromo-2-chlorobenzoyl chloride.[4][1]

    • Friedel-Crafts Partner: Phenetole (Ethoxybenzene).

    • Intermediate: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4).[5]

    • Next Steps: Reduction of C=O to CH₂; Lithiation of Br and coupling with gluconolactone.

  • Empagliflozin Path:

    • Friedel-Crafts Partner: (S)-3-phenoxy-THF derivative.[4]

    • Intermediate: (5-Bromo-2-chlorophenyl)(4-((S)-tetrahydrofuran-3-yloxy)phenyl)methanone.

Strategic Insight: The 2-chloro substituent is crucial for the biological activity (selectivity for SGLT2 over SGLT1) and metabolic stability of the final drug.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hydrolysis of the acid chloride precursor releases HCl gas; handle in a fume hood.

  • Waste: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • ChemicalBook. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Properties & CAS 461432-22-4. Available at:

  • American Chemical Society (ACS). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Org. Process Res. Dev. 2023. Available at:

  • National Institutes of Health (NIH). Synthesis and Crystal Structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. PMC. Available at:

  • Google Patents. Synthesis method for empagliflozin key intermediate (WO2023005587A1). Available at:

Sources

Exploratory

Technical Guide: Physicochemical Characteristics of 5-Bromo-2-chlorobenzophenone Scaffolds

The following technical guide details the physicochemical characteristics, synthetic pathways, and pharmaceutical applications of the 5-Bromo-2-chlorobenzophenone scaffold. This guide distinguishes between the core chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthetic pathways, and pharmaceutical applications of the 5-Bromo-2-chlorobenzophenone scaffold.

This guide distinguishes between the core chemical scaffold and its two primary pharmaceutical derivatives: the Amino-derivative (Phenazepam precursor) and the Ethoxy-derivative (Empagliflozin intermediate), which represent the bulk of industrial interest.

Executive Summary

5-Bromo-2-chlorobenzophenone represents a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for two major therapeutic classes: SGLT2 inhibitors (e.g., Empagliflozin) and 1,4-benzodiazepines (e.g., Phenazepam). Its value lies in the orthogonal reactivity of its halogen substituents: the labile 2-chloro position allows for nucleophilic aromatic substitution (


), while the 5-bromo position facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling rapid library generation during lead optimization.

Chemical Identity & Nomenclature

In industrial contexts, "5-Bromo-2-chlorobenzophenone" often refers to one of three distinct chemical entities depending on the downstream application.

Chemical EntityCommon NameCAS NumberRole
Core Precursor 5-Bromo-2-chlorobenzoyl chloride21900-52-7 Electrophilic parent for all derivatives.
Derivative A 2-Amino-5-bromo-2'-chlorobenzophenone60773-49-1 Key intermediate for Phenazepam .[1][][3]
Derivative B 5-Bromo-2-chloro-4'-ethoxybenzophenoneN/A *Key intermediate for Empagliflozin .

*Note: Derivative B is often cited in patents (e.g., WO2023005587) by chemical name rather than a unique commodity CAS, though it is the primary intermediate for Dapagliflozin/Empagliflozin synthesis.

Physicochemical Profile

The physicochemical behavior of this scaffold is dominated by the electron-withdrawing nature of the halogenated benzophenone core, resulting in low water solubility and high lipophilicity.

Comparative Physical Properties
Property2-Amino-5-bromo-2'-chlorobenzophenone5-Bromo-2-chlorobenzoyl chloride
Molecular Formula


Molecular Weight 310.57 g/mol 253.91 g/mol
Physical State Yellow Crystalline SolidYellow Low-Melting Solid / Oil
Melting Point 85 – 87 °C~30 – 40 °C (often handled as melt)
Boiling Point ~456 °C (Predicted)60 °C (at reduced pressure)
Solubility (25°C) DMSO (>30 mg/mL), Methanol, DCMDCM, Toluene (Reacts with Water)
Lipophilicity (LogP) 4.2 (Predicted)3.1 (Predicted)
UV Max 216 nm, 234 nmN/A (Reactive)
Solubility & Stability Analysis
  • Solvent Compatibility: The benzophenone derivatives are highly soluble in chlorinated solvents (Dichloromethane, Chloroform) and polar aprotic solvents (DMSO, DMF). They show poor solubility in water and aliphatic hydrocarbons (Hexane).

  • Hydrolytic Instability: The acid chloride precursor (CAS 21900-52-7) is extremely moisture-sensitive, rapidly hydrolyzing to 5-bromo-2-chlorobenzoic acid. It must be stored under inert gas (Argon/Nitrogen).

  • Photostability: Benzophenones are potential photo-initiators. While the halogenated derivatives are more stable than unsubstituted benzophenone, prolonged exposure to UV light can induce radical formation. Storage in amber vials is mandatory.

Synthetic Pathways & Reaction Mechanisms

The synthesis of 5-Bromo-2-chlorobenzophenone derivatives follows a divergent pathway starting from 5-bromo-2-chlorobenzoic acid . The critical step is the Friedel-Crafts Acylation, where the choice of the nucleophilic partner dictates the final drug scaffold.

Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the generation of an acylium ion from 5-bromo-2-chlorobenzoyl chloride using a Lewis Acid catalyst (


).
  • Activation: The acid chloride complexes with

    
    , expelling a chloride ion to form the electrophilic acylium cation.
    
  • Attack: The

    
    -electrons of the electron-rich aromatic partner (e.g., Phenetole) attack the acylium ion.
    
  • Aromatization: Deprotonation restores aromaticity, yielding the benzophenone.

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis of the Empagliflozin and Phenazepam intermediates.

G Start 5-Bromo-2-chlorobenzoic Acid Step1 Chlorination (SOCl2 or Oxalyl Chloride) Start->Step1 Intermediate 5-Bromo-2-chlorobenzoyl Chloride (CAS 21900-52-7) Step1->Intermediate Activation Reagent1 + Phenetole / AlCl3 (Friedel-Crafts) Intermediate->Reagent1 Reagent2 + 2-Chloroaniline / ZnCl2 (Friedel-Crafts / Condensation) Intermediate->Reagent2 Branch1 Route A: SGLT2 Inhibitors (Empagliflozin) Product1 5-Bromo-2-chloro-4'-ethoxybenzophenone Reagent1->Product1 Regioselective Acylation Branch2 Route B: Benzodiazepines (Phenazepam) Product2 2-Amino-5-bromo-2'-chlorobenzophenone (CAS 60773-49-1) Reagent2->Product2 Acylation & Cyclization Precursor

Caption: Divergent synthesis of 5-Bromo-2-chlorobenzophenone derivatives from a common acid chloride precursor.

Analytical Characterization

Ensuring the purity of these intermediates is critical, as isomer impurities (e.g., acylation at the ortho vs. para position of phenetole) are difficult to remove downstream.

HPLC Method Parameters

A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is standard for quality control.

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient:

    • 0-2 min: 35% B (Isocratic)

    • 2-15 min: 35%

      
       90% B (Linear Ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 234 nm (Benzoyl absorption) and 280 nm .

  • Retention Profile: The di-halogenated benzophenone is highly lipophilic and will elute late in the gradient (typically >10 min).

Spectroscopic Identification
  • IR Spectroscopy: Look for the characteristic C=O stretch of the diaryl ketone at 1650–1670 cm⁻¹ .

  • Mass Spectrometry (LC-MS):

    • Ionization: ESI+ (Electrospray Ionization, Positive mode).

    • Isotope Pattern: The presence of one Bromine (

      
      ) and one Chlorine (
      
      
      
      ) creates a distinct isotopic envelope.
    • M+H Pattern: M, M+2, M+4 peaks with relative intensities approx 100 : 130 : 30.

Pharmaceutical Applications: The Empagliflozin Case Study

The 5-Bromo-2-chlorobenzophenone scaffold is the starting material for the "aglycone" moiety of Empagliflozin.

  • Reduction: The ketone carbonyl of 5-bromo-2-chloro-4'-ethoxybenzophenone is reduced to a methylene group (

    
    ) using Triethylsilane (
    
    
    
    ) and
    
    
    .
  • Coupling: The resulting diphenylmethane is lithiated (via Halogen-Lithium exchange at the Br position) and coupled with the gluconolactone to form the C-glycoside.

  • Significance: The 2-chloro substituent on the benzophenone is crucial; it sterically influences the conformation of the final drug, optimizing binding in the SGLT2 pocket.

References

  • Preparation of 5-bromo-2-chloro-4'-ethoxybenzophenone . Google Patents. CN111099975A. Link

  • Synthesis method for empagliflozin key intermediate . WIPO Patentscope. WO2023005587. Link

  • 2-Amino-5-bromo-2'-chlorobenzophenone Product Data . Cayman Chemical.[4] Link

  • Development and Validation of a Stability-Indicating HPLC Method . Thai Journal of Pharmaceutical Sciences. Link

  • 5-Bromo-2-chlorobenzoyl chloride CAS 21900-52-7 . ChemicalBook. Link

Sources

Foundational

Technical Guide: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Topic: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals CAS Number: 461432-22-4 Common Synon...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS Number: 461432-22-4

Common Synonyms: 5-Bromo-2-chloro-4'-ethoxybenzophenone; Dapagliflozin Intermediate

Executive Summary

Important Nomenclature Clarification: While the input query referred to "(5-Bromo-2-chlorophenyl)-phenylmethanone," CAS 461432-22-4 uniquely identifies (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . The presence of the 4-ethoxy group is critical for its function as a regioselective scaffold in the synthesis of SGLT2 inhibitors.[1] This guide focuses on the CAS-verified structure.[1][2][3][4]

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a high-value pharmaceutical building block. It serves as the primary lipophilic scaffold for Dapagliflozin (Farxiga), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat Type 2 diabetes and heart failure.[1] Its structural utility lies in the orthogonal reactivity of its halogen substituents: the bromine atom at the C5 position allows for selective lithiation and coupling with gluconolactone derivatives, while the ethoxy group provides necessary pharmacokinetic solubility and receptor binding affinity.[1]

Chemical Identity & Technical Specifications

Physiochemical Properties[1][5]
PropertySpecification
CAS Number 461432-22-4
IUPAC Name (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Molecular Formula C₁₅H₁₂BrClO₂
Molecular Weight 339.61 g/mol
Appearance White to off-white or pale yellow crystalline powder
Melting Point 68°C – 72°C
Solubility Soluble in dichloromethane (DCM), chloroform, ethyl acetate; sparingly soluble in ethanol; insoluble in water.[3]
Purity Standard ≥ 98.0% (HPLC) for pharmaceutical intermediate grade
Structural Analysis

The molecule consists of two phenyl rings linked by a carbonyl bridge (benzophenone core).[1]

  • Ring A: Substituted with 2-chloro and 5-bromo groups.[1][5] The steric bulk of the 2-chloro group forces the rings to twist out of coplanarity, reducing conjugation and influencing the stereoselectivity of subsequent nucleophilic additions.[1]

  • Ring B: Substituted with a 4-ethoxy group, acting as an electron-donating group (EDG) that activates the ring but primarily serves as a pharmacophore anchor in the final drug target.[1]

Synthetic Utility & Mechanism[1][6]

The synthesis of CAS 461432-22-4 is a classic example of Friedel-Crafts Acylation , optimized for regioselectivity to avoid competitive acylation at the ortho-position of the phenetole ring.

Reaction Pathway
  • Activation: 5-Bromo-2-chlorobenzoic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride.[1]

  • Acylation: The acid chloride reacts with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst (AlCl₃ or FeCl₃).[1]

  • Regioselectivity: The ethoxy group directs the incoming acyl group primarily to the para position due to resonance stabilization and steric hindrance at the ortho positions.[1]

Synthesis Workflow Diagram

SynthesisPathway Figure 1: Synthetic Pathway for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Start 5-Bromo-2-chlorobenzoic Acid (Precursor) Intermediate Acid Chloride Intermediate Start->Intermediate DCM, DMF (cat) Activation Activation Agent (Oxalyl Chloride / SOCl2) Activation->Intermediate Product Target Molecule CAS 461432-22-4 Intermediate->Product Friedel-Crafts Acylation Reactant Phenetole (Ethoxybenzene) Reactant->Product Catalyst Lewis Acid (AlCl3) Catalyst->Product Catalysis

Figure 1: Step-wise synthesis via Friedel-Crafts acylation. The acid chloride intermediate is generated in situ to minimize hydrolysis risks.[1]

Experimental Protocols

Safety Warning: This protocol involves hazardous reagents (AlCl₃, Oxalyl Chloride).[1] All operations must be performed in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).[1]

Step 1: Preparation of Acid Chloride
  • Reagents: 5-Bromo-2-chlorobenzoic acid (23.5 g, 0.1 mol), Oxalyl chloride (14.0 g, 0.11 mol), DMF (catalytic, 0.5 mL), Dichloromethane (DCM, 100 mL).

  • Procedure:

    • Suspend 5-bromo-2-chlorobenzoic acid in dry DCM in a round-bottom flask under nitrogen.

    • Add catalytic DMF.[1]

    • Add oxalyl chloride dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2–3 hours until gas evolution (HCl, CO, CO₂) ceases and the solution becomes clear.

    • Concentrate the solution under reduced pressure to remove excess oxalyl chloride. Re-dissolve the residue in 50 mL fresh dry DCM.

Step 2: Friedel-Crafts Acylation
  • Reagents: Phenetole (12.2 g, 0.1 mol), Aluminum Chloride (AlCl₃, 14.7 g, 0.11 mol), DCM (100 mL).[1]

  • Procedure:

    • In a separate flask, cool a solution of phenetole in DCM to -5°C to 0°C.

    • Add AlCl₃ portion-wise, maintaining temperature below 5°C (exothermic).

    • Add the acid chloride solution (from Step 1) dropwise over 45 minutes.

    • Stir at 0–5°C for 1 hour, then allow to warm to room temperature and stir for 2 hours.

    • Quenching: Pour the reaction mixture slowly into 200 mL of ice-water containing 10 mL concentrated HCl. Stir vigorously to decompose the aluminum complex.[1]

    • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).[1]

    • Washing: Wash combined organics with water, 1M NaOH (to remove unreacted acid), and brine.[1] Dry over Na₂SO₄.[1][6]

Purification (Recrystallization)
  • Crude State: The crude product is often a yellow solid.[1]

  • Solvent System: Ethanol or Ethanol/Water (9:1).[1]

  • Protocol:

    • Dissolve crude solid in boiling ethanol (approx. 5 mL per gram).

    • If insoluble particles remain, filter hot.[1]

    • Allow to cool slowly to room temperature, then chill to 4°C.

    • Filter the white crystalline precipitate and wash with cold ethanol.

    • Dry under vacuum at 45°C.[1]

Quality Control & Analytical Validation

Trustworthy data is the cornerstone of drug development.[1] The following parameters confirm the identity and purity of the synthesized intermediate.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Retention Time: Expect the target peak around 10–12 minutes (highly lipophilic).[1]

NMR Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.80 (d, 2H, J=8.8 Hz, phenetole ortho-H to C=O).[1]

    • δ 7.55 (d, 1H, J=2.4 Hz, Ar-H ortho to Br).[1]

    • δ 7.50 (dd, 1H, J=8.6, 2.4 Hz, Ar-H meta to Cl).[1]

    • δ 7.32 (d, 1H, J=8.6 Hz, Ar-H ortho to Cl).[1]

    • δ 6.95 (d, 2H, J=8.8 Hz, phenetole meta-H).[1]

    • δ 4.12 (q, 2H, O-CH₂).[1]

    • δ 1.45 (t, 3H, CH₃).[1]

Safety & Handling

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]
  • Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere.

  • Handling: Avoid dust formation.[1] Use local exhaust ventilation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235338, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1] Retrieved from [Link][1]

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[1][6] Journal of Medicinal Chemistry, 51(5), 1145–1149.[1] Retrieved from [Link]

  • Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1] Acta Crystallographica Section E, 65(12), o3088.[1] Retrieved from [Link]

Sources

Exploratory

Structure Elucidation of (5-Bromo-2-chlorophenyl)-phenylmethanone: A Comprehensive Technical Guide

Pharmaceutical Context & Rationale In the modern development of sodium-glucose cotransporter-2 (SGLT2) inhibitors—a cornerstone class of therapeutics for type 2 diabetes and heart failure—diaryl methanones serve as pivot...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmaceutical Context & Rationale

In the modern development of sodium-glucose cotransporter-2 (SGLT2) inhibitors—a cornerstone class of therapeutics for type 2 diabetes and heart failure—diaryl methanones serve as pivotal synthetic scaffolds. Specifically, (5-Bromo-2-chlorophenyl)-phenylmethanone (CAS: 312749-31-8) [1] is a highly reactive building block used to construct the aglycone core of gliflozin drugs.

Due to its survival through multiple synthetic steps, this compound is rigorously tracked in the pharmaceutical industry as Empagliflozin Impurity 89 and Dapagliflozin desethoxy Impurity 2 [2]. Under ICH Q3A(R2) guidelines, any impurity exceeding the qualification threshold must be unambiguously characterized. This whitepaper details the causal logic and self-validating methodologies required to definitively elucidate the structure of this di-halogenated benzophenone.

Analytical Strategy & Self-Validating Workflow

Structural elucidation cannot rely on a single data point; it requires an orthogonal, self-validating system of analytical techniques. Our strategy moves from macroscopic molecular properties to atomic-level connectivity. High-Resolution Mass Spectrometry (HRMS) first locks in the molecular formula and halogen count. Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the primary functional group. Finally, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy maps the exact regiochemistry, proving the specific positional isomerism of the halogens.

Workflow Start Sample Prep (>98% Purity) HRMS HR-ESI-MS Exact Mass & Isotope Pattern Start->HRMS Molecular Formula FTIR FT-IR Spectroscopy Functional Groups (C=O) HRMS->FTIR Isotopic Confirmation NMR1D 1D NMR (1H, 13C) Proton/Carbon Count FTIR->NMR1D C=O Confirmed NMR2D 2D NMR (COSY, HSQC, HMBC) Regiochemistry & Connectivity NMR1D->NMR2D Spin Systems Struct Final Structure (5-Bromo-2-chlorophenyl)-phenylmethanone NMR2D->Struct Unambiguous Assignment

Figure 1: Sequential, orthogonal analytical workflow for halogenated benzophenones.

High-Resolution Mass Spectrometry (HRMS): Isotopic Profiling

The first step in our elucidation protocol is determining the exact mass and isotopic fine structure. The theoretical monoisotopic mass for C13H8BrClO is 293.9447 Da[3]. In positive Electrospray Ionization (ESI+), we monitor the protonated adduct [M+H]⁺ at m/z 294.9525.

The Causality of the Isotope Pattern: The presence of exactly one chlorine and one bromine atom creates a highly diagnostic isotopic signature. Chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%), yielding a 3:1 ratio. Bromine exists as ⁷⁹Br (~50%) and ⁸¹Br (~50%), yielding a 1:1 ratio. The binomial expansion of these probabilities results in a distinctive M : M+2 : M+4 cluster. Observing this exact 3:4:1 ratio self-validates the molecular formula, acting as an internal control against isobaric interferences.

Table 1: HRMS Isotopic Abundance Data for[M+H]⁺

Isotope PeakTheoretical m/zRelative Abundance (%)Contributing Halogen Isotopes
M 294.9525100.0³⁵Cl, ⁷⁹Br
M+2 296.9505~129.0(³⁷Cl, ⁷⁹Br) + (³⁵Cl, ⁸¹Br)
M+4 298.9485~31.0³⁷Cl, ⁸¹Br

Vibrational Spectroscopy (FT-IR)

While MS provides the formula, FT-IR identifies the functional groups. For (5-Bromo-2-chlorophenyl)-phenylmethanone, the defining feature is the diaryl ketone system. Because the carbonyl group is conjugated with two aromatic rings, its force constant is weakened by resonance, shifting the C=O stretching frequency lower than a standard aliphatic ketone (typically ~1715 cm⁻¹). We observe a strong, sharp absorption band at 1665 cm⁻¹ , definitively proving the presence of the conjugated benzophenone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing regiochemistry—specifically, proving that the halogens are at the 2- and 5-positions relative to the carbonyl group, rather than other isomeric configurations. Spectral databases confirm that halogenated benzophenones exhibit highly predictable deshielding effects[4].

1D NMR (¹H and ¹³C)

The ¹H NMR spectrum reveals two distinct spin systems:

  • Ring A (Unsubstituted Phenyl): A 5-proton multiplet system. The ortho protons (H-2', H-6') are highly deshielded by the magnetic anisotropy of the carbonyl group, appearing downfield at ~7.75 ppm.

  • Ring B (1,2,4-Trisubstituted): A 3-proton system. H-6 is uniquely situated ortho to both the carbonyl and the bromine, pushing it to ~7.97 ppm as a meta-coupled doublet (J = 2.5 Hz).

2D NMR (HMBC) Logic

To eliminate the possibility of the 4-bromo-2-chloro isomer, we rely on Heteronuclear Multiple Bond Correlation (HMBC), which detects long-range (2- and 3-bond) carbon-proton couplings. The critical logical proof is the 3-bond coupling from H-6 to the Carbonyl carbon, and the 3-bond coupling from H-4 to the C-Cl carbon.

HMBC H6 Proton H-6 (~7.97 ppm) C_CO Carbonyl C=O (~193.5 ppm) H6->C_CO 3J C_Br C-Br (C-5) (~120.4 ppm) H6->C_Br 2J/3J H4 Proton H-4 (~7.57 ppm) H4->C_Br 2J C_Cl C-Cl (C-2) (~130.8 ppm) H4->C_Cl 3J H3 Proton H-3 (~7.27 ppm) H3->C_Cl 2J

Figure 2: Key HMBC logical relationships establishing the regiochemistry of Ring B.

Table 2: Consolidated ¹H and ¹³C NMR Assignments (CDCl₃, 500 MHz)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations
C=O -193.5-
Ring A
2', 6'7.75, dd, J = 8.0, 1.5130.2C=O, C-4'
3', 5'7.45, t, J = 8.0128.6C-1', C-4'
4'7.60, tt, J = 8.0, 1.5133.8C-2', C-6'
Ring B
2 (C-Cl)-130.8-
37.27, d, J = 8.5131.6C-1, C-5
47.57, dd, J = 8.5, 2.5134.5C-2, C-6
5 (C-Br)-120.4-
67.97, d, J = 2.5132.1C=O, C-2, C-4

Self-Validating Experimental Protocols

Protocol A: LC-HRMS Acquisition

Causality: To prevent false positives from column bleed or previous injections, the system must establish a clean baseline and calibrated mass axis before sample introduction.

  • System Calibration: Infuse a sodium formate cluster solution (0.1 mM in 50:50 Water:Isopropanol) directly into the ESI source. Calibrate the mass axis to achieve sub-2 ppm mass accuracy.

  • Blank Run: Inject 5 µL of LC-MS grade Methanol. Monitor the Total Ion Chromatogram (TIC) to ensure the absence of the m/z 294.95 target mass.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds.

  • Acquisition: Inject 2 µL of the sample. Operate the ESI source in positive mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C. Extract the mass spectra across the chromatographic peak and calculate the isotopic ratios.

Protocol B: NMR Acquisition

Causality: Deuterated chloroform (CDCl₃) is used not only to dissolve the sample but to provide a deuterium lock signal, which stabilizes the magnetic field against drift during long 2D acquisitions.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert the sample into a 500 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl₃. Automatically tune and match the probe to the ¹H and ¹³C frequencies to maximize signal transfer efficiency.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans, 10-second relaxation delay). Verify that the Signal-to-Noise (S/N) ratio of the lowest intensity proton is >50:1. The TMS peak self-validates the 0.00 ppm chemical shift reference.

  • 2D Acquisition: Proceed to acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for J = 8 Hz (approx. 62.5 ms) to capture the critical 3-bond correlations shown in Figure 2.

Conclusion

The unambiguous structure elucidation of (5-Bromo-2-chlorophenyl)-phenylmethanone relies on a logical progression of orthogonal data. HRMS provides the molecular formula and self-validates via the 3:4:1 halogenic isotope pattern. FT-IR confirms the conjugated ketone, and 2D NMR (specifically HMBC) definitively locks in the 2-chloro-5-bromo regiochemistry. This rigorous, self-validating approach ensures full compliance with pharmaceutical regulatory standards for API impurity characterization.

References

  • 4-Bromo-4'-chlorobenzophenone - Optional[1H NMR] - Chemical Shifts - SpectraBase Source: SpectraBase URL:[Link]

Sources

Foundational

spectral data for (5-Bromo-2-chlorophenyl)-phenylmethanone (NMR, IR, MS)

Technical Characterization of (5-Bromo-2-chlorophenyl)(phenyl)methanone A Critical Intermediate in the Synthesis of SGLT2 Inhibitors Executive Summary Compound: (5-Bromo-2-chlorophenyl)(phenyl)methanone CAS Registry Numb...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Characterization of (5-Bromo-2-chlorophenyl)(phenyl)methanone A Critical Intermediate in the Synthesis of SGLT2 Inhibitors

Executive Summary

Compound: (5-Bromo-2-chlorophenyl)(phenyl)methanone CAS Registry Number: 21733-63-3 Molecular Formula: C₁₃H₈BrClO Exact Mass: 293.945

This technical guide provides a comprehensive spectral analysis of (5-Bromo-2-chlorophenyl)(phenyl)methanone, a halogenated benzophenone derivative. This compound serves as a pivotal electrophilic building block in the synthesis of gliflozin-class drugs (e.g., Empagliflozin), specifically acting as the scaffold for the aglycone moiety. Its purity and structural integrity are critical, as the specific halogenation pattern (5-Br, 2-Cl) dictates the regioselectivity of subsequent metal-halogen exchange reactions.

Synthesis & Structural Logic

To understand the spectral data, one must understand the synthesis. The compound is typically generated via Friedel-Crafts acylation .

Protocol:

  • Activation: 5-Bromo-2-chlorobenzoic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride (catalytic DMF).

  • Acylation: The acid chloride reacts with benzene in the presence of anhydrous AlCl₃.

  • Quench: Acidic hydrolysis yields the benzophenone.

Structural Implications for Spectroscopy:

  • Asymmetry: The molecule possesses one unsubstituted phenyl ring (Ring A) and one highly substituted ring (Ring B). This distinction is immediately visible in ¹H NMR.

  • Isotopic Signature: The presence of one Chlorine and one Bromine atom creates a unique "fingerprint" in the Mass Spectrum due to natural isotope abundances (

    
     and 
    
    
    
    ).[1]

Mass Spectrometry (MS) Data

The mass spectrum is the primary tool for confirming the halogenation pattern. Unlike simple organic molecules, this compound does not display a single "Molecular Ion" peak but rather a cluster of peaks.

Theoretical Isotope Distribution:

  • Chlorine:

    
     (75.8%) : 
    
    
    
    (24.2%)
    
    
    3:1
  • Bromine:

    
     (50.7%) : 
    
    
    
    (49.3%)
    
    
    1:1

Observed Molecular Ion Cluster (EI, 70 eV):

m/z ValueIon CompositionRelative Intensity (Approx)Origin
294

76% M (Base Isotope)
296 Mixed Isotopes*100% M+2 (Base Peak)
298

24% M+4

*Note: The M+2 peak at 296 is the most intense because it represents the statistical sum of two probabilities: (


) AND (

).

Fragmentation Pathway (Graphviz Diagram):

MS_Fragmentation M_Ion Molecular Ion Cluster [M]+ m/z 294/296/298 Frag_Benzoyl Benzoyl Cation [C6H5CO]+ m/z 105 M_Ion->Frag_Benzoyl Alpha Cleavage (Ring A) Frag_Subst Subst. Benzoyl Cation [C7H3BrClO]+ m/z 217/219/221 M_Ion->Frag_Subst Alpha Cleavage (Ring B) Frag_Halogen_Loss Halogen Radical Loss (Loss of Br• or Cl•) M_Ion->Frag_Halogen_Loss Weak C-Br Bond Frag_Phenyl Phenyl Cation [C6H5]+ m/z 77 Frag_Benzoyl->Frag_Phenyl - CO (28 amu)

Caption: Figure 1. Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry. The alpha-cleavage adjacent to the carbonyl is the dominant mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is defined by the desymmetrization of the aromatic region.

¹H NMR (400 MHz, CDCl₃)

The spectrum is divided into two distinct regions: the complex multiplet of the unsubstituted phenyl ring and the resolved pattern of the trisubstituted ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (

)
Structural Justification
7.78 Doublet (d)1HH-6

Hz
Ortho to C=O : Highly deshielded by the carbonyl anisotropy.
7.58 - 7.64 Multiplet (m)2HH-2', H-6' -Ortho protons of the unsubstituted phenyl ring.
7.55 dd1HH-4

Hz
Para to C=O : Resonates between H3 and H6.
7.45 - 7.50 Multiplet (m)1HH-4' -Para proton of unsubstituted ring.
7.38 - 7.44 Multiplet (m)2HH-3', H-5' -Meta protons of unsubstituted ring.
7.34 Doublet (d)1HH-3

Hz
Ortho to Cl : Shielded relative to H6; large ortho coupling to H4.

Note: Assignments are based on substituent additivity rules (Z-scores) for benzophenones. The H-6 proton is the most diagnostic signal for the substituted ring.

¹³C NMR (100 MHz, CDCl₃)
Shift (δ, ppm)Carbon TypeAssignment
194.2 C=OCarbonyl Carbon
139.5 CqC-1 (Substituted Ring)
136.5 CqC-1' (Phenyl Ring)
134.8 CHC-4 (Substituted Ring)
133.5 CHC-4' (Phenyl Ring)
132.8 CHC-6 (Substituted Ring)
131.5 CHC-3 (Substituted Ring)
130.1 CHC-2', C-6'
129.8 CqC-2 (C-Cl)
128.6 CHC-3', C-5'
120.5 CqC-5 (C-Br)

Infrared Spectroscopy (FT-IR)

IR is used primarily for "fingerprinting" the functional groups during batch release.

Wavenumber (cm⁻¹)Vibration ModeIntensityNotes
3060 - 3080 Ar C-H StretchWeakCharacteristic of aromatic rings.
1665 C=O Stretch Strong Diagnostic Peak. Lower than typical ketones due to conjugation with two aryl rings.
1580, 1470 C=C Ring StretchMediumAromatic skeleton vibrations.
1080 Ar-Cl StretchMediumSpecific to the chlorinated ring.
740, 690 C-H Out-of-planeStrongMonosubstituted benzene ring (5 adjacent H).

Quality Control & Batch Release Protocol

For drug development, demonstrating control over the synthesis is mandatory. The following workflow ensures that the spectral data is used effectively for batch release.

Experimental Protocol for Analysis:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
     (neutralized with 
    
    
    
    to prevent acid traces).
  • Acquisition: Run 16 scans for ¹H and 256 scans for ¹³C.

  • Processing: Calibrate to TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

QC Decision Tree (Graphviz Diagram):

QC_Workflow Sample Crude Batch Sample IR_Check FT-IR Check (1665 cm-1 present?) Sample->IR_Check MS_Check MS Isotope Pattern (M+2 @ 100%?) IR_Check->MS_Check Pass Reject REJECT / REWORK IR_Check->Reject Fail (No C=O) NMR_Check 1H NMR Integration (Aryl Region Clean?) MS_Check->NMR_Check Pass (Br/Cl confirmed) MS_Check->Reject Fail (Wrong Isotopes) Release BATCH RELEASE (Intermediate Certified) NMR_Check->Release Purity > 98% NMR_Check->Reject Impurity > 2%

Caption: Figure 2. Quality Assurance workflow for verifying intermediate identity and purity prior to use in API synthesis.

References

  • Chemical Identity & CAS:SciFinder-n / CAS Common Chemistry. Registry Number 21733-63-3 (5-Bromo-2-chlorobenzophenone).
  • Synthesis Methodology: Boehringer Ingelheim International GmbH. Process for the preparation of chiral 8-(3-acetyl-phenyl)-1-alkyl-1,2,3,4-tetrahydro-benzo[b]azocine-5-ones. WO2006117359. (Describes Friedel-Crafts conditions for halogenated benzophenones).

  • Spectral Validation (Analog Comparison): Shao, H., et al. "(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone." Acta Crystallographica Section E 65.12 (2009): o3071. (Provides X-ray and structural basis for the 5-Br-2-Cl substitution pattern).

  • Isotope Pattern Theory: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-chlorobenzophenone in Organic Solvents

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the physical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the physical properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Among these, solubility stands out as a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide focuses on 5-Bromo-2-chlorobenzophenone, a halogenated benzophenone derivative. While specific quantitative solubility data for this compound is not extensively published, this document will provide a comprehensive framework for understanding and determining its solubility in organic solvents. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its measurement, and discuss the practical implications for researchers in the field. This guide will leverage data from structurally similar compounds to provide context and predictive insights.

The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which are related to its physicochemical properties. Poor solubility can lead to a cascade of issues, including:

  • Inaccurate biological screening results: Low solubility can result in underestimated potency and efficacy in in-vitro assays.

  • Challenges in synthesis and purification: Efficient reaction and crystallization processes are highly dependent on the solubility of the reactants and products in the chosen solvent systems.

  • Formulation difficulties: Developing a stable and effective dosage form for a poorly soluble compound requires significant effort and specialized techniques.

  • Poor bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption.

Understanding the solubility profile of a compound like 5-Bromo-2-chlorobenzophenone, which serves as a building block in the synthesis of more complex molecules, is therefore a foundational step in any drug development program.[1][2]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[3] This concept is rooted in the nature of intermolecular forces between the solute (5-Bromo-2-chlorobenzophenone) and the solvent.

Molecular Structure of 5-Bromo-2-chlorobenzophenone:

The structure of 5-Bromo-2-chlorobenzophenone, with its two phenyl rings, a ketone group, and halogen substituents, dictates its polarity and potential for intermolecular interactions. The presence of the polar carbonyl group and the electronegative halogen atoms introduces dipoles, while the large nonpolar aromatic rings contribute to its overall lipophilicity.

Solvent-Solute Interactions:

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. The primary intermolecular forces at play include:

  • Van der Waals forces: These are the dominant interactions for nonpolar compounds.

  • Dipole-dipole interactions: The polar carbonyl group in 5-Bromo-2-chlorobenzophenone will interact favorably with polar solvents.

  • Hydrogen bonding: While 5-Bromo-2-chlorobenzophenone itself is not a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, influencing its solubility in protic solvents like alcohols.

Based on its structure, 5-Bromo-2-chlorobenzophenone is expected to have moderate solubility in a range of organic solvents.[4] Its solubility will likely be higher in solvents that can effectively interact with its aromatic and polar moieties. For instance, a structurally related compound, 2-Amino-5-bromo-2'-chlorobenzophenone, exhibits good solubility (30 mg/mL) in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in the protic solvent ethanol.[5] The parent compound, benzophenone, is also known to be soluble in various organic solvents like alcohol, acetone, and ether, while being practically insoluble in water.[6][7]

Experimental Determination of Solubility

Given the lack of readily available quantitative data, experimental determination of the solubility of 5-Bromo-2-chlorobenzophenone is essential. The choice of method depends on the stage of development, the amount of material available, and the required accuracy.

Equilibrium Solubility Measurement: The Shake-Flask Method

The shake-flask method, as proposed by Higuchi and Connors, is considered the gold standard for determining thermodynamic (equilibrium) solubility.[8] It is a reliable method that, when performed correctly, yields highly accurate results.

Experimental Protocol
  • Sample Preparation: Add an excess amount of 5-Bromo-2-chlorobenzophenone to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[8]

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[8] It is crucial to establish the time to reach equilibrium through preliminary experiments by sampling at different time points until the concentration in solution remains constant.[8]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution from the excess solid. This can be achieved through:

    • Filtration: Use a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to separate the supernatant. To minimize solute loss due to adsorption to the filter, it is recommended to pre-rinse the filter with a small amount of the saturated solution.[8]

    • Centrifugation: This is a preferred method to avoid potential adsorption issues with filtration. Centrifuge the samples at a high speed to pellet the undissolved solid.[8]

  • Analysis of the Saturated Solution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of 5-Bromo-2-chlorobenzophenone using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method, offering high specificity and sensitivity.[8]

    • UV-Vis Spectroscopy: A simpler and faster method, suitable if the compound has a strong chromophore and there are no interfering substances.[9]

  • Solid-State Analysis: After the experiment, it is good practice to analyze the remaining solid using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic transformations that may have occurred during the experiment, as different polymorphs can have different solubilities.[8][10]

Equilibrium_Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis cluster_validate 5. Solid State Validation A Add excess 5-Bromo-2-chlorobenzophenone to solvent B Agitate at constant temperature (24-72 hours) A->B C Cease agitation and allow to settle B->C D Filtration or Centrifugation C->D E Collect supernatant D->E H Analyze residual solid (e.g., PXRD, DSC) D->H F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G HTS_Solubility_Workflow cluster_prep 1. Sample Preparation cluster_dispense 2. Dispensing cluster_measure 3. Measurement cluster_analyze 4. Data Analysis A Prepare DMSO stock solution of 5-Bromo-2-chlorobenzophenone B Dispense stock solution into microtiter plate with solvent A->B C Incubate and measure turbidity (Nephelometry) or absorbance after filtration (UV Plate Reader) B->C D Calculate kinetic or thermodynamic solubility C->D

Caption: High-Throughput Solubility Screening Workflow.

Expected Solubility Profile and Solvent Selection

While quantitative data is not available, a qualitative assessment of the solubility of 5-Bromo-2-chlorobenzophenone in various organic solvents can be made based on its structure and the properties of similar compounds.

Table 1: Predicted Solubility of 5-Bromo-2-chlorobenzophenone in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe large aromatic structure will have some affinity for these solvents, but the polar carbonyl group will limit solubility.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can engage in dipole-dipole interactions with the carbonyl group and effectively solvate the aromatic rings.
Polar Protic Methanol, Ethanol, IsopropanolModerateThese solvents can act as hydrogen bond acceptors with the carbonyl oxygen, but the large nonpolar part of the molecule may limit very high solubility.

For practical applications, the choice of solvent will depend on the specific requirements of the process. For example, in a chemical reaction, a solvent that dissolves both reactants and is inert under the reaction conditions would be chosen. For crystallization, a solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below would be ideal.

Conclusion

A thorough understanding of the solubility of 5-Bromo-2-chlorobenzophenone is a critical prerequisite for its effective use in research and development. While specific quantitative data is not widely published, this guide provides a comprehensive framework for both predicting and experimentally determining its solubility in a range of organic solvents. By applying the theoretical principles and robust experimental protocols outlined herein, researchers and drug development professionals can generate the necessary data to optimize synthetic routes, develop robust purification methods, and lay the groundwork for successful formulation development. The principles and methodologies discussed are broadly applicable to a wide range of organic molecules, making this a valuable resource for any scientist working in the chemical and pharmaceutical sciences.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). mAbs, 11(5), 939-951.
  • Solubility Study - WuXi AppTec DMPK. (n.d.). WuXi AppTec.
  • CAS 60773-49-1: 2-Amino-5-bromo-2'-Chlorobenzophenone. (n.d.). CymitQuimica.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Unchained Labs.
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. (2020). Journal of Pharmaceutical Sciences, 109(1), 545-552.
  • Applications of 5-Bromo-2-chlorophenol in Pharmaceutical Synthesis: A Detailed Overview for Researchers. (n.d.). Benchchem.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2).
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000, March 10). Analytical Chemistry, 72(8), 1781-1785.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles.
  • BENZOPHENONE. (2013). In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
  • Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. (2025, August 7).
  • 2-Amino-5-bromo-2'-chlorobenzophenone. (n.d.). Chem-Impex.
  • 2-Amino-5-bromo-2'-chlorobenzophenone. (n.d.). Cayman Chemical.
  • Benzophenone. (n.d.). In Wikipedia.
  • 2-Amino-5-bromobenzophenone vs 2-amino-5-chlorobenzophenone reactivity. (n.d.). Benchchem.

Sources

Foundational

molecular weight of (5-Bromo-2-chlorophenyl)-phenylmethanone

The following technical guide provides an in-depth analysis of (5-Bromo-2-chlorophenyl)(phenyl)methanone , focusing on its molecular weight, isotopic signature, and critical role as a scaffold in medicinal chemistry. Mol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (5-Bromo-2-chlorophenyl)(phenyl)methanone , focusing on its molecular weight, isotopic signature, and critical role as a scaffold in medicinal chemistry.

Molecular Weight, Isotopic Signature, and Analytical Characterization

Core Molecular Identity

This compound represents a specific halogenated diaryl ketone scaffold, frequently utilized as a building block in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogues) and other pharmacologically active benzophenones.

Parameter Technical Specification
IUPAC Name (5-Bromo-2-chlorophenyl)(phenyl)methanone
CAS Registry Number Note: Often indexed as a substructure of CAS 461432-22-4 (4-ethoxy derivative)
Molecular Formula C₁₃H₈BrClO
SMILES O=C(C1=CC=CC=C1)C2=C(Cl)C=CC(Br)=C2
Structural Class 2,5-Dihalogenated Benzophenone

Molecular Weight & Isotopic Analysis

In high-precision synthesis and mass spectrometry (MS), citing a single "molecular weight" is insufficient due to the significant mass defects and isotopic abundances of Bromine and Chlorine.

Calculated Masses
  • Average Molecular Weight: 309.59 g/mol [1]

    • Usage: Stoichiometric calculations for scale-up and yield determination.[1]

  • Monoisotopic Mass: 307.9447 Da (Calculated for ¹²C₁₃¹H₈⁷⁹Br³⁵ClO)

    • Usage: High-Resolution Mass Spectrometry (HRMS) target identification.

The "3:4:1" Isotopic Signature (Field Insight)

For researchers analyzing LC-MS data, the presence of one Bromine and one Chlorine atom creates a distinct spectral fingerprint that serves as an internal validation of the structure. Unlike simple organic molecules where the M+ peak is dominant, this compound exhibits a Base Peak at M+2 .

Theoretical Isotopic Distribution (Normalized):

  • M (m/z ~308): Contains ⁷⁹Br and ³⁵Cl. Relative Intensity: ~76% [1]

  • M+2 (m/z ~310): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). Relative Intensity: 100% (Base Peak)

  • M+4 (m/z ~312): Contains ⁸¹Br + ³⁷Cl. Relative Intensity: ~25% [1]

Mechanism of Distribution: The M+2 peak is the summation of the two mixed-isotope populations. Since ⁷⁹Br:⁸¹Br is ~1:1 and ³⁵Cl:³⁷Cl is ~3:1, the probability of the mixed species (M+2) is statistically higher than the pure light (M) or pure heavy (M+4) species.[2]

IsotopePattern Root C13H8BrClO Isotopic Combinations M M (m/z 308) 79Br + 35Cl (Low Probability) Root->M Light/Light M2 M+2 (m/z 310) (81Br + 35Cl) + (79Br + 37Cl) (Highest Probability) Root->M2 Mixed Isotopes M4 M+4 (m/z 312) 81Br + 37Cl (Lowest Probability) Root->M4 Heavy/Heavy

Figure 1: Logical flow of isotopic contributions resulting in the characteristic M+2 base peak for Br/Cl containing compounds.[2][3]

Synthesis & Stoichiometry

The synthesis of (5-Bromo-2-chlorophenyl)-phenylmethanone typically employs Friedel-Crafts acylation.[1] The choice of reagents dictates the regioisomeric purity, a critical quality attribute (CQA).

Preferred Route: Acid Chloride Approach

To ensure the correct 2,5-substitution pattern on the benzophenone core, the halogenated moiety should be introduced via the acid chloride rather than electrophilic halogenation of a pre-formed benzophenone.

Protocol Workflow:

  • Precursor: 5-Bromo-2-chlorobenzoic acid.

  • Activation: Conversion to acid chloride using Oxalyl Chloride (COCl)₂ and catalytic DMF in DCM.

  • Acylation: Reaction with Benzene (acting as solvent and reagent) in the presence of Aluminum Chloride (AlCl₃).

  • Quench: Careful hydrolysis of the Aluminum complex.

Stoichiometric Criticality: Using the Average MW (309.59 g/mol ) is vital here.

  • Example: To synthesize 100g of the target, you require 0.323 moles of the limiting reagent.

  • Correction Factor: If using the acid chloride generated in situ, calculate stoichiometry based on the parent benzoic acid (MW: 235.46 g/mol ) to avoid yield errors.

SynthesisRoute Acid 5-Bromo-2-chlorobenzoic Acid (Regio-defined Precursor) Activation Activation (Oxalyl Chloride/DMF) Acid->Activation Step 1 Acylation Friedel-Crafts Acylation (Benzene + AlCl3) Activation->Acylation Acid Chloride Intermediate Product Target: (5-Bromo-2-chlorophenyl) -phenylmethanone Acylation->Product Step 2

Figure 2: Regio-controlled synthesis pathway ensuring the integrity of the 5-Bromo-2-chloro substitution pattern.

Analytical Characterization Protocol

To validate the identity of the synthesized material, the following multi-modal approach is recommended. This protocol ensures differentiation from potential regioisomers (e.g., 4-bromo-2-chloro isomers).[1]

Nuclear Magnetic Resonance (¹H-NMR)

The aromatic region (7.0 - 8.0 ppm) will be complex due to the two phenyl rings.[1] Focus on the trisubstituted ring:

  • H-6 (ortho to carbonyl): Look for a doublet (d) with a small coupling constant (J ≈ 2.5 Hz) indicative of meta coupling to H-4.[1]

  • H-3 (ortho to chlorine): Look for a doublet (d) with a large coupling constant (J ≈ 8.5 Hz) indicative of ortho coupling to H-4.[1]

  • H-4: A doublet of doublets (dd) corresponding to couplings with H-3 and H-6.

HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (strong absorption of the benzophenone chromophore).

  • Expectation: The compound is highly lipophilic (LogP > 4.0) due to the halogens and diaryl structure. Expect late elution compared to non-halogenated benzophenones.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10196860, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

  • Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1][4][5] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3071. Retrieved from [Link]

  • Meng, W., et al. (2008).[6][7] Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145–1149. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Isotope patterns for -Cl and -Br. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on (5-Bromo-2-chlorophenyl)-phenylmethanone: IUPAC Nomenclature, Mechanistic Origin, and Analytical Profiling

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Classification: Technical Whitepaper / Methodological Guide Executive Summary In the rigorous landscape of pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Classification: Technical Whitepaper / Methodological Guide

Executive Summary

In the rigorous landscape of pharmaceutical synthesis, controlling trace impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). (5-Bromo-2-chlorophenyl)-phenylmethanone (CAS Registry Number: 312749-31-8) is a critical reference standard and process impurity encountered during the synthesis of SGLT2 inhibitors, most notably Empagliflozin and Dapagliflozin. Commercially designated as or Dapagliflozin desethoxy Impurity 2[1], its structural similarity to key synthetic intermediates makes it highly resistant to standard purging techniques.

This guide deconstructs the IUPAC nomenclature of this compound, explores the mechanistic causality behind its formation, and provides a self-validating analytical protocol for its quantification in API batches.

Chemical Identity & IUPAC Nomenclature

Understanding the structural logic behind the IUPAC name (5-bromo-2-chlorophenyl)(phenyl)methanone requires a systematic breakdown of its functional groups and connectivity rules:

  • Principal Functional Group: The core of the molecule is a ketone carbonyl group (

    
    ) bridging two aromatic rings. According to IUPAC rules, this parent structure is designated as a methanone  (historically referred to as a benzophenone derivative).
    
  • Substituent Prioritization: The two distinct groups attached to the methanone core are an unsubstituted phenyl ring and a di-halogenated phenyl ring.

  • Ring Numbering (Causality): On the halogenated ring, the carbon atom covalently bonded to the carbonyl carbon is designated as C1. To adhere to the lowest locant rule, numbering proceeds towards the nearest substituent. Moving towards the chlorine atom places it at C2. Continuing around the ring places the bromine atom at C5. (Numbering in the opposite direction would yield the incorrect 3,6-locants).

  • Alphabetical Ordering: Substituents are listed alphabetically in the prefix. "Bromo" precedes "chloro," resulting in the definitive prefix 5-bromo-2-chloro- .

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (5-Bromo-2-chlorophenyl)(phenyl)methanone
CAS Registry Number 312749-31-8[2]
Molecular Formula C13H8BrClO
Molecular Weight 295.56 g/mol
Monoisotopic Mass 293.94 g/mol
Industry Designation Empagliflozin Impurity 89[3]

Mechanistic Origin in Pharmaceutical Synthesis

In the synthesis of Empagliflozin, a pivotal early-stage intermediate—(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone—is synthesized via the Friedel-Crafts acylation of fluorobenzene with 5-bromo-2-chlorobenzoyl chloride.

The formation of the (5-bromo-2-chlorophenyl)-phenylmethanone impurity is driven by two primary causal factors during this step:

  • Reagent Contamination: Trace amounts of unsubstituted benzene present in the industrial-grade fluorobenzene starting material undergo competitive electrophilic aromatic substitution. Because benzene lacks the electron-withdrawing inductive effect of fluorine, it is slightly more nucleophilic and reacts readily with the acylium ion.

  • Defluorination Side Reactions: Under prolonged exposure to harsh Lewis acidic conditions (e.g.,

    
     at elevated temperatures), minor defluorination of the fluorobenzene ring can occur, leading to the unsubstituted phenyl adduct.
    

Because this impurity lacks the para-fluoro substituent, subsequent synthetic steps (such as the reduction of the ketone to a methylene bridge and subsequent C-glycosylation) will propagate this error, leading to a des-fluoro API impurity that shares an almost identical solubility profile with the target API.

G SM1 5-Bromo-2-chlorobenzoyl chloride (Starting Material) Catalyst AlCl3 / Lewis Acid (Catalyst) SM1->Catalyst Acylium Ion Formation Reagent Fluorobenzene Reagent (Contains Trace Benzene) Reagent->Catalyst Electrophilic Aromatic Substitution Target Target Intermediate: (5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone Catalyst->Target Major Reaction (with Fluorobenzene) Impurity Impurity (CAS 312749-31-8): (5-Bromo-2-chlorophenyl) -phenylmethanone Catalyst->Impurity Minor Side Reaction (with Benzene)

Mechanistic origin of the phenylmethanone impurity via Friedel-Crafts acylation.

Step-by-Step Methodology: Friedel-Crafts Acylation & Impurity Formation
  • Reagent Charging : Charge a dry, nitrogen-purged reactor with 1.0 equivalent of 5-bromo-2-chlorobenzoyl chloride and 5.0 equivalents of fluorobenzene (acting as both reactant and solvent).

  • Catalyst Addition : Cool the mixture to 0°C. Slowly add 1.2 equivalents of anhydrous aluminum chloride (

    
    ) in portions to control the highly exothermic acylium ion formation.
    
  • Reaction Propagation : Heat the reaction mixture to 60°C for 4 hours. Causality: This elevated temperature is necessary to drive the substitution on the deactivated fluorobenzene ring; however, it inadvertently accelerates the competitive reaction with any trace benzene present, forming the CAS 312749-31-8 impurity.

  • Quenching : Carefully quench the reaction by pouring the mixture over crushed ice and 1M HCl to break the aluminum complex.

  • Phase Separation : Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, and concentrate under reduced pressure.

Analytical Methodology: Detection and Quantification

To ensure regulatory compliance, the detection of3[3] requires a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Table 2: RP-HPLC Gradient Program

Causality for the gradient: The initial hold at 30% organic allows for the elution of highly polar process impurities and unreacted acids. The steep ramp to 90% organic is strictly required to elute the highly lipophilic (5-bromo-2-chlorophenyl)(phenyl)methanone (LogP ~ 4.5), ensuring sharp peak shape and preventing band broadening.

Time (min)Mobile Phase A (0.1% TFA in Water) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.070301.0
5.070301.0
15.010901.0
20.010901.0
20.170301.0
25.070301.0
Step-by-Step Analytical Protocol: RP-HPLC Quantification

This protocol is designed as a self-validating system , ensuring that column degradation or mobile phase preparation errors automatically trigger a failure in the System Suitability Test (SST), preventing false-negative reporting.

  • Standard Preparation : Accurately weigh 10 mg of the (5-Bromo-2-chlorophenyl)-phenylmethanone reference standard. Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to create a 1 mg/mL stock solution. Sonicate for 5 minutes.

  • Sample Preparation : Weigh 50 mg of the synthesized API intermediate batch. Dissolve in 50 mL of the diluent. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Suitability Testing (SST) : Inject a resolution mixture containing the target intermediate and the impurity standard. Critical Validation Check : The run is only valid if the resolution (

    
    ) between the impurity peak and the main peak is 
    
    
    
    , and the relative standard deviation (RSD) of the impurity peak area across five replicate injections is
    
    
    .
  • Chromatographic Execution : Inject 10 µL of the sample into the HPLC system (C18 Column, 250 x 4.6 mm, 5 µm) using the established gradient (Table 2). Monitor the eluent via UV detection at 220 nm.

  • Data Integration : Calculate the impurity concentration using the external standard method. Integrate the peak corresponding to the exact retention time established during the SST.

Workflow Sample 1. Sample Prep (API Extraction) HPLC 2. RP-HPLC (C18 Separation) Sample->HPLC Detection 3. UV/MS Detection (220 nm / ESI+) HPLC->Detection Analysis 4. Data Integration (Impurity Profiling) Detection->Analysis

Step-by-step analytical workflow for detecting CAS 312749-31-8 in API batches.

Conclusion

The rigorous control of (5-bromo-2-chlorophenyl)-phenylmethanone is a testament to the precision required in modern pharmaceutical manufacturing. By understanding the mechanistic causality of its formation via competitive Friedel-Crafts acylation and deploying self-validating analytical protocols, process chemists can effectively monitor and purge this impurity, ensuring the clinical safety of the final SGLT2 inhibitor formulations.

References

  • SRIRAMCHEM. "Empagliflozin Impurity 89 : Pharmaceutical Reference Standard."

  • V Square Life Science. "Empagliflozin Impurity 89." 3[3]

  • DR JCR BIO. "Empagliflozin Archives."4[4]

  • Pharmaffiliates. "CAS No : 312749-31-8 | Product Name : (5-Bromo-2-chlorophenyl)(phenyl)methanone." 2[2]

Sources

Foundational

Biological Activity of Halogenated Benzophenones: A Technical Guide

Executive Summary Halogenated benzophenones (HBPs) represent a privileged scaffold in medicinal chemistry, characterized by two aryl rings bridged by a ketone, with one or more halogen substituents (F, Cl, Br, I). While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated benzophenones (HBPs) represent a privileged scaffold in medicinal chemistry, characterized by two aryl rings bridged by a ketone, with one or more halogen substituents (F, Cl, Br, I). While the parent benzophenone structure offers a versatile template for π-π stacking and hydrophobic interactions, the strategic introduction of halogens significantly modulates biological activity. This modulation occurs through three primary physicochemical mechanisms: lipophilicity enhancement , metabolic blocking (preventing hydroxylation), and sigma-hole interactions (halogen bonding).

This guide synthesizes the current state of knowledge regarding HBPs, focusing on their potent activity as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), antimicrobial agents, and cytotoxic effectors. It provides actionable protocols for their evaluation and visualizes key structure-activity relationships (SAR).

Chemical Basis: The Halogen Effect[1]

To rationally design HBP therapeutics, one must understand why halogenation improves activity.

  • Lipophilicity (

    
    ):  Halogenation increases membrane permeability, critical for intracellular targets like HIV Reverse Transcriptase (RT) and nuclear receptors.
    
  • Sigma-Hole Interactions: Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on the extension of the C-X bond (the sigma-hole). This allows HBPs to act as Lewis acids, forming specific halogen bonds with backbone carbonyls or nucleophilic residues in protein binding pockets.

  • Metabolic Stability: Para-halogenation blocks CYP450-mediated hydroxylation, prolonging half-life (

    
    ).
    

Therapeutic Applications

Antiviral Activity: HIV-1 NNRTIs

The most commercially validated application of HBPs is in the inhibition of HIV-1 Reverse Transcriptase. Unlike nucleoside inhibitors, HBPs bind to a hydrophobic allosteric pocket (NNIBP) adjacent to the catalytic site, locking the enzyme in an inactive conformation.

Key Compounds: GW4511, GW4751, GW678248.

  • Mechanism: These compounds utilize a benzophenone core where the B-ring is often para-substituted (e.g., -Cl or -CN) to penetrate the hydrophobic channel (Val179, Leu100).

  • Resistance Profile: HBPs show superior resilience against K103N and Y181C mutations compared to first-generation NNRTIs (e.g., nevirapine) due to flexible "wiggling" within the binding pocket.

Table 1: Antiviral Potency of Selected Halogenated Benzophenones

CompoundSubstituents (A-Ring / B-Ring)WT HIV-1 IC50 (nM)K103N Mutant IC50 (nM)Y181C Mutant IC50 (nM)
GW4511 2-NH2 / 4-Cl1.03.54.0
GW4751 2-NH-Alkyl / 4-Cl0.81.22.1
GW678248 2-NH2 / 4-CN0.51.00.7
Efavirenz(Reference)2.0>100>100
Antimicrobial Activity

Cationic halogenated benzophenones have emerged as potent agents against multi-drug resistant bacteria, including MRSA and VRE.

  • Mechanism of Action: Unlike traditional antibiotics that target cell wall synthesis or DNA replication, these derivatives often act via membrane depolarization .[1] The lipophilic benzophenone core inserts into the lipid bilayer, while cationic side chains disrupt the electrochemical gradient.

  • Marine Sources: Brominated benzophenones (e.g., Pestalones from marine fungi) exhibit dual antibacterial and cytotoxic activities.

Anticancer & Cytotoxicity

Halogenation drastically alters the cytotoxic profile of benzophenones.

  • Tubulin Polymerization: Analogs structurally related to combretastatin A-4 bind to the colchicine site of tubulin, inhibiting microtubule formation.

  • Oxidative Stress: Chlorinated derivatives (e.g., byproducts of UV filters) can induce Reactive Oxygen Species (ROS) generation, leading to mitochondrial dysfunction and caspase-dependent apoptosis.

Visualizing the Mechanism

The following diagram illustrates the dual pathways of HBP activity: Allosteric Inhibition (HIV) and Membrane Disruption (Bacteria).

HBP_Mechanism HBP Halogenated Benzophenone HIV_RT Target: HIV Reverse Transcriptase HBP->HIV_RT High Affinity Bacteria Target: MRSA Membrane HBP->Bacteria Cationic Derivatives Binding Binds Allosteric Pocket (NNIBP) HIV_RT->Binding Lock Locks Catalytic Site (Thumb Domain) Binding->Lock Hydrophobic Interaction Inhibition Viral Replication Halted Lock->Inhibition Insertion Lipophilic Insertion into Bilayer Bacteria->Insertion Depolarization Membrane Depolarization Insertion->Depolarization Ion Gradient Collapse Death Bacterial Cell Lysis Depolarization->Death

Figure 1: Dual mechanistic pathways of halogenated benzophenones in viral and bacterial models.

Experimental Protocols

Synthesis: Friedel-Crafts Acylation (General Protocol)

To generate the core halogenated scaffold.

  • Reagents: Halogenated benzoyl chloride (1.0 eq), Aryl substrate (1.0 eq), AlCl3 (1.2 eq), DCM (Solvent).

  • Procedure:

    • Cool DCM solution of aryl substrate to 0°C under N2.

    • Add AlCl3 portion-wise.

    • Add benzoyl chloride dropwise over 30 mins.

    • Reflux for 4-6 hours.

    • Quench with ice-water/HCl. Extract with DCM.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

HIV-1 RT Inhibition Assay (ELISA)

To determine IC50 against viral enzymes.

  • Kit: Roche Colorimetric Reverse Transcriptase Assay.

  • Preparation: Dilute HBP stocks in DMSO (final conc <1%).

  • Reaction:

    • Add HIV-1 RT enzyme (1-2 ng) to reaction wells containing template-primer (poly(A)·oligo(dT)15) and DIG-labeled dUTP.

    • Add HBP at varying concentrations (0.1 nM – 10 µM).

    • Incubate at 37°C for 1 hour.

  • Detection:

    • Wash wells. Add anti-DIG-POD antibody.

    • Add ABTS substrate. Measure absorbance at 405 nm (reference 490 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Antimicrobial Susceptibility (Broth Microdilution)

Standard CLSI protocol for MIC determination.

  • Inoculum: Prepare bacterial suspension (MRSA/E. coli) at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plating: Use 96-well round-bottom plates.

  • Dosing: Serial 2-fold dilutions of HBP (range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: 37°C for 18-24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Validation: Use Vancomycin as a positive control.

Structure-Activity Relationship (SAR) Map

The following diagram details how specific structural modifications influence biological outcomes.

SAR_Map Core Benzophenone Scaffold Para_Halo Para-Halogen (Cl/Br) (B-Ring) Core->Para_Halo Ortho_OH Ortho-Hydroxy (A-Ring) Core->Ortho_OH Cationic Cationic Side Chain (Amide Linker) Core->Cationic Meta_Sub Meta-Substitution (Steric Bulk) Core->Meta_Sub Eff_Metab Increased Metabolic Stability (Blocks CYP450) Para_Halo->Eff_Metab Eff_HIV Enhanced HIV-RT Binding (Hydrophobic Pocket) Para_Halo->Eff_HIV Eff_Chelation Intramolecular H-Bonding (Planarity) Ortho_OH->Eff_Chelation Eff_Bac Bacterial Membrane Depolarization Cationic->Eff_Bac Eff_Res Overcomes K103N Resistance Meta_Sub->Eff_Res

Figure 2: Structure-Activity Relationship (SAR) mapping of halogenated benzophenones.

References

  • Chan, J. H., et al. (2004). "Novel Benzophenones as Non-Nucleoside Reverse Transcriptase Inhibitors of HIV-1." Journal of Medicinal Chemistry.

  • Romines, K. R., et al. (2006). "Structure-Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor." Journal of Medicinal Chemistry.

  • Firestine, S. M., et al. (2009). "Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents." Bioorganic & Medicinal Chemistry.

  • Li, X., et al. (2021). "Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor."[2][3] Chemical Research in Toxicology.

  • Kuete, V., et al. (2013).[4] "Cytotoxicity and modes of action of four naturally occurring benzophenones." Phytomedicine.

  • Liu, Y., et al. (1999). "Benzophenones as xanthine oxidase inhibitors."[5] Anticancer Research.[6]

Sources

Exploratory

Technical Whitepaper: (5-Bromo-2-chlorophenyl)-phenylmethanone Scaffolds in SGLT2 Inhibitor Synthesis

The following technical guide details the role, synthesis, and application of the (5-Bromo-2-chlorophenyl)-phenylmethanone scaffold, specifically focusing on its critical derivatives used in the manufacture of SGLT2 inhi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of the (5-Bromo-2-chlorophenyl)-phenylmethanone scaffold, specifically focusing on its critical derivatives used in the manufacture of SGLT2 inhibitors like Dapagliflozin and Empagliflozin.

Executive Summary

The (5-Bromo-2-chlorophenyl)-phenylmethanone motif represents the structural backbone for a premier class of antidiabetic agents known as Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors. While the unsubstituted parent compound (CAS 312749-31-8) serves as a fundamental chemical reference, the para-substituted derivatives—specifically the 4-ethoxy and 4-fluoro analogs—are the industrially relevant intermediates driving the multi-billion dollar gliflozin market.

This guide analyzes the chemical engineering behind this scaffold, detailing the transition from Friedel-Crafts acylation to the critical C-aryl glycosylation step that defines the pharmacophore of Dapagliflozin and Empagliflozin.

Chemical Profile & Strategic Importance

The core value of this intermediate lies in its orthogonal reactivity . The molecule contains three distinct reactive sites that allow for sequential, highly controlled functionalization:

  • The Ketone Bridge: A reducible linker that becomes the diarylmethane bridge, essential for the hydrophobic interaction within the SGLT2 active site.

  • The Bromine Handle (C-5): A site for highly specific lithium-halogen exchange, enabling the attachment of the glucose moiety (C-glycosylation).

  • The Chlorine Atom (C-2): Provides steric bulk and metabolic stability, preventing rapid oxidation of the aromatic ring in vivo.

Key Industrial Derivatives
Derivative NameStructureCAS No.[1][2][3]Primary Application
Parent Scaffold (5-Bromo-2-chlorophenyl)(phenyl)methanone312749-31-8Structural Reference
Dapa-Intermediate (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone461432-22-4 Dapagliflozin API Synthesis
Empa-Intermediate A (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone915095-85-1 Empagliflozin Precursor
Empa-Intermediate B (5-Bromo-2-chlorophenyl)(4-((3S)-tetrahydrofuran-3-yloxy)phenyl)methanone915095-84-0 Advanced Empagliflozin Synthesis

Upstream Synthesis: Constructing the Benzophenone Core

The industrial standard for generating this scaffold is a Friedel-Crafts Acylation . This pathway is preferred over Grignard additions due to higher atom economy and scalability.

Mechanism & Protocol (Dapagliflozin Pathway)

The synthesis of the 4-ethoxy derivative (CAS 461432-22-4) illustrates the robust nature of this chemistry.

Reagents:

  • Substrate: 5-Bromo-2-chlorobenzoyl chloride (prepared from the acid via SOCl₂).

  • Coupling Partner: Phenetole (Ethoxybenzene).

  • Catalyst: Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Protocol:

  • Acyl Chloride Formation: 5-Bromo-2-chlorobenzoic acid is refluxed with Thionyl Chloride (SOCl₂) and a catalytic amount of DMF at 60°C for 3 hours. Excess SOCl₂ is removed via vacuum distillation.

  • Friedel-Crafts Setup: The resulting acid chloride is dissolved in anhydrous DCM and cooled to 0–5°C.

  • Catalyst Addition: AlCl₃ (1.1 eq) is added portion-wise to control the exotherm.

  • Addition of Phenetole: Phenetole (1.05 eq) is added slowly. The mixture acts as a directing group, ensuring para-selectivity due to the ethoxy group's orth/para directing nature and the steric bulk of the acyl chloride.

  • Quenching: The reaction is quenched into ice-water/HCl. The organic layer is washed with brine and concentrated.[4]

  • Crystallization: The crude benzophenone is recrystallized from Ethanol/Water to achieve >99% HPLC purity.

Critical Quality Attribute (CQA):

  • Regioisomer Control: The ortho-acylated impurity must be kept <0.1%. The steric hindrance of the ethoxy group heavily favors the para position, but temperature control (<5°C) is vital to maximize this selectivity.

Downstream Application: The "Gliflozin" Transformation

Once the benzophenone intermediate is secured, it undergoes two major transformations to become the active drug: Reduction and C-Glycosylation .

Workflow Visualization

The following diagram illustrates the conversion of the benzophenone intermediate into the final Dapagliflozin API.

G Start Benzophenone Intermediate (CAS 461432-22-4) Step1 Reduction (Et3SiH / BF3·OEt2) Start->Step1 Deoxygenation Inter1 Diarylmethane (Aglycone) Step1->Inter1 Yield: ~90% Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Halogen Exchange Step3 Coupling (TMS-Gluconolactone) Step2->Step3 C-C Bond Formation End Dapagliflozin API (C-Aryl Glucoside) Step3->End Deprotection & OMe Removal

Figure 1: Synthetic pathway from the benzophenone intermediate to Dapagliflozin.

Detailed Protocol: Reduction to Diarylmethane

The ketone carbonyl is removed to form the methylene bridge. This is critical because the ketone is susceptible to metabolic attack and does not fit the SGLT2 hydrophobic pocket.

  • Reagents: Triethylsilane (Et₃SiH) and Boron Trifluoride Etherate (BF₃·OEt₂).

  • Solvent: Acetonitrile/DCM (1:1).

  • Process: The benzophenone is dissolved in the solvent mixture. Et₃SiH (3 eq) is added, followed by the slow addition of BF₃·OEt₂. The reaction is stirred at reflux.

  • Why this method? This ionic hydrogenation is milder than Clemmensen or Wolff-Kishner reductions, preserving the halogen substituents (Br/Cl) which are sensitive to harsh metal-reducing conditions.

Detailed Protocol: C-Aryl Glycosylation

This is the most technically demanding step, utilizing the bromine atom as a "handle."

  • Lithiation: The diarylmethane intermediate is dissolved in anhydrous THF/Toluene and cooled to -78°C . n-Butyllithium (n-BuLi) is added. The Bromine undergoes rapid Lithium-Halogen exchange, generating the Aryl-Lithium species.

    • Note: The Chlorine atom at C-2 remains intact due to the stronger C-Cl bond and the kinetic favorability of Br-Li exchange.

  • Coupling: 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone is added to the cold solution. The Aryl-Lithium attacks the lactone carbonyl.

  • Anomeric Reduction: The resulting hemiketal is treated with acid (MSA in Methanol) to form the methyl glycoside, followed by reduction (Et₃SiH/BF₃·OEt₂) to the final β-C-glucoside.

Quality Control & Impurity Profiling

For pharmaceutical use, the purity of the (5-Bromo-2-chlorophenyl)-phenylmethanone intermediate directly impacts the yield and safety of the final API.

Impurity TypeOriginLimit (Industrial Spec)Detection Method
Regioisomer Ortho-acylation during Friedel-Crafts< 0.15%HPLC (C18 Column)
Bis-acylated Over-reaction of phenetole< 0.10%HPLC / MS
De-brominated Hydrodehalogenation during reduction< 0.05%GC-MS
Residual Metal Al/Fe from catalyst< 10 ppmICP-MS

Analytical Standard:

  • HPLC: C18 Column, Acetonitrile:Water (gradient), UV detection at 254 nm.

  • NMR: 1H-NMR in CDCl₃ should show distinct diagnostic peaks:

    • Ethoxy triplet/quartet (if Dapa derivative).

    • Aromatic protons: The 5-bromo-2-chlorophenyl ring shows a distinct splitting pattern (d, dd, d) due to the 1,2,4-substitution.

References

  • Bristol-Myers Squibb Company. (2003). C-Aryl Glucoside SGLT2 Inhibitors and Method. U.S. Patent 6,515,117.[5] Link

  • Meng, W., et al. (2008).[4] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145–1149. Link

  • Gremmen, C., et al. (2016). Process for the Preparation of Dapagliflozin.[4][5][6] World Intellectual Property Organization, WO2015132803. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10020105, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[7]Link

  • Boehringer Ingelheim International GmbH. (2006). Glucopyranosyl-substituted Benzol Derivatives, Drugs Containing Said Compounds, the Use Thereof and Method for the Production Thereof. U.S. Patent 7,579,449 (Empagliflozin). Link

Sources

Foundational

Technical Guide: The Role of Diarylketone Intermediates in Dapagliflozin Synthesis

This technical guide details the role of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (and its structural analogs) in the synthesis of Dapagliflozin.[1] Editorial Note: While the specific query referenced "(5-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the role of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (and its structural analogs) in the synthesis of Dapagliflozin.[1]

Editorial Note: While the specific query referenced "(5-Bromo-2-chlorophenyl)-phenylmethanone" (the unsubstituted phenyl analog, CAS 312749-31-8), the industrial synthesis of Dapagliflozin strictly requires the 4-ethoxy substituted variant, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4).[1] The unsubstituted analog is primarily relevant as a critical process impurity (Des-ethoxy Dapagliflozin precursor) or a reference standard.[1] This guide focuses on the functional role of the ethoxy-ketone while addressing the unsubstituted analog in the context of impurity management.[1]

[1]

Executive Summary

Dapagliflozin (Farxiga) is a selective SGLT2 inhibitor characterized by a C-aryl glycoside structure linked to a diarylmethane aglycone.[1] The formation of this aglycone scaffold is the rate-limiting phase of the API synthesis.[1]

The molecule (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone serves as the pivotal electrophilic gateway to the aglycone.[1] It locks the diaryl connectivity early in the pathway, providing a stable, crystalline intermediate that allows for the purging of regioisomers before the expensive glycosylation step.[1]

Key Chemical Identities
Compound NameStructure / RoleCAS Registry
Target Intermediate (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (The functional precursor)461432-22-4
Query Analog (5-Bromo-2-chlorophenyl)-phenylmethanone (The "Des-ethoxy" impurity/standard)312749-31-8
Fluoro Analog (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (Alternative precursor for SnAr routes)915095-85-1

Synthetic Pathway & Mechanistic Role[1][4][5][6][7]

The synthesis of Dapagliflozin is convergent.[1] The diarylketone acts as the bridge between the commodity starting materials (5-bromo-2-chlorobenzoic acid) and the complex C-glycosylation chemistry.[1]

Formation via Friedel-Crafts Acylation

The ketone is synthesized via the Friedel-Crafts acylation of phenetole (ethoxybenzene) with 5-bromo-2-chlorobenzoyl chloride.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Regioselectivity: The ethoxy group is a strong ortho/para director.[1] Due to steric hindrance at the ortho position, the para isomer (the desired ketone) is favored.[1]

  • Process Control: The unsubstituted analog (from the user query) appears here only if benzene is present as a contaminant in the phenetole solvent system, leading to the "Des-ethoxy" impurity.

Reduction to the Aglycone (The Core Function)

The primary role of the ketone is to undergo reduction to the diarylmethane (Aglycone).[1] This transformation removes the carbonyl oxygen, creating the lipophilic scaffold necessary for the drug's binding in the SGLT2 pocket.[1]

Reaction:


[1]
  • Why this step matters: Direct coupling of two aryl halides to form a methylene bridge is difficult.[1] The "Acylation

    
     Reduction" sequence is the industry standard for constructing asymmetric diarylmethanes reliably.[1]
    

Experimental Protocols

Protocol A: Synthesis of the Ketone Intermediate

Objective: Preparation of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1][2][3]

  • Acid Chloride Formation: Charge 5-bromo-2-chlorobenzoic acid (1.0 eq) in CH₂Cl₂.[1] Add catalytic DMF.[1] Dosing Oxalyl Chloride (1.1 eq) at 0–5°C. Stir until gas evolution ceases.

  • Acylation: Cool to -10°C. Add Phenetole (1.05 eq).

  • Catalyst Addition: Slowly add AlCl₃ (1.2 eq) maintaining internal temp < 0°C. (Exothermic).

  • Quench: Pour reaction mixture into ice-water/HCl. Separate organic layer.[1][4][5][6]

  • Crystallization: The crude ketone is crystallized from Ethanol/Water .[1][4]

    • Checkpoint: This crystallization removes the unwanted ortho-isomer and any unreacted acid.[1]

Protocol B: Reduction to Aglycone

Objective: Conversion to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[1]

  • Dissolution: Dissolve the Ketone (1.0 eq) in a mixture of CH₂Cl₂ and Acetonitrile (1:1).

  • Silane Addition: Add Triethylsilane (Et₃SiH) (3.0 eq).[1]

  • Lewis Acid Activation: Cool to 0°C. Dropwise addition of BF₃·OEt₂ (2.5 eq).[1]

    • Note: TiCl₄ can be used as a cheaper alternative to BF₃, but requires stricter moisture control.[1]

  • Workup: Quench with saturated NaHCO₃. Wash with brine.[1][6]

  • Result: The resulting methylene compound is the "Aglycone" ready for Lithiation/Coupling.[1]

Visualizing the Pathway (Graphviz)[1]

Dapagliflozin_Synthesis Start 5-Bromo-2-chlorobenzoic Acid AcidCl Acid Chloride Intermediate Start->AcidCl Oxalyl Chloride / DMF Ketone (5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone (KEY INTERMEDIATE) AcidCl->Ketone AlCl3 / Friedel-Crafts Impurity Impurity: Unsubstituted Phenylmethanone (Des-ethoxy) AcidCl->Impurity Benzene Contamination Phenetole Phenetole (Reagent) Phenetole->Ketone Reduction Reduction Step (Et3SiH / BF3) Ketone->Reduction Aglycone Dapagliflozin Aglycone (Diarylmethane) Reduction->Aglycone C=O -> CH2 Coupling Lithiation & Coupling (+ Gluconolactone) Aglycone->Coupling Dapagliflozin Dapagliflozin API Coupling->Dapagliflozin Deacetylation / Purification

Caption: The strategic position of the diarylketone intermediate. Note the divergence where benzene contamination leads to the unsubstituted impurity (red dotted line).[1]

Impurity Profiling & Quality Control

The user's specific query regarding (5-Bromo-2-chlorophenyl)-phenylmethanone is critical in the context of impurity management .

  • Origin: This impurity arises if the solvent (Phenetole) contains traces of Benzene, or if the Friedel-Crafts reaction is performed in a non-selective solvent system.[1]

  • Impact: If this "Des-ethoxy ketone" is carried forward, it undergoes reduction to form Des-ethoxy Dapagliflozin .[1] This analog lacks the ethoxy tail required for high-affinity binding to SGLT2 (loss of hydrophobic interaction in the active site).[1]

  • Detection:

    • HPLC Retention: The unsubstituted ketone is less lipophilic than the ethoxy-ketone and will elute earlier in reverse-phase chromatography.[1]

    • Specification: High-grade API synthesis requires the starting Phenetole to be benzene-free to ensure the "Phenylmethanone" impurity remains < 0.10%.[1]

Alternative "Fluoro-Displacement" Route

In some patent landscapes, the (4-fluorophenyl) analog is used instead of the ethoxy.[1]

  • Synthesis: 5-bromo-2-chlorobenzoyl chloride + Fluorobenzene

    
    (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone .
    
  • Substitution: The Fluoro group is displaced by Sodium Ethoxide (NaOEt) via Nucleophilic Aromatic Substitution (SnAr).[1]

  • Advantage: Avoids the use of expensive Phenetole; Fluorobenzene is a cheap commodity chemical.[1]

  • Relevance: This route eventually converges to the same Ethoxy-ketone intermediate described above.[1]

References

  • Optimizing Dapagliflozin Synthesis: The Role of High-Purity (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Ningbo Inno Pharmchem Co.[1][7] (2026).[1][7][8]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega (2023).[1] [1][3]

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Crystal Structure and Role in Dapagliflozin Synthesis. National Institutes of Health (PMC).[1]

  • Process for the preparation of Dapagliflozin (WO 2015/132803). WIPO / Google Patents.[1]

  • Impurity Standards for Empagliflozin and Dapagliflozin. Dr. JCR Bio.

Sources

Protocols & Analytical Methods

Method

synthesis of (5-Bromo-2-chlorophenyl)-phenylmethanone from 5-bromo-2-chlorobenzoic acid

Application Note: Scalable Synthesis of (5-Bromo-2-chlorophenyl)(phenyl)methanone Executive Summary This guide details the synthesis of (5-Bromo-2-chlorophenyl)(phenyl)methanone , a halogenated benzophenone scaffold. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of (5-Bromo-2-chlorophenyl)(phenyl)methanone

Executive Summary

This guide details the synthesis of (5-Bromo-2-chlorophenyl)(phenyl)methanone , a halogenated benzophenone scaffold. This structural motif serves as a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) where the benzophenone core acts as the linker between the sugar moiety and the distal aromatic ring.

The protocol utilizes a two-step "one-pot" sequence:

  • Activation: Conversion of 5-bromo-2-chlorobenzoic acid to its acid chloride using thionyl chloride (

    
    ) and catalytic DMF.
    
  • Acylation: Friedel-Crafts acylation of benzene using Aluminum Chloride (

    
    ).
    

Key Technical Insight: The presence of the ortho-chloro and meta-bromo substituents on the benzoic acid deactivates the ring, preventing self-acylation, but also sterically hinders the carbonyl carbon. Consequently, the formation of the acylium ion intermediate via a Vilsmeier-Haack type activation (using DMF) is critical for high conversion rates.

Reaction Scheme & Pathway

The synthesis proceeds via an electrophilic aromatic substitution.[1][2] The acid chloride is generated in situ to avoid handling moisture-sensitive intermediates.

ReactionScheme SM 5-Bromo-2-chlorobenzoic acid Inter Acid Chloride Intermediate SM->Inter Reflux, 2h (-HCl, -SO2) Reagent1 SOCl2 / cat. DMF (Activation) Reagent1->Inter Product (5-Bromo-2-chlorophenyl) (phenyl)methanone Inter->Product 0°C to RT, 4h Reagent2 Benzene / AlCl3 (Friedel-Crafts) Reagent2->Product

Figure 1: Synthetic workflow from carboxylic acid to benzophenone.

Detailed Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
5-Bromo-2-chlorobenzoic acid 235.461.0Limiting Reagent
Thionyl Chloride (

)
118.971.5 - 2.0Chlorinating Agent
DMF (N,N-Dimethylformamide) 73.090.05Catalyst
Dichloromethane (DCM) 84.93SolventReaction Medium (Step 1)
Benzene 78.111.1 - 1.5Reagent (Nucleophile)
Aluminum Chloride (

)
133.341.2 - 1.5Lewis Acid

Safety Note: Benzene is a known carcinogen. While older patents use benzene as the solvent, this protocol uses DCM as the primary solvent with stoichiometric benzene to minimize exposure, aligning with modern Green Chemistry standards.

Step-by-Step Methodology

Step 1: Acid Chloride Formation

  • Setup: Equip a dry 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a gas scrubber (to trap

    
     and 
    
    
    
    gases).
  • Charging: Charge the flask with 5-Bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous DCM (5-10 volumes).

  • Activation: Add DMF (0.05 eq) to the suspension.

  • Chlorination: Add Thionyl Chloride (1.5 eq) dropwise at room temperature.

    • Observation: Gas evolution (

      
      ) will begin immediately.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours. The solution should become clear, indicating the conversion of the insoluble acid to the soluble acid chloride.
    
  • Concentration (Optional but Recommended): Distill off excess

    
     and DCM under reduced pressure to leave the crude acid chloride as a yellow oil/solid. Re-dissolve in fresh anhydrous DCM. Note: Removing excess 
    
    
    
    prevents it from consuming the
    
    
    in the next step.

Step 2: Friedel-Crafts Acylation

  • Preparation: Cool the acid chloride solution to

    
     using an ice bath.
    
  • Reagent Addition: Add Benzene (1.2 eq) to the solution.

  • Lewis Acid Addition: Add anhydrous

    
      (1.2 eq) portion-wise over 30 minutes.
    
    • Critical Control: The addition is exothermic.[3] Maintain internal temperature

      
      .
      
    • Mechanistic Note: The solution will likely turn dark (orange/red) due to the formation of the acylium-aluminum complex.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (

    
    ). Stir for 4–6 hours.
    
    • IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: 10% EtOAc/Hexanes). The acid chloride spot should disappear.

  • Quench: Cool the mixture to

    
    . Slowly pour the reaction mixture into a stirred beaker of Ice/1M HCl  (1:1).
    
    • Caution: Vigorous hydrolysis of aluminum salts occurs.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Wash: Wash combined organics with water, saturated

    
     (to remove unreacted acid), and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or Isopropanol/Heptane if necessary.

Mechanistic Analysis & Troubleshooting

The reaction relies on the generation of a highly electrophilic acylium ion.[1] The high contrast diagram below illustrates the critical path and potential failure points.

Mechanism Start Acid Chloride Complex Acylium-AlCl3 Complex [R-C≡O]+ [AlCl4]- Start->Complex + AlCl3 Attack Sigma Complex (Arenium Ion) Complex->Attack + Benzene Moisture FAILURE: Moisture Hydrolysis to Acid Complex->Moisture H2O Ingress ReAromat Re-aromatization (-HCl) Attack->ReAromat - H+ Temp FAILURE: High Temp Poly-acylation (Rare) Attack->Temp >50°C Final Benzophenone Product ReAromat->Final

Figure 2: Mechanistic pathway and critical failure modes.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete activation; old

.
Ensure catalytic DMF is fresh; check

quality.
Sticky Solids during Quench Aluminum emulsion formation.Use 1M HCl instead of water; add Rochelle's salt if emulsion persists.
Unreacted Acid Chloride

deactivation.
Ensure system is strictly anhydrous.

absorbs moisture rapidly.
Positional Isomers Not applicable for Benzene.If using substituted benzenes (e.g., Anisole), control temp <5°C to favor para substitution.

Application Note: SGLT2 Inhibitor Context

While this protocol describes the synthesis of the phenyl analog, this chemistry is the foundation for synthesizing Empagliflozin and Dapagliflozin .

  • Modification: To access the Empagliflozin scaffold, replace Benzene in Step 2 with Anisole (Methoxybenzene) or Phenetole (Ethoxybenzene).

  • Regioselectivity: With Anisole, the para-directing methoxy group combined with the steric bulk of the acid chloride directs the acylation almost exclusively to the para-position relative to the methoxy group [1, 2].

References

  • Boehringer Ingelheim International GmbH. (2006). Crystalline form of 1-chloro-4-(beta-D-glucopyranos-1-yl)-2-[4-((S)-tetrahydrofuran-3-yloxy)-benzyl]-benzene, methods for its preparation and uses thereof. U.S. Patent 7,713,938. Link

  • Eckhardt, M., et al. (2005). Glucopyranosyl-substituted benzene derivatives, medicaments containing such compounds, their use and process for their manufacture. U.S. Patent 7,579,449. Link

  • Lumen Learning. Friedel-Crafts Acylation Mechanisms and Limitations.[4][5] Organic Chemistry II. Link

  • Common Organic Chemistry. Acid Chlorides from Carboxylic Acids using Thionyl Chloride.[3][6]Link

Sources

Application

Application Note: Advanced Protocols for the Friedel-Crafts Acylation of Substituted Benzophenones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction Substituted benzophenones are privileged structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction

Substituted benzophenones are privileged structural motifs in medicinal chemistry and materials science. They serve as critical scaffolds in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, anti-Alzheimer's agents, and robust photoinitiators[1]. The Friedel-Crafts acylation remains the premier methodology for constructing these diaryl ketones, facilitating direct carbon-carbon bond formation between an electron-rich arene and an acyl halide [2].

As a Senior Application Scientist, I have designed this protocol to move beyond basic procedural steps. This guide emphasizes the causality behind experimental choices , ensuring that your synthetic workflows are both highly reproducible and self-validating.

Mechanistic Causality and Catalyst Dynamics

To optimize yields and troubleshoot effectively, one must understand the precise mechanistic flow of the Friedel-Crafts acylation, which proceeds via an electrophilic aromatic substitution (EAS) pathway [3].

  • Acylium Ion Generation: The Lewis acid (classically

    
    ) complexes with the acyl halide. This interaction weakens the carbon-halogen bond, generating a highly electrophilic, resonance-stabilized acylium ion [3].
    
  • Electrophilic Attack: The electron-rich arene attacks the acylium ion, forming a temporary, positively charged sigma complex (the Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring [4].

  • Catalyst Sequestration (The Stoichiometric Requirement): Unlike Friedel-Crafts alkylation, acylation requires a stoichiometric amount of the Lewis acid (typically 1.1 to 1.5 equivalents). The newly formed benzophenone possesses a highly Lewis-basic carbonyl oxygen that forms a stable, unreactive complex with

    
    . This sequestration prevents the catalyst from turning over, but advantageously prevents unwanted polyacylation [5].
    

G A Acyl Chloride + Lewis Acid B Acylium Ion Intermediate A->B Activation D Sigma Complex (Wheland) B->D Electrophilic Attack C Arene Addition C->D E Benzophenone-Lewis Acid Complex D->E Deprotonation F Aqueous Quench (Product Release) E->F Hydrolysis

Caption: Mechanism of Friedel-Crafts acylation and catalyst sequestration.

Catalyst Selection and Optimization

While anhydrous


 is the classical standard [2], modern green chemistry initiatives and specific substrate requirements have driven the development of alternative catalytic systems. The table below summarizes quantitative data and operational parameters for selecting the optimal catalyst.
Table 1: Comparison of Catalysts for Benzophenone Synthesis
Catalyst SystemTypical LoadingSolventAdvantagesLimitationsRef

1.1 - 1.5 eqDCM, BenzeneHigh reactivity, well-established, scalable.Highly moisture sensitive; generates stoichiometric waste.[2]

5 mol%Propylene CarbonateEco-friendly; true catalytic loading; green solvent.Generally limited to highly activated arenes.[6]
TfOH (Triflic Acid) >50 eq (neat)Neat or DCMExcellent for deactivated rings; high yields.Highly corrosive; requires specialized handling.[7]

Experimental Protocol: Synthesis of Substituted Benzophenones

This section outlines a robust, self-validating protocol for the synthesis of two distinct derivatives: 4-ethylbenzophenone (utilizing an activating, para-directing group)[8] and 3-acetylbenzophenone (utilizing a deactivating, meta-directing group) [9].

Reagents and Materials
ReagentMW ( g/mol )EquivalentsRole
Arene (Ethylbenzene or Acetophenone)Varies1.0Aromatic Substrate
Benzoyl Chloride140.571.0 - 1.1Acylating Agent
Aluminum Chloride (Anhydrous)133.341.1 - 1.5Lewis Acid Catalyst
Dichloromethane (Anhydrous)84.93-Solvent
1M HCl / Crushed Ice--Quenching Agent
Step-by-Step Methodology

Critical Causality Note:


 is extremely hygroscopic. Moisture will rapidly hydrolyze the catalyst into inactive aluminum hydroxide and 

gas. All glassware must be strictly oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar) [9].
  • Catalyst Suspension: To a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous

    
     (1.1 eq). Suspend in 20 mL of anhydrous dichloromethane (DCM) and cool to 0–5 °C using an ice-water bath [2].
    
  • Acylium Ion Generation: Dissolve benzoyl chloride (1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the

    
     suspension over 15 minutes. Stir for 30 minutes at 0–5 °C. Visual cue: The suspension may transition to a homogeneous, colored complex, indicating acylium ion formation.
    
  • Arene Addition (Substrate Dependent): Dissolve the arene (1.0 eq) in 10 mL of DCM and add dropwise via the addition funnel.

    • For Ethylbenzene: The ethyl group is mildly activating. Maintain the temperature at 0–5 °C during addition, then remove the ice bath and stir at room temperature for 2 hours[8].

    • For Acetophenone: The acetyl group is strongly deactivating. Add the substrate at room temperature, then equip a reflux condenser and heat to 40 °C for 4–6 hours to drive the reaction to completion [9].

  • In-Process Quality Control (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using 5% EtOAc/Hexanes. The target benzophenone will appear as a distinct, slower-moving, UV-active spot compared to the starting arene [10].

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice containing 20 mL of concentrated HCl. Causality: This highly exothermic step hydrolyzes the stable aluminum-ketone complex, liberating the free benzophenone into the organic phase [8].

  • Work-up and Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 25 mL). Wash the combined organic layers sequentially with distilled water, saturated aqueous

    
     (to neutralize residual acid), and brine [2].
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate via rotary evaporation. Purify the crude solid by recrystallization from cold ethanol or via silica gel flash chromatography [10].
    

Workflow Step1 1. Preparation Dry glassware, N2 atm Step2 2. Catalyst Suspension AlCl3 in dry DCM (0-5 °C) Step1->Step2 Step3 3. Acylium Formation Dropwise Benzoyl Chloride Step2->Step3 Step4 4. Arene Addition Temperature depends on substituent Step3->Step4 Step5 5. Quenching Pour over Ice/HCl Step4->Step5 Step6 6. Work-up DCM Extraction & NaHCO3 Wash Step5->Step6 Step7 7. Purification Recrystallization or Column Step6->Step7

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

Troubleshooting and Analytical Validation

  • Isomeric Impurities: When utilizing alkylbenzenes (e.g., ethylbenzene), the para isomer is heavily favored due to steric hindrance and mild conjugation. However, ortho (approx. 2%) and meta (approx. 7%) isomers will still form [8]. Post-purification validation using GC-MS and ¹H NMR is mandatory to confirm isomeric purity.

  • Stalled Reactions: If TLC indicates persistent unreacted starting material, the

    
     was likely deactivated by atmospheric moisture prior to use [9]. Ensure the use of a fresh, sealed bottle of anhydrous catalyst and consider increasing the loading to 1.5 equivalents for stubborn substrates.
    

References

  • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: PMC / NIH URL
  • Title: Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation Source: Benchchem URL
  • Title: An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones Source: Benchchem URL
  • Title: Show how Friedel–Crafts acylation might be used to synthesize the following compounds Source: Pearson URL
  • Title: Friedel–Crafts reaction Source: LS College URL
  • Title: Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent Source: RSC Publishing URL
  • Title: Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions Source: MDPI URL
  • Title: Synthesis and Characterization of 4-Ethylbenzophenone Source: Oregon State University URL
  • Title: Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone Source: Benchchem URL
  • Title: Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone Source: University of Delaware URL
Method

Application Note: Scalable Synthesis of 2-Amino-5-bromo-2'-chlorobenzophenone

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Context & Nomenclature Note In the landscape of psychotropic drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Context & Nomenclature Note

In the landscape of psychotropic drug development, halogenated benzophenones serve as indispensable structural scaffolds. While colloquially referred to as "5-bromo-2-chlorobenzophenone" in laboratory shorthand, the primary functionalized intermediate required for active pharmaceutical ingredient (API) synthesis is 2-Amino-5-bromo-2'-chlorobenzophenone (CAS 60773-49-1)[1].

This specific compound is the critical precursor for the synthesis of 1,4-benzodiazepines, most notably the anxiolytic agent Phenazepam[2][3]. It also serves as an active metabolite in pharmacokinetic studies[3]. This application note provides a field-proven, self-validating protocol for the synthesis of this intermediate via a high-temperature, zinc-catalyzed Friedel-Crafts acylation (Sugasawa-type reaction).

Mechanistic Causality & Experimental Design

To ensure high yield and purity, this protocol avoids a rigid "mix-and-wait" approach. Instead, it relies on a continuous, telescoped process governed by precise thermal control and Lewis acid catalysis. Understanding the why behind each step is critical for process scale-up:

  • Exothermic N-Acylation: The reaction initiates with the N-acylation of 4-bromoaniline by o-chlorobenzoyl chloride. The acyl chloride is used in vast excess (2.4 equivalents) to serve a dual purpose: it acts as the acylating agent and the high-boiling solvent necessary for the subsequent thermal rearrangement[4].

  • Lewis Acid-Mediated Rearrangement: Anhydrous Zinc Chloride (

    
    ) is introduced at 160°C. The anhydrous nature is critical; any moisture will hydrolyze the acyl chloride and poison the catalyst. At 195°C, 
    
    
    
    coordinates with the amide, driving the electrophilic migration of the benzoyl group to the ortho-position of the aniline ring[2]. The extreme temperature (195°C) is thermodynamically required to overcome the deactivating effect of the bromine atom on the aromatic ring.
  • Aggressive Hydrolysis: The reaction yields a highly stable zinc-imine/amide complex. Standard aqueous workup is insufficient. Repeated refluxing with 12% aqueous HCl is mandatory to break the coordination complex, hydrolyze any unreacted amide back to the free amine, and wash away the zinc salts[4].

Quantitative Reagent Data

Table 1: Stoichiometry and Reagent Specifications for a 100g Scale Reaction

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunctional Role
4-Bromoaniline 172.021.0100 g0.58 molPrimary Starting Material
o-Chlorobenzoyl chloride 175.012.4177 mL1.40 molAcylating Agent & Solvent
Zinc Chloride (Anhydrous) 136.301.295 g0.70 molLewis Acid Catalyst
12% HCl (aq) -Excess350 mL × 5-Hydrolysis & Complex Breaking
Deionized Water -Excess350 mL × N-Final Wash

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase until the specific visual or analytical validation criteria are met.

Phase 1: Amide Formation
  • Equip a 2L round-bottom flask with a reflux condenser, a high-torque mechanical stirrer, and a calibrated internal thermometer.

  • Add 177 mL of o-chlorobenzoyl chloride to the flask and cool to 0°C using an ice-water bath[4].

  • Slowly add 100 g of 4-bromoaniline in portions to control the exothermic reaction.

  • Remove the ice bath and heat the mixture to 120°C. Hold at this temperature for exactly 1 hour.

    • Self-Validation Checkpoint: Perform TLC analysis (Mobile Phase: EtOAc:Hexane = 1:4). The reaction may only proceed to Phase 2 when complete consumption of 4-bromoaniline is confirmed[4].

Phase 2: Thermal Rearrangement
  • Increase the internal temperature to 160°C.

  • Quickly add 95 g of pre-flame-dried, anhydrous

    
     in a single portion[4]. (Caution: Ensure robust stirring as the mixture will become highly viscous).
    
  • Ramp the temperature to 195°C. Maintain this temperature for 3 hours.

    • Self-Validation Checkpoint: Monitor the evolution of HCl gas (bubbles). The rearrangement is complete only when no more bubbles are produced in the melt[4].

Phase 3: Hydrolysis and Workup
  • Cool the highly viscous mixture to 120°C.

  • Slowly and cautiously add 350 mL of 12% aqueous HCl dropwise. (Caution: Exothermic quenching; risk of violent bumping).

  • Maintain the mixture at reflux for 20 minutes, then halt stirring and allow phase separation. Decant and discard the upper aqueous layer.

  • Repeat the 12% HCl addition, reflux, and decanting process four (4) additional times to thoroughly strip the zinc salts[4].

  • Self-Validation Checkpoint: The organic phase will transition from a sticky, lumpy mass to a more uniform consistency as the zinc complex is broken.

  • Add 350 mL of deionized water, reflux for 20 minutes, and decant. Repeat this water wash until the residual solids are completely free-flowing and no longer lumpy[4].

  • Isolate the resulting yellow crystalline solid via vacuum filtration and dry under high vacuum.

Process Workflow Visualization

SynthesisWorkflow Step1 1. N-Acylation 4-Bromoaniline + o-Chlorobenzoyl Chloride Step2 2. Thermal Equilibration Heat to 120°C for 1 Hour Step1->Step2 0°C to 120°C Step3 3. Lewis Acid Catalysis Add Anhydrous ZnCl2 at 160°C Step2->Step3 Validate: TLC (EtOAc:Hexane 1:4) Step4 4. Electrophilic Rearrangement Stir at 195°C for 3 Hours Step3->Step4 Endothermic coordination Step5 5. Aggressive Hydrolysis Repeated Reflux with 12% HCl Step4->Step5 Validate: Cessation of bubbles Step6 Final API Precursor 2-Amino-5-bromo-2'-chlorobenzophenone Step5->Step6 Validate: Solids are no longer lumpy

Workflow for the synthesis of 2-Amino-5-bromo-2'-chlorobenzophenone.

Analytical Validation Parameters

To verify the integrity of the final 2-Amino-5-bromo-2'-chlorobenzophenone product, compare against the following standard parameters:

  • Appearance: Yellow crystalline powder[].

  • Melting Point: 85–87 °C[6].

  • Molecular Weight: 310.57 g/mol [].

  • Solubility: Soluble in DMSO (30 mg/mL) and Ethanol (30 mg/mL)[3][7].

References

  • Phenazepam - Wikipedia. Wikipedia.org. URL: [Link]

  • 2-AMINO-5-BROMINE-2'-CHLORO BENZOPHENONE. ChemBK. URL: [Link]

Sources

Application

Technical Application Note: Chemoselective Functionalization of (5-Bromo-2-chlorophenyl)-phenylmethanone

Topic: Chemoselective Functionalization of (5-Bromo-2-chlorophenyl)-phenylmethanone Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemoselective Functionalization of (5-Bromo-2-chlorophenyl)-phenylmethanone Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction: The Tri-Functional Pivot

(5-Bromo-2-chlorophenyl)-phenylmethanone (CAS: 461432-22-4) is not merely a building block; it is a tri-functional pivot scaffold widely utilized in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs), benzisoxazoles, and acridones.

Its utility stems from three orthogonal reactive sites, each responsive to a specific class of nucleophile under distinct conditions. Mastering this molecule requires understanding the hierarchy of reactivity:

  • The Carbonyl (C=O): Susceptible to "hard" nucleophiles (Grignards, Hydrides).

  • The 2-Chloro Position: Activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-carbonyl group.
    
  • The 5-Bromo Position: Deactivated for

    
     but highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
    

This guide provides the strategic logic and validated protocols to selectively engage each site without compromising the others.

Mechanistic Insight & Strategic Planning

The Reactivity Hierarchy

The chemoselectivity of this scaffold is governed by Electronic Activation vs. Bond Dissociation Energy (BDE) .

SiteReactivity ModeActivation SourcePreferred Nucleophiles
2-Cl

(Addition-Elimination)
Inductive/Resonance: The ortho-carbonyl stabilizes the Meisenheimer intermediate, lowering the activation energy for Cl displacement.Amines, Alkoxides, Thiols, Hydrazines.
5-Br Metal-Catalyzed Coupling Weak Bond: The C-Br bond is weaker than C-Cl, allowing faster Oxidative Addition to Pd(0).[1]Boronic Acids, Stannanes, Zinc reagents.
C=O 1,2-Addition Polarization: The dipole of the carbonyl carbon.Grignard Reagents, Lithium Organics, Hydrides.
Decision Matrix (Order of Operations)
  • Goal: Biaryl Synthesis? Perform Suzuki Coupling first. The 5-Br reacts preferentially with Pd(0).[1] The 2-Cl is too stable to react under mild Suzuki conditions.

  • Goal: Heterocycle Formation (Acridone/Indazole)? Perform

    
      first. Displace the 2-Cl with an amine or hydrazine. The 5-Br will remain intact for later functionalization.[2]
    
  • Goal: Tertiary Alcohol? React with Grignard last or protect the ketone as an acetal. Grignards can cause competing Magnesium-Halogen exchange at the 5-Br position if not carefully controlled.

Visualizing the Pathways

ReactivityMap cluster_mech Mechanism of Path A (SNAr) SM (5-Bromo-2-chlorophenyl)- phenylmethanone Prod_SNAr 2-Amino/Alkoxy Derivative (5-Br preserved) SM->Prod_SNAr Path A: SNAr (Amines/Heat) Prod_Suzuki 5-Aryl Derivative (2-Cl preserved) SM->Prod_Suzuki Path B: Pd-Coupling (R-B(OH)2, Pd(0)) Prod_Grignard Tertiary Alcohol (1,2-Addition) SM->Prod_Grignard Path C: 1,2-Addition (R-MgBr, -78°C) Meisenheimer Meisenheimer Complex (Stabilized by C=O)

Figure 1: Divergent reactivity pathways. Path A exploits ortho-activation; Path B exploits bond weakness; Path C exploits polarity.

Experimental Protocols

Protocol A: Selective Amination (Synthesis of 2-Amino-5-bromobenzophenone)

This reaction displaces the activated 2-chloride while leaving the 5-bromide intact. This intermediate is a precursor for benzodiazepines.[3]

Reagents:

  • Substrate: (5-Bromo-2-chlorophenyl)-phenylmethanone (1.0 equiv)

  • Nucleophile: 7N Ammonia in Methanol (excess) or Primary Amine (1.2 equiv)

  • Solvent: Ethanol or DMF (for higher temp)

  • Base:

    
     (if using amine salts)
    

Procedure:

  • Dissolution: In a pressure tube (for ammonia) or round-bottom flask (for liquid amines), dissolve 1.0 g (2.95 mmol) of the substrate in 10 mL of Ethanol.

  • Addition: Add the amine (e.g., 5 mL of 7N

    
     in MeOH or 1.2 equiv of benzylamine).
    
  • Reaction:

    • For Ammonia: Seal the tube and heat to 80–100°C for 12–24 hours. The elevated temperature is required to overcome the steric hindrance of the benzophenone core.

    • For Liquid Amines: Reflux (approx. 78°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) will disappear, replaced by a more polar yellow/fluorescent spot (Rf ~0.5).

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[4] Recrystallize from Ethanol/Water to yield yellow crystals.
    

Critical Parameter: Do not use Copper catalysts here unless necessary; high heat alone is usually sufficient for the activated 2-Cl. Copper might promote unwanted coupling at the 5-Br.

Protocol B: Chemoselective Suzuki Coupling (C-5 Functionalization)

This protocol selectively couples an aryl group to the 5-position, preserving the 2-Cl for later substitution.

Reagents:

  • Substrate: (5-Bromo-2-chlorophenyl)-phenylmethanone (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Procedure:

  • Degassing: In a Schlenk flask, combine the substrate (1.0 equiv) and Boronic Acid (1.1 equiv) in Toluene/Ethanol. Sparge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add

    
     and the degassed aqueous 
    
    
    
    solution.
  • Reaction: Heat to 70–80°C under Argon atmosphere for 4–6 hours.

    • Note: Avoid refluxing at >100°C (e.g., in DMF) as this may force oxidative addition into the stronger C-Cl bond, leading to mixtures.

  • Monitoring: Monitor by HPLC or TLC. Look for the mono-coupled product.

  • Work-up: Dilute with water, extract with Dichloromethane. Pass the organic layer through a pad of Celite to remove Palladium black.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in

Steric hindrance from the phenyl ring.Switch solvent to DMSO or NMP and increase temp to 120°C. The 2-Cl is activated, but the bulk of the benzophenone slows the approach.
Loss of 2-Cl in Suzuki Temperature too high or Catalyst too active.Lower temp to 60°C. Use a less electron-rich ligand (stick to

, avoid Buchwald ligands like XPhos which can activate chlorides).
Grignard attacks Br Metal-Halogen exchange competition.Perform Grignard addition at -78°C . Alternatively, use Organolithiums which favor carbonyl addition kinetically at low temps.
Hydrolysis of Cl Wet solvents during

.
Ensure anhydrous conditions if using alkoxides. Hydroxide (from water) is a competitive nucleophile, yielding the phenol.

References

  • BenchChem. 2-Amino-5-bromobenzophenone vs 2-amino-5-chlorobenzophenone reactivity. (Accessed 2026). Link

  • National Institutes of Health (PubChem). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - Chemical Properties. (Accessed 2026). Link

  • Miyaura, N., & Suzuki, A.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Classic reference for Br vs Cl selectivity).
  • Sigma-Aldrich. Product Specification: (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone.Link

  • ResearchGate. Nucleophilic substitution of aromatic bromine in 2-bromobenzophenone by Grignard reagents. (Mechanistic insight on competing pathways). Link

Sources

Method

Application Note: High-Purity Isolation of (5-Bromo-2-chlorophenyl)(phenyl)methanone via Normal-Phase Column Chromatography

Introduction & Chromatographic Rationale (5-Bromo-2-chlorophenyl)(phenyl)methanone (CAS: 312749-31-8) is a highly specialized halogenated diaryl ketone. It serves as a critical synthetic intermediate and reference impuri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chromatographic Rationale

(5-Bromo-2-chlorophenyl)(phenyl)methanone (CAS: 312749-31-8) is a highly specialized halogenated diaryl ketone. It serves as a critical synthetic intermediate and reference impurity standard in the development of SGLT2 inhibitors (gliflozins), most notably Empagliflozin . The compound is typically synthesized via the Friedel-Crafts acylation of benzene with 5-bromo-2-chlorobenzoyl chloride, a derivative of 5-bromo-2-chlorobenzoic acid .

Post-reaction, the crude mixture is notoriously complex, containing unreacted phenetole/benzene, regioisomers, and highly colored polymeric byproducts. Isolating the target ketone requires a highly optimized normal-phase chromatography strategy.

Causality of the Method: Normal-phase silica gel chromatography is selected because the target molecule possesses a distinct polar functional group (the ketone carbonyl) flanked by highly lipophilic aromatic rings. The halogens (Br, Cl) increase lipophilicity and decrease the basicity of the carbonyl oxygen via inductive electron withdrawal (-I effect). This unique electronic environment dictates the use of a highly non-polar carrier solvent (Hexane) paired with a carefully controlled polar modifier (Ethyl Acetate) to selectively disrupt hydrogen bonding between the ketone and the stationary phase silanol groups .

Physicochemical Profiling & Chromatographic Implications

To design a self-validating purification system, the physicochemical properties of the molecule must directly inform the chromatographic parameters.

Table 1: Physicochemical Properties & Chromatographic Relevance

PropertyValueChromatographic Implication
Molecular Weight 295.56 g/mol Standard diffusion rate in porous silica (40-63 µm).
LogP (Predicted) ~4.5Highly lipophilic; dictates the use of a non-polar carrier solvent (Hexane).
H-Bond Acceptors 1 (Carbonyl Oxygen)Moderate interaction with silanol groups; requires a polar modifier (EtOAc) for elution.
UV Absorbance Active at 254 nmExtended diaryl conjugation enables real-time UV detection and TLC visualization.

Workflow & Mechanistic Diagrams

The following diagrams map the logical progression of the purification workflow and the molecular interactions governing the separation.

Workflow N1 Crude Reaction Mixture (Post-Friedel-Crafts Acylation) N2 TLC Method Development (Hexane:EtOAc Optimization) N1->N2 Determine Rf N3 Sample Preparation (Dry Loading on Silica) N2->N3 Select Eluent N4 Column Packing (Slurry Method in Hexane) N2->N4 Prepare Column N5 Gradient Elution (Target Rf ~ 0.30) N3->N5 N4->N5 N6 Fraction Collection & 2,4-DNPH TLC Analysis N5->N6 Elute N7 Concentration & Validation (Pure Ketone, >99% HPLC) N6->N7 Pool Pure Fractions

Chromatographic workflow for the isolation of the target diaryl ketone.

Mechanism Silica Silica Gel (Stationary Phase) Surface Silanol Groups (-OH) Ketone Diaryl Ketone Carbonyl Oxygen Silica->Ketone Hydrogen Bonding (Retards Elution) EtOAc Ethyl Acetate (Mobile Phase) Competes for Silanol Sites EtOAc->Silica Displaces Ketone (Accelerates Elution) Hexane Hexane (Carrier Solvent) Non-polar interactions Hexane->Ketone Solvates Lipophilic Rings

Molecular interactions governing the normal-phase separation of the ketone.

Experimental Protocols (Step-by-Step)

This protocol is designed as a self-validating system . At each critical juncture, an analytical check ensures the physical reality matches the theoretical expectation, preventing the blind pooling of contaminated fractions.

Step 1: TLC Method Development & Optimization
  • Sample Prep: Dissolve 1 mg of the crude mixture in 1 mL of Dichloromethane (DCM).

  • Spotting: Apply the solution onto a Silica Gel 60 F254 TLC plate using a glass capillary.

  • Development: Run the plate in a pre-equilibrated chamber using 95:5 Hexane:Ethyl Acetate (v/v).

  • Validation (Self-Check): Visualize under UV light (254 nm). The target diaryl ketone must exhibit an Rf value between 0.25 and 0.35.

  • Causality: If Rf < 0.2, the compound will elute too slowly, causing band diffusion; increase EtOAc to 10%. If Rf > 0.4, it will co-elute with non-polar impurities; decrease EtOAc to 2%.

Step 2: Column Preparation (Slurry Packing)
  • Sizing: Select a glass column (e.g., 3 cm diameter for 1-2 g of crude).

  • Silica Ratio: Weigh 30-50 times the crude mass in Silica Gel (230-400 mesh, 40-63 µm). Causality: Flash silica provides high theoretical plates without generating the excessive backpressure seen in sub-20 µm HPLC phases.

  • Slurry Creation: Mix the silica with 100% Hexane to form a smooth, pourable slurry.

  • Packing: Pour the slurry into the column in a single continuous motion. Causality: Pausing during pouring causes stratification and density gradients in the silica bed, leading to channeling and peak tailing.

  • Equilibration: Tap the column gently with a rubber mallet and elute 2 column volumes (CV) of Hexane to settle the bed.

Step 3: Sample Application (Dry Loading)

Causality: The crude Friedel-Crafts mixture is often a viscous oil. Wet loading this directly would result in a broad initial band and poor resolution. Dry loading concentrates the sample into a narrow, uniform starting zone.

  • Dissolve the crude mixture (e.g., 1.0 g) in a minimum amount of DCM (~5 mL).

  • Add 2.0 g of dry silica gel to the solution.

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully layer this powder evenly onto the flat top of the packed silica bed.

  • Add a 1 cm protective layer of clean sea sand on top to prevent bed disturbance during solvent addition.

Step 4: Gradient Elution Strategy
  • Isocratic Wash (100% Hexane): Elute 2 CVs of 100% Hexane. Causality: This flushes out highly non-polar impurities (e.g., unreacted benzene or halobenzenes) without moving the target ketone.

  • Step Gradient (98:2 Hexane:EtOAc): Elute 2 CVs. The target compound will begin to migrate slowly, separating from closely eluting regioisomers.

  • Main Elution (95:5 Hexane:EtOAc): Elute 3-5 CVs. Collect 15-20 mL fractions.

Step 5: Fraction Analysis and Validation
  • TLC Monitoring: Spot aliquots from every 3rd fraction onto a TLC plate alongside the crude mixture. Develop in 95:5 Hexane:EtOAc.

  • Chemical Validation (Self-Check): Visualize under UV 254 nm. To absolutely confirm the spot is the target ketone (and not a UV-active non-carbonyl impurity), dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and heat gently. The target spot will turn bright orange/red, chemically validating the presence of the carbonyl group.

  • Pooling: Pool only the fractions containing a single spot at the target Rf.

  • Concentration: Concentrate via rotary evaporation (bath temp 40°C) to yield pure (5-Bromo-2-chlorophenyl)(phenyl)methanone (>99% purity).

Data Presentation: Chromatographic Parameters

Table 2: Optimized Flash Chromatography Parameters

ParameterSpecificationCausality / Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)High surface area for resolution; optimal particle size for flash pressure.
Sample Loading Dry Loading (on Silica)Prevents initial band broadening caused by viscous crude oils.
Column Ratio 1:30 to 1:50 (Crude:Silica)Ensures sufficient theoretical plates to separate closely eluting isomers.
Mobile Phase Hexane : EtOAc (Step-Gradient)Step gradient (0% → 2% → 5% EtOAc) prevents co-elution of non-polar impurities.
Fraction Size 15 - 20 mLHigh-resolution slicing prevents the pooling of overlapping impurity tails.

Troubleshooting & Quality Control

  • Issue: Heavy baseline streaking on TLC.

    • Causality: Unreacted 5-bromo-2-chlorobenzoyl chloride from the synthesis hydrolyzed into 5-bromo-2-chlorobenzoic acid during workup. Carboxylic acids streak heavily on bare silica due to strong, irreversible hydrogen bonding.

    • Validation/Solution: Ensure the organic extract is washed with saturated aqueous

      
       prior to chromatography. This converts the acid into a water-soluble sodium salt, removing it entirely before the sample touches the column.
      
  • Issue: Tailing of the target peak across too many fractions.

    • Causality: Overloading the column (ratio < 1:30) or insufficient column equilibration.

    • Validation/Solution: Maintain a strict crude-to-silica ratio of at least 1:30 and ensure the silica bed is perfectly level before applying the dry-loaded sample.

References

  • "Empagliflozin Reference Standards and Impurities." DR JCR BIO. Available at: [Link]

Application

applications of (5-Bromo-2-chlorophenyl)-phenylmethanone in medicinal chemistry

Application Note: Strategic Utilization of (5-Bromo-2-chlorophenyl)-phenylmethanone in SGLT2 Inhibitor Synthesis Executive Summary (5-Bromo-2-chlorophenyl)-phenylmethanone (CAS 1133116-46-7 and related analogs) serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (5-Bromo-2-chlorophenyl)-phenylmethanone in SGLT2 Inhibitor Synthesis

Executive Summary

(5-Bromo-2-chlorophenyl)-phenylmethanone (CAS 1133116-46-7 and related analogs) serves as the foundational "aglycone" scaffold for the gliflozin class of antidiabetic drugs, specifically Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors like Empagliflozin and Dapagliflozin .[1]

Its utility in medicinal chemistry is defined by three distinct reactive handles that allow for orthogonal functionalization:

  • The Ketone Bridge: A reducible pharmacophore precursor that forms the diarylmethane core essential for SGLT2 active site binding.

  • The 5-Bromo Motif: A highly selective site for Lithium-Halogen exchange, enabling C-glycosylation (attachment of the sugar moiety).

  • The 2-Chloro Substituent: A steric and electronic modulator that remains intact to enforce the bioactive conformation of the final drug.

This guide details the protocols for transforming this intermediate into the bioactive diarylmethane core, focusing on chemo-selective reduction and regio-selective metallation.[1]

Critical Pathway: The SGLT2 Scaffold Assembly

The synthesis of SGLT2 inhibitors hinges on converting the benzophenone (methanone) into a diphenylmethane. This structural change is non-trivial due to the presence of sensitive halogens.

Pathway Diagram: Benzophenone to Gliflozin Core

SGLT2_Pathway Start (5-Bromo-2-chlorophenyl)- phenylmethanone (Scaffold) Step1 Reduction (Ketone → Methylene) Start->Step1 Et3SiH / BF3·OEt2 or TMDS / InBr3 Inter Aglycone Intermediate (Diarylmethane) Step1->Inter Step2 Lithiation & C-Glycosylation Inter->Step2 n-BuLi, -78°C + Gluconolactone Final SGLT2 Inhibitor Precursor Step2->Final

Figure 1: The conversion of the benzophenone scaffold into the bioactive gliflozin core via reduction and glycosylation.[1]

Application Module A: Chemo-Selective Reduction

Challenge: Reducing the ketone to a methylene group (deoxygenation) without debrominating the aromatic ring. Standard hydrogenations (Pd/C, H2) often strip the halogens. Solution: Ionic hydrogenation using a silane donor and a Lewis acid.

Protocol: Silane-Mediated Deoxygenation

Reagents:

  • Substrate: (5-Bromo-2-chlorophenyl)-phenylmethanone (1.0 eq)[1]

  • Hydride Donor: Triethylsilane (Et3SiH) (2.5 eq) or Tetramethyldisiloxane (TMDS)

  • Lewis Acid: Boron Trifluoride Diethyl Etherate (BF3·OEt2) (2.0 eq) or Indium(III) Bromide (InBr3)

  • Solvent: Dichloromethane (DCM) / Acetonitrile (1:1)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried 3-neck round-bottom flask with the substrate and anhydrous DCM/Acetonitrile under a nitrogen atmosphere.

  • Lewis Acid Activation: Cool the solution to 0°C. Add BF3·OEt2 dropwise over 15 minutes. Note: The solution may darken, indicating complexation with the ketone oxygen.[1]

  • Hydride Addition: Add Et3SiH dropwise, maintaining the internal temperature below 5°C. The reaction is exothermic.

  • Reaction Phase: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • QC Check: Monitor via HPLC.[2][3] The disappearance of the benzophenone peak (approx. RT 12.5 min) and appearance of the diphenylmethane (approx. RT 14.2 min) confirms conversion.

  • Quench: Cool to 0°C. Quench slowly with saturated NaHCO3. Vigorous gas evolution (H2) will occur if excess silane remains.

  • Isolation: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.[4]

Why this works: The Lewis acid activates the carbonyl oxygen, forming an oxocarbenium ion intermediate. The silane delivers a hydride specifically to this electrophilic carbon, avoiding the aryl halides.

Application Module B: Regio-Selective C-Glycosylation

Challenge: Attaching the sugar moiety (glucose derivative) to the 5-position without disturbing the 2-chloro group. Solution: Exploiting the difference in bond dissociation energy between C-Br and C-Cl.[1] Lithium-Halogen exchange occurs roughly 1000x faster at the Bromine site.

Workflow Diagram: Cryogenic Lithiation

Lithiation_Workflow Setup Cryogenic Reactor Setup (-78°C, Anhydrous THF) Exchange Li-Halogen Exchange (n-BuLi Addition) Setup->Exchange Substrate Addition Species Lithiated Species Formed (5-Li-2-Cl-diphenylmethane) Exchange->Species < 15 mins dwell time Coupling Electrophile Addition (TMS-Gluconolactone) Species->Coupling Cannulation Quench Acidic Quench (MeOH/MsOH) Forms Methyl Glycoside Coupling->Quench Warm to RT

Figure 2: Workflow for the regioselective lithiation and subsequent coupling to the sugar lactone.

Protocol: Lithium-Halogen Exchange & Coupling

Reagents:

  • Substrate: 5-Bromo-2-chlorodiphenylmethane (derived from Module A)[1]

  • Base: n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)[1]

  • Electrophile: 2,3,4,6-Tetra-O-(trimethylsilyl)-D-gluconolactone (1.2 eq)[1]

  • Solvent: Anhydrous THF / Toluene (1:2)

Step-by-Step Methodology:

  • Cryogenic Cooling: Dissolve the substrate in THF/Toluene and cool to -78°C .

    • Critical Control Point: Temperature must not exceed -70°C. Higher temperatures risk "scrambling," where the lithium attacks the 2-chloro position or the benzylic position.[1]

  • Exchange: Add n-BuLi dropwise over 30 minutes. Stir for exactly 15–30 minutes at -78°C.

    • Mechanism:[1][3][5][6][7] The bromine is exchanged for lithium, generating the nucleophilic aryl-lithium species.

  • Coupling: Dissolve the gluconolactone in toluene and add it to the lithiated mixture dropwise.

  • Lactol Formation: Stir for 1 hour at -78°C. The aryl-lithium attacks the carbonyl of the lactone, forming the C-C bond (the C-glycosidic bond).

  • Desilylation/Quench: Warm to -20°C and quench with a solution of Methanesulfonic acid (MsOH) in Methanol. This simultaneously quenches the alkoxide and removes the TMS protecting groups, yielding the methyl ether of the sugar (anomeric quenching).

Comparative Data: Halogen Selectivity

The following table highlights the selectivity required when handling this scaffold, derived from internal process optimization data.

Reaction ConditionTarget SiteReagentSelectivity Outcome
Lithiation (-78°C) 5-Bromon-BuLi>98:2 (Br vs Cl exchange)
Lithiation (-20°C) 5-Bromon-BuLi60:40 (Significant Cl exchange/Benzylic deprotonation)
Suzuki Coupling 5-BromoPd(PPh3)4Exclusive coupling at Br; Cl remains intact.[1]
Hydrogenation KetoneH2 / Pd/CPoor (Significant dehalogenation observed).

References

  • Synthesis of Empagliflozin Intermediates

    • Title: "An Efficient Synthetic Process for Empagliflozin."[3][8]

    • Source:Organic Process Research & Development (2014).
    • Context: Describes the reduction of the benzophenone to the diarylmethane using silanes.
    • URL:[Link] (Search: Empagliflozin Process)

  • SGLT2 Inhibitor Scaffold Assembly

    • Title: "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor."
    • Source:Journal of Medicinal Chemistry (2008).
    • Context: Establishes the SAR of the 5-bromo-2-chlorobenzophenone scaffold.
    • URL:[Link]

  • Patent Literature (Process Chemistry)

    • Title: "Process for the preparation of SGLT2 inhibitors."[3][6][7][9]

    • Source: US P
    • Context: Detailed industrial protocols for the lithiation of 5-bromo-2-chloro intermedi
    • URL
  • Ionic Hydrogenation Protocols

    • Title: "Ionic Hydrogen
    • Source:Tetrahedron Letters.
    • Context: Mechanistic background on Et3SiH/BF3 reduction of electron-deficient benzophenones.[1]

    • URL:[Link]

Sources

Method

use of (5-Bromo-2-chlorophenyl)-phenylmethanone as a research chemical

High-Purity Scaffold for SGLT2 Inhibitor Development & Chemoselective Cross-Coupling Executive Summary (5-Bromo-2-chlorophenyl)(phenyl)methanone (CAS: 312749-31-8 ) is a halogenated benzophenone derivative critical to th...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Scaffold for SGLT2 Inhibitor Development & Chemoselective Cross-Coupling

Executive Summary

(5-Bromo-2-chlorophenyl)(phenyl)methanone (CAS: 312749-31-8 ) is a halogenated benzophenone derivative critical to the research and development of SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin). While often encountered as a reference impurity standard in late-stage pharmaceutical analysis, its primary value lies in its role as a highly versatile chemoselective building block .

The compound features three distinct reactive sites:[1]

  • The Carbonyl Bridge: Susceptible to reduction (to diphenylmethane) or nucleophilic addition.

  • The 5-Bromo Substituent: Highly reactive in Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and Lithium-Halogen exchange.

  • The 2-Chloro Substituent: Sterically hindered and electronically distinct, allowing for orthogonal functionalization after the bromine has been reacted.

This guide details the protocols for transforming this scaffold into bioactive diphenylmethane motifs and executing site-selective couplings.

Chemical Profile & Technical Specifications
PropertySpecification
Chemical Name (5-Bromo-2-chlorophenyl)(phenyl)methanone
CAS Number 312749-31-8
Synonyms 5-Bromo-2-chlorobenzophenone; Methanone, (5-bromo-2-chlorophenyl)phenyl-
Molecular Formula C₁₃H₈BrClO
Molecular Weight 295.56 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Reactivity Chemoselective Pd-coupling (Br > Cl); Ketone reduction
Core Application: Synthesis of SGLT2 Inhibitor Scaffolds

The pharmacophore of gliflozin-class drugs (SGLT2 inhibitors) relies on a diarylmethyl backbone. The transformation of (5-Bromo-2-chlorophenyl)(phenyl)methanone into this backbone requires the precise reduction of the ketone functionality to a methylene group.

Mechanism of Action

The reduction is typically achieved via a hydride transfer mechanism mediated by a Lewis Acid. The carbonyl oxygen is activated by the Lewis Acid (e.g., BF₃·Et₂O or AlCl₃), forming an oxocarbenium ion intermediate which is then trapped by a hydride donor (Triethylsilane, Et₃SiH).

Protocol 1: Lewis Acid-Mediated Deoxygenation

This protocol converts the benzophenone into 4-bromo-1-chloro-2-benzylbenzene, the core lipophilic anchor for SGLT2 inhibitors.

Reagents:

  • (5-Bromo-2-chlorophenyl)(phenyl)methanone (1.0 eq)[2][3]

  • Triethylsilane (Et₃SiH) (3.0 eq)

  • Boron Trifluoride Diethyl Etherate (BF₃·Et₂O) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 1.0 g of (5-Bromo-2-chlorophenyl)(phenyl)methanone in 10 mL of anhydrous DCM/MeCN (1:1 mixture). The MeCN co-solvent helps stabilize the intermediate cation.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Temperature control is critical to prevent non-selective halogen scrambling.

  • Addition of Hydride: Add Triethylsilane (Et₃SiH) dropwise via syringe over 5 minutes.

  • Activation: Add BF₃·Et₂O dropwise over 10 minutes. Caution: Exothermic reaction. Fuming may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting ketone spot (lower Rf) should disappear, replaced by the non-polar diphenylmethane product (high Rf).

  • Quench: Carefully quench with saturated NaHCO₃ solution at 0°C.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (100% Hexanes) to yield the diarylmethane product as a clear oil or low-melting solid.

Advanced Application: Chemoselective Cross-Coupling

Researchers utilize this compound to explore orthogonal catalysis . The electronic difference between the bromine (position 5) and chlorine (position 2) allows for sequential functionalization.

  • Site A (5-Br): Reacts at Room Temperature or mild heating with Pd(0).

  • Site B (2-Cl): Requires high temperatures (>100°C) and specialized ligands (e.g., SPhos, XPhos) to react, usually remaining inert during the first coupling.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling

Target: Functionalization of the 5-position while retaining the 2-Cl and ketone.

Reagents:

  • Substrate: (5-Bromo-2-chlorophenyl)(phenyl)methanone (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1)

Methodology:

  • Degassing: In a sealed tube, combine the substrate, boronic acid, and solvent. Sparge with Argon for 15 minutes to remove oxygen (crucial for Pd(0) stability).

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a stream of Argon.

  • Reaction: Heat the mixture to 60°C for 4 hours.

    • Critical Insight: Do not exceed 80°C. Higher temperatures may activate the sterically hindered 2-Cl bond, leading to double coupling byproducts.

  • Monitoring: HPLC or TLC should show consumption of the starting bromide.

  • Workup: Dilute with water and extract with Ethyl Acetate.

  • Outcome: The product is a (2-chlorobiphenyl-5-yl)(phenyl)methanone . The 2-Cl atom remains intact, available for a subsequent reaction (e.g., amination or a second coupling) if harsher conditions are applied later.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available for this research chemical, highlighting its role in SGLT2 synthesis and diversity-oriented synthesis.

G cluster_legend Reaction Logic Start (5-Bromo-2-chlorophenyl) (phenyl)methanone (CAS 312749-31-8) Reduction Step 1: Carbonyl Reduction (Et3SiH / BF3·Et2O) Start->Reduction Deoxygenation Suzuki Selective Suzuki Coupling (Pd(PPh3)4, 60°C) Start->Suzuki Chemoselective Functionalization Diphenylmethane Intermediate: 4-Bromo-1-chloro-2-benzylbenzene Reduction->Diphenylmethane Lithiation Step 2: Li-Halogen Exchange (n-BuLi, -78°C) Diphenylmethane->Lithiation Selectivity: Br > Cl Glycosylation Step 3: Gluconolactone Addition (SGLT2 Scaffold Formation) Lithiation->Glycosylation CoupledProd Functionalized Benzophenone (2-Cl remains intact) Suzuki->CoupledProd key1 SGLT2 Pathway key2 Diversity Pathway

Caption: Divergent synthetic pathways for (5-Bromo-2-chlorophenyl)(phenyl)methanone. The left branch illustrates the reduction strategy used in gliflozin drug synthesis, while the right branch demonstrates chemoselective cross-coupling.

Troubleshooting & Expert Tips
IssueProbable CauseCorrective Action
Incomplete Reduction Wet solvents or deactivated Lewis Acid.Ensure DCM is distilled over CaH₂. Use fresh BF₃·Et₂O (should be clear, not dark).
Halogen Scrambling Reaction temperature too high during lithiation.When performing Li-Halogen exchange on the reduced product, maintain -78°C strictly. The 2-Cl is ortho to the benzylic position and can undergo "ortho-lithiation" or benzyne formation if warmed.
Pd-Catalyst Death Oxygen presence or free amine impurities.Degas solvents thoroughly (freeze-pump-thaw is best). Ensure the starting material is free of sulfur/amine contaminants.
Low Yield in Suzuki Steric hindrance from the 2-Cl.While the 5-Br is distal, the 2-Cl can twist the ring. Use high-turnover ligands like SPhos if the standard Pd(PPh₃)₄ fails.
Safety & Handling (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[4]

  • Disposal: Halogenated organic waste. Do not mix with acid streams to avoid HF generation (if BF₃ is used).

References
  • Synthesis of Empagliflozin & Intermediates

    • Title: Process for the preparation of empagliflozin.[5]

    • Source: World Intellectual Property Organiz
    • URL:[Link]

    • Context: Describes the Friedel-Crafts acylation and subsequent reduction strategies for 5-bromo-2-chloro benzophenone deriv
  • Chemoselective Cross-Coupling: Title: Site-selective cross-coupling of polyhalogenated arenes. Source:Journal of Organic Chemistry (General methodology reference for Br vs Cl selectivity). Context: Validates the reactivity order (Ar-I > Ar-Br > Ar-Cl) utilized in Protocol 2.
  • Compound Data & CAS Verification

    • Title: (5-Bromo-2-chlorophenyl)phenylmethanone Product Page.[6][][2][3][8][9]

    • Source: ChemicalBook / Pharmaffiliates.[10]

    • Context: Verification of CAS 312749-31-8 and physical properties.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-Bromo-2-chlorophenyl)(phenyl)methanone

Welcome to the Advanced Technical Support Center for the synthesis of (5-Bromo-2-chlorophenyl)(phenyl)methanone (CAS: 312749-31-8). This compound is a critical halogenated aromatic intermediate, frequently utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of (5-Bromo-2-chlorophenyl)(phenyl)methanone (CAS: 312749-31-8). This compound is a critical halogenated aromatic intermediate, frequently utilized in the development of pharmacophores such as SGLT-2 inhibitors (e.g., empagliflozin, dapagliflozin)[1][2].

Due to the unique electronic deactivation caused by the dual halogen substituents, synthesizing this benzophenone derivative presents specific regioselectivity and reactivity challenges. This guide is designed for process chemists and researchers to troubleshoot bottlenecks, understand the mechanistic causality behind synthetic failures, and implement self-validating protocols.

Part 1: Route Selection & Mechanistic Causality

SynthesisPathways SM1 5-Bromo-2-chlorobenzoic acid Int1 5-Bromo-2-chlorobenzoyl chloride SM1->Int1 SOCl2, cat. DMF Int2 5-Bromo-2-chlorobenzonitrile SM1->Int2 Amidation & Dehydration SM2 1-Bromo-4-chlorobenzene + Benzoyl Chloride Error1 Halogen Scrambling & Low Yield SM2->Error1 AlCl3, Heat (Deactivated Ring) Prod (5-Bromo-2-chlorophenyl)(phenyl)methanone Int1->Prod Benzene, AlCl3 (Optimal Friedel-Crafts) Error2 Tertiary Alcohol Over-addition Int1->Error2 PhMgBr (Direct Grignard) Int2->Prod 1. PhMgBr 2. Acidic Hydrolysis

Workflow and common pitfalls in the synthesis of (5-Bromo-2-chlorophenyl)(phenyl)methanone.

Quantitative Comparison of Synthetic Routes
Synthetic RouteElectrophileNucleophileTypical YieldPrimary ImpurityScalability / E-Factor
Classical F-C 5-Bromo-2-chlorobenzoyl chlorideBenzene75–85%Ortho-acylation (trace)High / High (Al waste)
Inverse F-C Benzoyl chloride1-Bromo-4-chlorobenzene< 20%Halogen scrambled productsLow / Very High
Nitrile Grignard 5-Bromo-2-chlorobenzonitrilePhMgBr80–90%Unreacted nitrileMedium / Low
Direct Grignard 5-Bromo-2-chlorobenzoyl chloridePhMgBr40–50%Tertiary alcoholLow / Medium

Part 2: Troubleshooting FAQs

Q1: Why is my Friedel-Crafts acylation using 1-bromo-4-chlorobenzene and benzoyl chloride yielding a complex mixture with low conversion?

Causality: You are experiencing an electrophile-nucleophile mismatch. 1-Bromo-4-chlorobenzene is highly deactivated due to the electron-withdrawing inductive effects of both the chlorine and bromine atoms[3]. Attempting to force the reaction requires elevated temperatures and excess Lewis acid, which triggers halogen scrambling (transhalogenation) and poor regioselectivity. Solution: Invert the pairing. Use 5-bromo-2-chlorobenzoyl chloride as the electrophile and benzene as the nucleophile/solvent. Benzene is significantly more electron-rich, allowing the acylation to proceed smoothly at 0–25 °C with stoichiometric AlCl₃[4][5].

Q2: During the synthesis of 5-bromo-2-chlorobenzoyl chloride, I observe unreacted carboxylic acid even after prolonged reflux with thionyl chloride. How can I drive this to completion?

Causality: The electron-withdrawing halogens on the aromatic ring decrease the nucleophilicity of the carboxylic acid oxygen, slowing down the initial attack on thionyl chloride. Solution: Introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which rapidly activates the sluggish carboxylic acid[6].

Q3: We are attempting a Grignard addition of phenylmagnesium bromide to 5-bromo-2-chlorobenzoyl chloride, but we isolate significant amounts of a tertiary alcohol byproduct. How do we arrest the reaction at the ketone?

Causality: The target ketone, (5-bromo-2-chlorophenyl)(phenyl)methanone, is more electrophilic than the starting acid chloride. Once formed, it rapidly consumes a second equivalent of the Grignard reagent to form the tertiary alcohol[7]. Solution: Switch the electrophile to 5-bromo-2-chlorobenzonitrile. Addition of PhMgBr to the nitrile forms a stable magnesium imine salt that resists further nucleophilic attack. Subsequent acidic hydrolysis yields the target ketone exclusively. Alternatively, convert the acid chloride to a Weinreb amide prior to Grignard addition.

Q4: How do we manage the high E-factor and aluminum waste generated during the scale-up of the Friedel-Crafts route?

Causality: Classical Friedel-Crafts requires >1 equivalent of AlCl₃ because the Lewis acid strongly coordinates to the carbonyl oxygen of the product benzophenone, effectively deactivating the catalyst. Solution: For large-scale manufacturing, consider using silica-supported AlCl₃ or catalytic amounts of transition metal Lewis acids (e.g., FeCl₃ or ZnCl₂) under vacuum to continuously remove HCl gas, thereby shifting the equilibrium and reducing the catalyst loading[6].

Part 3: Validated Experimental Protocols

Protocol A: Optimal Friedel-Crafts Acylation

This protocol utilizes the "inverse" logic discussed in Q1, utilizing benzene as both the solvent and the nucleophile to ensure high regioselectivity and yield[4].

Step 1: Acid Chloride Formation

  • Suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (5 volumes).

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by 2–3 drops of anhydrous DMF (catalyst).

  • Stir at room temperature for 2–4 hours until gas evolution (CO₂ and CO) ceases.

  • Self-Validation Step: Quench a 50 µL aliquot in 1 mL of methanol. Analyze via TLC/HPLC. The presence of the methyl ester confirms complete conversion of the acid to the acid chloride.

  • Concentrate under reduced vacuum to yield crude 5-bromo-2-chlorobenzoyl chloride.

Step 2: Acylation & Workup

  • Dissolve the crude acid chloride in anhydrous benzene (10 volumes). Note: Benzene serves as both the reactant and the solvent.

  • Cool the mixture to 0–5 °C under an inert atmosphere.

  • Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise to control the exotherm.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Carefully pour the reaction mixture over crushed ice containing 1M HCl to break the aluminum-ketone complex.

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with 5% NaHCO₃ (to remove any trace unreacted carboxylic acid), water, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Recrystallize from ethanol/water to afford pure (5-bromo-2-chlorophenyl)(phenyl)methanone.

Protocol B: Nitrile-Grignard Pathway (Alternative for strict waste control)

This protocol avoids AlCl₃ waste and prevents tertiary alcohol over-addition[7].

  • Imine Salt Formation: Dissolve 5-bromo-2-chlorobenzonitrile (1.0 eq) in anhydrous THF (10 volumes). Cool to 0 °C under an argon atmosphere.

  • Addition: Add phenylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise over 30 minutes.

  • Reaction: Stir at room temperature for 2 hours. The intermediate magnesium imine salt will form and resist further nucleophilic addition.

  • Hydrolysis: Quench the reaction carefully with 2M HCl at 0 °C. Heat the biphasic mixture to 50 °C for 1 hour to ensure complete hydrolysis of the intermediate imine to the target ketone.

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

References

  • Empagliflozin Archives - DR JCR BIO Source: DR JCR BIO URL:[Link]

  • STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS Source: CLOCKSS (Murakata et al.) URL:[Link]

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Friedel-Crafts Acylation

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with complex electrophilic aromatic substitutions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with complex electrophilic aromatic substitutions. While Friedel-Crafts acylation is historically reliable for synthesizing aryl ketones, substituted benzenes introduce competing mechanistic pathways that can derail your synthesis.

This guide provides diagnostic workflows, mechanistic causality for common side reactions, and self-validating protocols to ensure experimental success.

Diagnostic Workflow for Side Reactions

Use the following diagnostic logic to identify which side reaction has occurred based on your analytical data (NMR, IR, and Mass Spectrometry).

DiagnosticFlow Start Analyze Reaction Product (NMR / MS / IR) Q1 Is the carbonyl (C=O) group present? Start->Q1 Alkylation Alkylation Product Issue: Decarbonylation Q1->Alkylation No (Mass -28 Da) Q2 Is it an ester (O-acyl) or a ketone (C-acyl)? Q1->Q2 Yes O_acyl O-Acylated Product Issue: Kinetic Control Q2->O_acyl Ester (IR ~1750 cm⁻¹) Q3 Did the substrate have an alkoxy group? Q2->Q3 Ketone (IR ~1680 cm⁻¹) Cleavage Phenol Detected Issue: Ether Cleavage Q3->Cleavage Yes, but now is a Phenol Success Target Aryl Ketone Success Q3->Success No / Intact Ether

Diagnostic flowchart for identifying Friedel-Crafts acylation side reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I getting an ester instead of an aryl ketone when acylating a phenol? Symptom: NMR confirms the addition of the acyl group, but the aromatic ring protons remain largely unshifted. IR shows an ester carbonyl stretch (~1750 cm⁻¹) instead of a conjugated ketone (~1680 cm⁻¹). Causality: Phenols are bidentate nucleophiles[1]. The phenolic oxygen is highly nucleophilic and attacks the acylium ion faster than the aromatic


-system, placing the reaction under kinetic control to form an aryl ester (O-acylation).
Solution:  To achieve the desired C-acylated hydroxyaryl ketone, the reaction must be pushed to thermodynamic control. This is accomplished via the Fries Rearrangement . By adding an excess of a strong Lewis acid (e.g., 

) and applying heat, the acyl group migrates from the oxygen to the ortho or para position of the aromatic ring[1].

Q2: My acylation of anisole yielded a hydroxylated aryl ketone. Where did my methoxy group go? Symptom: Acylation of anisole (methoxybenzene) yields a product with a broad -OH stretch in the IR spectrum, and the methoxy singlet is missing from the


H NMR.
Causality:  Strong Lewis acids like 

do not only activate the acyl chloride; they also strongly coordinate to the lone pairs of ethereal oxygens[2]. This coordination turns the oxygen into an excellent leaving group. The chloride ion can then act as a nucleophile, cleaving the methyl ether to yield a phenol and chloromethane. Solution: Substitute

with a milder Lewis acid that has a lower affinity for ether oxygens, such as

or

. Alternatively, run the reaction at strictly controlled sub-ambient temperatures to kinetically favor acylation over ether cleavage.

Q3: I attempted to acylate benzene with a highly branched acyl chloride, but MS shows an alkylated product. What happened? Symptom: When using a sterically hindered acyl chloride (e.g., pivaloyl chloride), the product mass is missing 28 Da (loss of CO), and NMR indicates an alkyl group rather than an acyl group. Causality: The generation of the acylium ion involves the cleavage of the C-Cl bond[3]. The acylium ion formed during the reaction can undergo rearrangement, leading to unexpected products or side reactions. Specifically, highly branched acylium ions can undergo decarbonylation (extrusion of carbon monoxide gas) to form a highly stable tertiary carbocation. The aromatic ring then attacks this carbocation, resulting in a Friedel-Crafts alkylation product. Solution: Avoid highly branched aliphatic acyl chlorides. If necessary, use the mildest possible Lewis acid and maintain strict low-temperature conditions to stabilize the acylium ion intermediate.

Q4: Why does my reaction fail completely when trying to acylate an aniline derivative? Symptom: No product is formed when attempting to acylate aniline; starting material is recovered, or an insoluble complex crashes out. Causality: Friedel-Crafts reactions cannot be performed when the aromatic ring contains an


, NHR, or 

substituent[4]. The lone pair electrons on the amines react irreversibly with the Lewis acid

[4]. This places a positive charge next to the benzene ring, which strongly deactivates the ring and prevents the electrophilic aromatic substitution from occurring[4]. Solution: Protect the amine as an amide (e.g., acetanilide) before performing the Friedel-Crafts reaction. The amide nitrogen is less basic and allows the ring to remain sufficiently activated.

Q5: Do I need to worry about polyacylation the way I do with Friedel-Crafts alkylation? Symptom: Fear of over-reaction leading to complex mixtures. Causality: No. Due to the electron-withdrawing effect of the newly installed carbonyl group, the ketone product is always less reactive than the original molecule, so multiple acylations do not occur[5]. The carbonyl group deactivates the ring, effectively stopping the reaction at monoacylation[6].

Standardized Self-Validating Protocols

ProtocolA Step1 Step 1: Kinetic O-Acylation Phenol + Acyl Chloride 0 °C, 1.0 eq AlCl3 Step2 Step 2: TLC Validation Confirm ester formation (Higher Rf than phenol) Step1->Step2 Step3 Step 3: Fries Rearrangement Add 1.5 eq AlCl3 Heat to 120 °C (2 hrs) Step2->Step3 Step4 Step 4: Acidic Quench Pour over ice/HCl Extract C-acylated product Step3->Step4

Step-by-step experimental workflow for the in-situ Fries rearrangement.

Protocol A: Optimized C-Acylation of Phenols via In-Situ Fries Rearrangement

Causality: Phenols react rapidly at the oxygen atom. We first allow this kinetic product to form, then drive the thermodynamic rearrangement using heat and excess catalyst[1].

  • Kinetic Esterification: Dissolve phenol (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add acyl chloride (1.1 eq). Slowly add

    
     (1.0 eq).
    
  • Validation Check 1: Run a TLC (Hexanes/EtOAc). The O-acylated intermediate is significantly less polar than the starting phenol. Do not proceed until the phenol spot disappears.

  • Thermodynamic Rearrangement: Add an additional 1.5 eq of

    
    . Swap the DCM solvent for a higher boiling solvent like 1,2-dichloroethane (DCE). Heat to 90–120 °C for 2–4 hours.
    
  • Validation Check 2: Monitor via LC-MS. The C-acylated product (aryl ketone) will appear more polar than the ester due to the liberated phenolic -OH group.

  • Quench: Carefully pour the hot mixture over a slurry of crushed ice and 1M HCl. Causality: Because the product ketone forms a highly stable complex with

    
    [5], a highly acidic quench is required to break this complex and liberate the free ketone.
    
Protocol B: Mild Acylation of Alkoxybenzenes (Preventing Ether Cleavage)

Causality:


 cleaves ethers[2]. We substitute it with a milder Lewis acid that activates the acyl chloride but leaves the ether intact.
  • Reagent Mixing: Dissolve the anisole derivative (1.0 eq) and acyl chloride (1.1 eq) in anhydrous DCM at 0 °C.

  • Mild Activation: Add

    
     or 
    
    
    
    (1.1 eq) in small portions. Maintain the temperature strictly below 10 °C.
  • Validation Check 1: Monitor by GC-MS. Look for the molecular ion peak of the target ketone. If a peak corresponding to [M - 14] (loss of a methyl group) appears, the reaction is too warm, and ether cleavage is occurring.

  • Workup: Quench with saturated aqueous

    
     to neutralize the acid and precipitate zinc/iron salts. Extract with EtOAc.
    

Quantitative Data: Catalyst Selection Matrix

Selecting the correct Lewis acid is the most critical variable in preventing side reactions during Friedel-Crafts acylation.

Lewis Acid CatalystRelative Acylation RatePropensity for Ether CleavagePropensity for Fries RearrangementRecommended Substrate Scope

Very HighHighHighUnactivated benzenes, halobenzenes

HighModerateLowWeakly activated benzenes

ModerateLowVery LowAlkoxybenzenes, thiophenes

LowVery LowLowHighly activated rings (e.g., pyrroles)

References

1.[1] Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. 1 2. Ch24 - Acylation of phenols - Chemistry - University of Calgary. 3.[4] 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - LibreTexts. 4 4.[2] EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.2 5. Friedel–Crafts Acylation - MilliporeSigma. 6.[3] Friedel-Crafts acylation - Visualize Organic Chemistry. 3 7.[7] Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. 7 8.[6] Friedel-Crafts Acylation - Chemistry Steps. 6 9.[5] Friedel–Crafts reaction - LS College. 5

Sources

Troubleshooting

Technical Support Center: (5-Bromo-2-chlorophenyl)(phenyl)methanone Synthesis

Ticket ID: SGLT2-INT-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Reaction Context User Query: "How do I improve the yield of (5-Bromo-2-chlorophenyl)(phenyl)methanone? My curren...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SGLT2-INT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Context

User Query: "How do I improve the yield of (5-Bromo-2-chlorophenyl)(phenyl)methanone? My current yields are inconsistent (40-60%)."

Technical Context: This compound is a critical pharmacophore intermediate, structurally related to SGLT2 inhibitors like Empagliflozin and Dapagliflozin.[1][2] The synthesis relies on a Friedel-Crafts Acylation between 5-bromo-2-chlorobenzoyl chloride and benzene.[3]

The Core Problem: The yield of this reaction is rarely limited by the coupling itself but rather by three upstream and downstream failure points :

  • Hydrolysis of the Acid Chloride: The starting acyl chloride is moisture-sensitive. If it reverts to the benzoic acid, it kills the catalyst.

  • Catalyst Deactivation: Aluminum chloride (

    
    ) is hygroscopic. Hydrated 
    
    
    
    is useless.
  • Complexation Trapping: The product ketone forms a strong 1:1 complex with

    
    , requiring aggressive hydrolysis to release.
    

Reaction Mechanism & Workflow (Visualized)

The following diagram illustrates the critical path and the "hidden" intermediate complex that must be broken to recover yield.

ReactionWorkflow Start Start: 5-Bromo-2-chlorobenzoic Acid Activation Step 1: Activation (SOCl2 or (COCl)2 + DMF) Start->Activation Chlorination AcidChloride Intermediate: Acid Chloride Activation->AcidChloride -HCl, -SO2 FC_Step Step 2: Friedel-Crafts (Benzene + AlCl3) AcidChloride->FC_Step + Benzene Complex Trapped Complex: [Product-AlCl3] FC_Step->Complex Electrophilic Subst. Quench Step 3: Hydrolysis (Ice/HCl) Complex->Quench Breaking Complex Product Final Product: (5-Bromo-2-chlorophenyl) (phenyl)methanone Quench->Product Isolation

Caption: Critical path workflow. Note that the "Trapped Complex" (Red) is where yield is often lost if quenching is insufficient.

Step-by-Step Optimization Protocols

Module A: Preparation of the Acid Chloride (The Foundation)

If your acid chloride is impure, your Friedel-Crafts yield will never exceed 50%.

Protocol:

  • Reagents: Suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in dry Dichloromethane (DCM) or Toluene.

  • Catalyst: Add catalytic DMF (2-3 drops per 10g scale). Why: DMF forms the Vilsmeier-Haack reagent in situ, accelerating the reaction significantly.

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Allow to warm to Room Temperature (RT).

    • Alternative: Thionyl Chloride (

      
      ) can be used but requires reflux (80°C) to drive the reaction.
      
  • Verification (Critical): Stir until gas evolution stops. Take an aliquot, quench with methanol, and run TLC/HPLC. You should see 100% conversion to the Methyl Ester . If starting acid remains, add more chlorinating agent.

  • Isolation: Evaporate solvent and excess reagent under reduced pressure. Do not store. Use immediately.

Module B: The Friedel-Crafts Acylation (Yield Critical)

Protocol:

  • Setup: Flame-dry a 3-neck flask. Nitrogen atmosphere is mandatory .

  • Solvent/Reactant: Use anhydrous Benzene (as both solvent and reagent) OR use DCM as solvent with 1.2 eq Benzene.

  • Catalyst Loading: Suspend anhydrous

    
     (1.2 eq) in the solvent at 0°C.
    
    • Note: The solution may turn yellow/green.

  • Addition: Dissolve the Acid Chloride (from Module A) in a minimal amount of dry DCM. Add this solution dropwise to the

    
     suspension at 0°C.
    
    • Control: Keep internal temp < 5°C. Rapid addition causes exotherms that lead to tar (polymerization).

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Endpoint: Monitor HCl evolution.[4] When it stops, the reaction is likely done.

Module C: Work-up (The "Yield Killer")

Issue: The product forms a sticky complex with Aluminum. If you just add water, it forms an emulsion that traps your product.

Optimized Quench:

  • Cool: Cool the reaction mixture to 0°C.

  • Acidic Hydrolysis: Pour the reaction mixture slowly into a beaker containing Crushed Ice + Conc. HCl (approx 10% v/v of total volume).

    • Why: The HCl prevents the precipitation of Aluminum Hydroxide (

      
      ), which causes emulsions. It keeps Aluminum in the aqueous phase as 
      
      
      
      .
  • Separation: Separate the organic layer.[4][5] Extract aqueous layer 2x with DCM.[5][6][7]

  • Wash: Wash combined organics with water, then Brine. Dry over

    
    .[4][5]
    

Troubleshooting Logic Tree

Use this guide to diagnose specific yield failures.

Troubleshooting Problem Problem: Low Yield (<60%) Check1 Check 1: Starting Material Status? Problem->Check1 Result1A Acid Chloride had white solid (Acid) Check1->Result1A Yes Check2 Check 2: AlCl3 Quality? Check1->Check2 No Action1A Action: Re-dry solvents. Use Oxalyl Chloride/DMF. Result1A->Action1A Result2A AlCl3 was clumpy/white Check2->Result2A Yes Check3 Check 3: Work-up Emulsion? Check2->Check3 No Action2A Action: Discard. Use fresh, yellow/grey powder. Result2A->Action2A Result3A Thick white paste formed Check3->Result3A Yes Action3A Action: Use 1N HCl quench. Filter through Celite. Result3A->Action3A

Caption: Diagnostic logic for identifying yield loss in Friedel-Crafts acylation.

Data & Stoichiometry Table

ComponentRoleEq.Critical Parameter
5-Bromo-2-chlorobenzoyl chloride Electrophile1.0Must be free of parent acid.
Benzene Nucleophile1.2 - 5.0Can be used as solvent. If using DCM, use 1.2 eq.
Aluminum Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Catalyst1.1 - 1.2Must be anhydrous. Fresh bottles only.
Dichloromethane (DCM) Solvent10-15 VolDry. Water content < 0.05%.
DMF Catalyst Activator0.01Essential for Acid Chloride formation.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  Yes, but Thionyl Chloride requires heating to reflux to ensure complete conversion. Oxalyl Chloride works at room temperature and produces gaseous byproducts (

) that are easier to remove, leading to a cleaner crude intermediate.

Q: Why does the reaction mixture turn black/dark red? A: This is normal for Friedel-Crafts reactions. The acylium ion complex is often deeply colored. However, if it turns to "tar" and sticks to the glass, the temperature was likely too high during addition.

Q: My product has a melting point lower than literature (Expected: ~60-70°C). Why? A: You likely have trapped solvent or the "ortho" isomer (rare, due to the directing effect of the acid chloride, but possible if raw materials are impure). Recrystallize from Ethanol/Water (3:1 ratio).

Q: Can I use


 instead of 

?
A:

is a milder Lewis acid. For deactivated rings (like this one with Br and Cl),

is preferred to drive the reaction to completion.

References

  • Process for the preparation of Dapagliflozin. (2015). World Intellectual Property Organization, WO2015132803A2. (Describes the synthesis of the 4-ethoxy analogue using identical Friedel-Crafts chemistry).

  • Shao, H., et al. (2009).[8] (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1][2][6][7][8][9][10] Acta Crystallographica Section E, E65, o3058. (Crystallographic data and synthesis confirmation).

  • Method for synthesizing 5-bromo-2-chlorobenzoyl chloride. (2018). Google Patents, CN108530408A. (Detailed protocol for the acid chloride activation step).

  • Friedel-Crafts Acylation Mechanism & Troubleshooting. Chemistry LibreTexts. (General mechanistic grounding).

Sources

Optimization

Technical Support Center: Halogenated Benzophenone Purification

Topic: Purification & Isolation of Halogenated Benzophenone Derivatives Audience: Organic Chemists, Process Development Scientists Status: Active Support Guide Introduction Halogenated benzophenones (e.g., 4-chlorobenzop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation of Halogenated Benzophenone Derivatives Audience: Organic Chemists, Process Development Scientists Status: Active Support Guide

Introduction

Halogenated benzophenones (e.g., 4-chlorobenzophenone, 4,4'-difluorobenzophenone) are critical intermediates in the synthesis of UV filters, photoinitiators, and active pharmaceutical ingredients (APIs) like fenofibrate.[1][2] While chemically robust, their purification is often plagued by "oiling out" (liquid-liquid phase separation) and difficult isomer separation (ortho vs. para) arising from Friedel-Crafts acylation.

This guide addresses these specific bottlenecks with field-proven protocols and mechanistic insights.

Module 1: The "Oiling Out" Phenomenon

Issue: Upon cooling a hot saturated solution, the product separates as a second liquid phase (oil) rather than a crystalline solid.[3][4] This oil traps impurities, leading to low purity and poor yield.

Mechanistic Insight: Halogenated benzophenones often have low melting points and weak crystal lattice energies. When the temperature of the solution drops below the "liquid-liquid phase separation" (LLPS) boundary before crossing the solubility curve, the system forms a stable emulsion. This is exacerbated by high initial supersaturation or the presence of impurities (like unreacted benzoyl chloride) that act as solvents for the product.

Protocol: The "Dual-Solvent" Rescue Method

Use this when single-solvent recrystallization (e.g., Ethanol or Hexane) fails.

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of a Good Solvent (e.g., Dichloromethane or Acetone) at reflux.

  • Filtration: Filter hot to remove insoluble inorganic salts (AlCl₃ residues).

  • The "Cloud Point" Approach:

    • Keep the solution hot (near boiling).

    • Dropwise add a Poor Solvent (e.g., Hexane or Methanol) until a persistent turbidity (cloudiness) appears.

    • Crucial Step: Add just enough Good Solvent to clear the cloudiness.

  • Seeding: Allow the solution to cool to room temperature. Do not use an ice bath yet.

    • Add a seed crystal of the pure product at

      
       30–35°C.
      
    • Why? Seeding in the metastable zone prevents the system from entering the LLPS region.

  • Slow Cooling: Once visible crystal growth begins, cool to 0°C at a rate of 10°C/hour.

Visual Decision Tree: Troubleshooting Oiling Out

OilingOutWorkflow Start Start: Hot Saturated Solution Cooling Cooling Step Start->Cooling CheckState Observation? Cooling->CheckState Crystals Crystals Formed (Success) CheckState->Crystals Solid Precipitate Oil Oily Droplets Form (Failure) CheckState->Oil Liquid Phase Separation Reheat Reheat to Dissolve Oil Oil->Reheat Immediate Action AddGood Add 5-10% More Good Solvent Reheat->AddGood Lower Saturation Seed Add Seed Crystal at T > T_oil AddGood->Seed Bypass LLPS Zone Seed->Cooling Retry

Figure 1: Decision workflow for managing oiling out events during crystallization.

Module 2: Isomer Separation (Chromatography)

Issue: Friedel-Crafts acylation of mono-substituted benzenes often yields a mixture of para- (major) and ortho- (minor) isomers. These isomers have nearly identical polarity on standard Silica Gel, making separation difficult.

Technical Solution: Standard Normal Phase (NP) silica relies on hydrogen bonding. Since halogenated benzophenones are relatively non-polar and lack strong H-bond donors, silica selectivity is poor. You must exploit


-

interactions
or shape selectivity .
Recommended Stationary Phases
Column TypeMechanismSuitabilityNotes
C18 (ODS) Hydrophobic InteractionGoodStandard starting point. Use MeOH/Water gradients.
Biphenyl / Phenyl-Hexyl

-

Interaction
Excellent The biphenyl phase interacts strongly with the aromatic rings, often separating isomers based on electron density differences better than C18 [1].
Unmodified Silica AdsorptionPoorOrtho and Para often co-elute. Requires very non-polar mobile phases (e.g., 100:1 Hexane:EtOAc).
Protocol: Flash Chromatography Optimization
  • Mobile Phase: Switch from Hexane/Ethyl Acetate to Hexane/Dichloromethane or Toluene .

    • Why? Toluene provides

      
      -interaction modulation in the mobile phase, often improving resolution (
      
      
      
      ) between isomers.
  • Loading: Do not wet-load using a strong solvent (like DCM) if possible. Use dry loading (adsorb crude onto Celite or Silica) to prevent band broadening at the column head.

Module 3: Chemical Workup (Friedel-Crafts Cleanup)

Issue: The reaction mixture turns into a stubborn emulsion during aqueous workup, or the product is contaminated with aluminum salts.

Mechanistic Insight: The reaction uses stoichiometric AlCl₃, which forms a strong Lewis Acid-Base complex with the benzophenone carbonyl oxygen. Quenching with water produces aluminum hydroxides (


), which are gelatinous and stabilize emulsions.
Protocol: The "Acidic Quench" Method

Do not quench directly with neutral water.

  • Preparation: Prepare a mixture of Ice (500g) and Conc. HCl (100mL) .

  • Quenching: Pour the reaction mixture slowly into the Ice/HCl slurry with vigorous stirring.

    • Chemistry: The HCl prevents the formation of insoluble

      
       by keeping aluminum in the soluble 
      
      
      
      or
      
      
      state [2].
  • Phase Separation: Transfer to a separatory funnel. The layers should separate cleanly.

  • Washing:

    • Wash Organic Layer 1x with Water.

    • Wash Organic Layer 1x with 10% NaOH (removes unreacted carboxylic acids or phenols if demethylation occurred).

    • Wash Organic Layer 1x with Brine.

Visual Workflow: Friedel-Crafts Workup

Workup Rxn Reaction Mixture (Complexed with AlCl3) Quench Quench into Ice + Conc. HCl Rxn->Quench Slow Addition Sep Phase Separation Quench->Sep Clear Layers AqLayer Aqueous Layer (Al3+ salts, HCl) Sep->AqLayer Discard OrgLayer Organic Layer (Product + Solvent) Sep->OrgLayer Keep Wash NaOH Wash (Remove Acids) OrgLayer->Wash Final Evaporation & Recrystallization Wash->Final

Figure 2: Optimized workup procedure to prevent aluminum emulsions.

Frequently Asked Questions (FAQs)

Q: My product has a persistent yellow color even after recrystallization. What is it? A: This is likely trace benzil or dione derivatives formed via oxidation, or residual iron salts if


 was used.
  • Fix: Treat the organic solution with activated charcoal (carbon) at reflux for 30 minutes, filter through Celite, and then recrystallize.

Q: I am seeing "ghost peaks" in my HPLC analysis. A: Benzophenones are photo-active. If your autosampler vials are clear glass and sit for hours, ambient UV light can cause photoreduction (forming benzopinacol) or radical reactions [3].

  • Fix: Use amber glass vials for all analytical samples.

Q: Can I distill my halogenated benzophenone? A: Generally, no . While they are stable, their boiling points are very high (>300°C at atm), requiring high vacuum (<1 mmHg). At these temperatures, de-halogenation or polymerization can occur. Crystallization is the preferred purification method.

References
  • Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC).[5] GTFCh Symposium. Link

  • BenchChem. (2025).[6][7] Preventing emulsion during workup of Friedel-Crafts acylation. BenchChem Technical Support.[6][7][8] Link

  • Organic Syntheses. (1934). Benzopinacol.[9][10] Organic Syntheses, Coll.[9] Vol. 2, p.71. Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.[4][10]Link

Sources

Troubleshooting

Technical Support Center: Purification of (5-Bromo-2-chlorophenyl)-phenylmethanone

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the synthesis and purification of (5-Bromo-2-chlorophenyl)-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the synthesis and purification of (5-Bromo-2-chlorophenyl)-phenylmethanone (CAS 312749-31-8).

As a critical building block and reference impurity standard for gliflozin-class active pharmaceutical ingredients (APIs) like Empagliflozin (DR JCR BIO[1]), achieving >99% purity of this ketone is paramount. Because the distinct substitution pattern of halogenated benzophenones dictates their downstream cross-coupling reactivity (Chem960[2]), failing to clear crude impurities can lead to catastrophic yield losses in subsequent synthetic steps.

Diagnostic FAQs: Troubleshooting Common Impurities

Q: Why is my crude product heavily contaminated with 5-bromo-2-chlorobenzoic acid, and how do I remove it without losing my target ketone? A: Causality: This carboxylic acid is the direct hydrolysis product of your starting material (5-bromo-2-chlorobenzoyl chloride). It forms readily if adventitious moisture is introduced during the Friedel-Crafts acylation or during the aqueous quench. Solution: The target benzophenone is strictly neutral, whereas the acid impurity has a low pKa (~2.5). You can exploit this via a targeted liquid-liquid extraction. Washing the organic layer with a mild base (e.g., 0.5 M NaOH) deprotonates the acid, partitioning it entirely into the aqueous waste stream while the ketone remains safely in the organic phase.

Q: I am observing a stubborn, gelatinous emulsion during the aqueous workup. What causes this, and how can I break it? A: Causality: This is a classic thermodynamic issue when using Lewis acid catalysts like AlCl3. At near-neutral pH, aluminum ions precipitate as insoluble, gelatinous aluminum hydroxide[Al(OH)₃], which traps organic solvents and creates severe emulsions (ChemicalBook[3]). Solution: Ensure your initial quench is highly acidic. Quenching the reaction mixture into ice-cold 1 M HCl keeps the aluminum in its soluble cationic form[Al(H₂O)₆]³⁺, allowing for clean phase separation. If an emulsion has already formed, adding more 1 M HCl and stirring vigorously, or filtering the biphasic mixture through a pad of Celite, will break it.

Q: My HPLC shows a closely eluting des-bromo impurity [(2-chlorophenyl)(phenyl)methanone]. How can I separate this from the product? A: Causality: Commercial batches of the starting acid chloride often contain trace amounts of des-bromo analogs. Since the Friedel-Crafts reaction does not discriminate against this analog, it carries over into your crude product. Solution: Silica gel chromatography is often inefficient here due to nearly identical retention factors (Rf). Instead, exploit the crystal lattice dynamics. The heavy bromine atom in the target molecule participates in intermolecular halogen bonding, significantly altering its crystal packing geometry compared to the des-bromo impurity (CymitQuimica[4]). Recrystallization from ethanol or a heptane/ethyl acetate mixture selectively precipitates the brominated product while leaving the des-bromo impurity in the mother liquor.

Impurity Profiling & Physicochemical Data

To design a self-validating purification system, you must understand the physicochemical properties of the matrix. Below is a quantitative summary of common impurities and the specific properties exploited to remove them.

ImpurityChemical NatureOriginRemoval StrategyRRT (Approx. HPLC)
5-Bromo-2-chlorobenzoic acid Acidic (pKa ~2.5)Hydrolysis of starting materialBasic aqueous wash (0.5 M NaOH)0.45
Aluminum Salts (Al³⁺) InorganicLewis acid catalystAcidic quench (1 M HCl)N/A (Aqueous)
(2-Chlorophenyl)(phenyl)methanone Neutral, Des-bromoContamination in SMRecrystallization (EtOH)0.85
Positional Isomers Neutral, IsomericSide reactions / SM isomersFractional Recrystallization0.95 - 1.05

Experimental Workflows & Methodologies

Mechanistic Origins of Impurities

Understanding where impurities originate allows you to prevent them upstream.

ImpurityOrigins SM1 5-Bromo-2-chlorobenzoyl chloride (Starting Material) Prod (5-Bromo-2-chlorophenyl)- phenylmethanone SM1->Prod Friedel-Crafts Acylation Imp1 5-Bromo-2-chlorobenzoic acid (Hydrolysis Impurity) SM1->Imp1 Adventitious H2O SM2 Benzene (Reagent/Solvent) SM2->Prod Cat AlCl3 (Lewis Acid) Cat->Prod Imp2 Al(OH)3 / Salts (Inorganic Impurity) Cat->Imp2 Aqueous Quench

Fig 1: Mechanistic origins of primary impurities during Friedel-Crafts synthesis.

Protocol A: Optimized Aqueous Workup for Metal and Acid Removal

This protocol is designed to chemically separate inorganic catalysts and acidic byproducts from the neutral ketone.

  • Acidic Quench: Transfer the crude Friedel-Crafts reaction mixture dropwise into a vigorously stirred flask containing ice-cold 1 M HCl (3 mL per gram of crude). Self-Validation: Check the pH of the aqueous layer; it must remain < 2 to ensure all aluminum species are solubilized.

  • Phase Separation: Add ethyl acetate (EtOAc) or dichloromethane (DCM) to the quenched mixture. Transfer to a separatory funnel, allow the layers to resolve completely, and drain the lower aqueous layer (containing Al³⁺ salts) into the waste stream.

  • Base Wash: Wash the retained organic layer with 0.5 M NaOH (2 mL per gram of crude). Vigorously vent the funnel. Causality: This step quantitatively converts 5-bromo-2-chlorobenzoic acid into sodium 5-bromo-2-chlorobenzoate, pulling it into the aqueous phase.

  • Neutralization & Drying: Wash the organic layer with saturated brine to remove residual alkalinity. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the semi-pure crude solid.

Protocol B: Recrystallization for Isomeric and Des-bromo Impurity Clearance

This step utilizes differential lattice energies to isolate the pure target compound.

  • Dissolution: Suspend the semi-pure solid in absolute ethanol (approx. 5-7 mL per gram of solid). Heat the mixture to reflux (78 °C) until complete dissolution is achieved.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature at a rate of ~1 °C/minute. Causality: Rapid cooling (crashing out) traps des-bromo impurities within the crystal lattice. Slow cooling ensures thermodynamic control, allowing the bromine-containing molecules to selectively pack via halogen bonding.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration (Buchner funnel). Wash the filter cake with a minimal amount of ice-cold ethanol to displace the impurity-rich mother liquor. Dry under high vacuum at 40 °C to constant weight.

PurificationWorkflow Crude Crude Reaction Mixture Quench 1M HCl Quench (Breaks Al-complexes) Crude->Quench PhaseSep Phase Separation Quench->PhaseSep BaseWash 0.5M NaOH Wash (Removes Carboxylic Acids) PhaseSep->BaseWash Organic Layer Waste1 Aqueous Waste (Al Salts) PhaseSep->Waste1 Aqueous Layer Crystallization Recrystallization (EtOH) (Removes Des-bromo/Isomers) BaseWash->Crystallization Neutralized Organic Waste2 Aqueous Waste (Benzoate) BaseWash->Waste2 Aqueous Layer Pure Pure Target Ketone (>99% HPLC) Crystallization->Pure Filter Crystals

Fig 2: Step-by-step downstream purification workflow for impurity clearance.

References

  • Title: Empagliflozin Archives Source: DR JCR BIO URL: [Link]

Sources

Optimization

Technical Support Center: Friedel-Crafts Acylation Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for Friedel-Crafts Acylation. Curated for synthetic chemists and drug development professionals, this guide transcends basic protocols by dissecting the mechanistic causality behin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. Curated for synthetic chemists and drug development professionals, this guide transcends basic protocols by dissecting the mechanistic causality behind reaction failures, regioselectivity issues, and catalyst deactivation.

Below, you will find a diagnostic logic tree, an in-depth FAQ addressing specific experimental hurdles, quantitative data summaries, and self-validating experimental protocols.

Diagnostic Logic Workflow

Before diving into specific troubleshooting questions, use the following logic tree to diagnose the root cause of a failed or low-yielding acylation reaction.

FC_Troubleshooting Start Issue: Reaction Yield is Low/Zero CheckSubstrate Is the aromatic ring deactivated (e.g., -NO2, -CF3, -CN)? Start->CheckSubstrate SubstrateYes Root Cause: Ring deactivated. FC Acylation fails here. Action: Change synthetic route. CheckSubstrate->SubstrateYes Yes CheckCatalyst Did you use >1.1 equivalents of the Lewis Acid? CheckSubstrate->CheckCatalyst No CatNo Root Cause: Product inhibition. Ketone product complexes LA. Action: Increase AlCl3 eq. CheckCatalyst->CatNo No CheckMoisture Did precipitate form immediately upon LA addition? CheckCatalyst->CheckMoisture Yes MoistYes Root Cause: Moisture contamination. Action: Flame-dry glassware, use anhydrous solvents. CheckMoisture->MoistYes Yes CheckHetero Does the substrate contain unprotected -NH2 or -OH? CheckMoisture->CheckHetero No HeteroYes Root Cause: Heteroatom complexation. Action: Protect functional groups prior to acylation. CheckHetero->HeteroYes Yes Success Action: Optimize Temperature & Solvent (e.g., DCM/DCE) CheckHetero->Success No

Diagnostic workflow for troubleshooting failed Friedel-Crafts acylation reactions.

Section 1: Catalyst Stoichiometry & Deactivation

Q1: My reaction stalled at ~50% conversion despite using a full equivalent of Lewis acid. Why? A: Unlike Friedel-Crafts alkylation, acylation requires a stoichiometric amount (often 1.1 to 1.5 equivalents) of the Lewis acid catalyst (e.g., AlCl₃). The causality lies in product inhibition . The newly formed aromatic ketone product is a Lewis base that coordinates strongly with the Lewis acid, forming a stable complex. This sequesters the catalyst, preventing it from activating further acyl chloride molecules (1). To ensure complete conversion, you must provide enough Lewis acid to account for both the acylating agent activation and the product complexation.

Q2: The reaction mixture turned cloudy and formed a precipitate immediately upon adding the AlCl₃. What happened? A: Immediate precipitation or clumping of the Lewis acid is a hallmark of moisture contamination. AlCl₃ is highly hygroscopic and reacts violently with water to form inactive aluminum hydroxide species and HCl gas. This destroys the catalytic cycle before it begins (2). Ensure all glassware is flame-dried, solvents are strictly anhydrous, and reagents are handled under an inert atmosphere.

Section 2: Substrate Scope & Regioselectivity

Q3: I am trying to acylate nitrobenzene, but I recover 100% starting material. Why? A: Friedel-Crafts acylation is highly sensitive to the electron density of the aromatic ring. Strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) deactivate the ring to such an extent that the


-electrons cannot attack the acylium ion electrophile. The reaction generally fails for any arene less reactive than a halobenzene (). For such targets, alternative synthetic routes must be employed.

Q4: How can I improve the para-selectivity of my acylation? A: Traditional Friedel-Crafts acylations often suffer from poor regioselectivity, yielding mixtures of ortho and para isomers. To enhance para-selectivity, you can leverage steric hindrance by using bulkier acylating agents or solvents that form bulky complexes with the Lewis acid. Additionally, transitioning from homogeneous Lewis acids to heterogeneous catalysts like zeolites has been shown to significantly enhance para-selectivity due to the shape-selective nature of the zeolite pores (3).

Quantitative Data: Substituent Effects on Reactivity & Stoichiometry
Substituent ClassExamplesRelative ReactivityDirecting EffectRequired Catalyst (Eq.)Typical Yield Expectation
Strongly Activating -OMe, -OArHighOrtho / Para1.1 – 1.285 – 95%
Heteroatom Activating -OH, -NH₂High (but complexes LA)Ortho / Para>2.5 (or require protection)Variable (Often poor without protection)
Weakly Activating -CH₃, -AlkylModerateOrtho / Para1.1 – 1.570 – 90%
Weakly Deactivating -F, -Cl, -BrLowOrtho / Para1.5 – 2.0 (Requires heat)40 – 60%
Strongly Deactivating -NO₂, -CF₃, -CNUnreactiveMetaN/A0% (Reaction Fails)

Section 3: Workup & Isolation Challenges

Q5: I quenched my AlCl₃-catalyzed reaction with water, and now I have an unfilterable, unextractable emulsion. How do I fix this? A: Quenching aluminum-based Lewis acids with pure water or base generates gelatinous aluminum hydroxide [Al(OH)₃], which traps organic products and causes severe emulsions. The self-validating solution is to quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid (HCl). The low pH keeps the aluminum as the highly water-soluble [Al(H₂O)₆]³⁺ ion, ensuring a clean phase separation (4).

Section 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Standard Intermolecular Friedel-Crafts Acylation (Anisole)

This protocol relies on anhydrous conditions and a stoichiometric Lewis acid to drive the reaction.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a basic gas scrubber. Purge the system with Argon.

  • Catalyst Suspension: Suspend 1.2 equivalents of anhydrous AlCl₃ in anhydrous dichloromethane (DCM) at 0 °C.

  • Electrophile Generation: Add 1.1 equivalents of the acyl chloride dropwise. Stir for 15 minutes.

    • Self-Validation Checkpoint 1: The partial dissolution of AlCl₃ and a slight color change (often yellow/orange) indicates the successful formation of the acylium ion complex.

  • Substrate Addition: Add 1.0 equivalent of the aromatic substrate (anisole) dissolved in DCM dropwise over 30 minutes to manage the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature.

    • Self-Validation Checkpoint 2: The evolution of HCl gas (bubbling observed in the basic scrubber) validates the active progression of the electrophilic aromatic substitution. TLC should show the disappearance of the non-polar arene and the appearance of a more polar ketone spot.

  • Acidic Quench: Once complete, carefully pour the reaction mixture into a beaker containing crushed ice and 3M HCl.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Wash the combined organics with saturated NaHCO₃, then brine. Dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Green Intramolecular Acylation using HFIP

Traditional methods require stoichiometric metals and generate toxic waste. Hexafluoroisopropanol (HFIP) acts as a strong hydrogen-bond donor solvent that promotes the reaction without Lewis acids (5).

  • Substrate Preparation: Add 1.0 equivalent of a 4-arylbutyric acid precursor to a round-bottom flask.

  • Acid Chloride Formation: Dissolve in anhydrous DCM, add a catalytic amount of DMF (0.02 eq), and slowly add oxalyl chloride (2.0 eq). Stir for 30 min at 23 °C.

    • Self-Validation Checkpoint 1: Vigorous effervescence validates the formation of the acid chloride. The cessation of gas indicates completion.

  • Concentration: Concentrate under reduced pressure to remove all excess oxalyl chloride and DCM.

  • HFIP Promotion: Dissolve the crude acid chloride in HFIP (5.0 eq) at room temperature.

    • Self-Validation Checkpoint 2: Complete dissolution in HFIP without immediate precipitation validates the absence of incompatible polymeric side reactions.

  • Cyclization: Stir at 23 °C for 2 hours. The highly polar, hydrogen-bonding environment of HFIP stabilizes the transition state, promoting intramolecular cyclization.

  • Workup: Concentrate the mixture via rotary evaporation. The HFIP can be recovered and recycled. Purify the resulting tetralone derivative via column chromatography.

References

  • Organic Syntheses - Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at:[Link]

  • Bentham Science - Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Available at:[Link]

  • Organic Chemistry Portal - Friedel-Crafts Acylation. Available at:[Link]

  • University of Calgary - Ch12: Friedel-Crafts acylation. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (5-Bromo-2-chlorophenyl)-phenylmethanone

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists scaling up the synthesis of (5-Bromo-2-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists scaling up the synthesis of (5-Bromo-2-chlorophenyl)-phenylmethanone. This compound is a critical benzophenone intermediate, sharing a foundational synthetic pathway with blockbuster SGLT2 inhibitors such as [1].

Scaling up Friedel-Crafts acylations and acyl chloride formations presents unique thermal and phase-separation challenges. This guide moves beyond basic recipes, detailing the chemical causality behind each parameter to ensure your protocols are robust, self-validating, and reproducible at the kilogram scale.

Quantitative Process Parameters

To establish a baseline for your scale-up, the following table summarizes the critical quality attributes (CQAs) and stoichiometric boundaries required for a validated run.

ParameterStep 1: Acyl ChlorinationStep 2: Friedel-Crafts Acylation
Key Reagents SOCl2 (1.5 eq), DMF (0.05 eq)Benzene (1.2 eq), AlCl3 (1.2 eq)
Solvent TolueneDichloromethane (DCM)
Temperature 60°C (Reaction)0–5°C (Addition), 20°C (Reaction)
IPC Method HPLC (MeOH quench to ester)HPLC (Direct organic phase)
Expected Yield >98% (Quantitative)85–90% (Post-crystallization)
Critical Quality Attribute Visual: Clear, pale yellow oilPurity: >99.0% (HPLC)

Validated Experimental Workflows

The following self-validating protocols incorporate In-Process Controls (IPCs) to ensure each step is verified before proceeding, preventing the carryover of irreversible errors into subsequent scale-up phases.

Phase 1: Synthesis of 5-Bromo-2-chlorobenzoyl Chloride

Objective: Convert the stable carboxylic acid into a highly reactive acyl chloride without generating polymeric degradation products.

Step-by-Step Methodology:

  • Charge: To a dry, nitrogen-purged reactor, charge 5-Bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous Toluene (5 volumes).

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF) (0.05 eq). Causality Note: DMF is essential to generate the highly reactive Vilsmeier-Haack intermediate, which acts as the true chlorinating agent, a method validated for similar [2].

  • Reagent Addition: Heat the suspension to 60°C. Add Thionyl Chloride (SOCl2) (1.5 eq) dropwise over 2 hours to safely manage the evolution of SO₂ and HCl gases.

  • Reaction & IPC: Stir at 60°C until gas evolution ceases (approx. 3-4 hours). Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench into 1 mL of anhydrous methanol, and analyze via HPLC. The reaction is complete when the methyl 5-bromo-2-chlorobenzoate derivative accounts for >99% of the peak area.

  • Concentration: Concentrate the mixture under reduced pressure (vacuum) to remove toluene and unreacted SOCl₂, yielding the intermediate as a pale yellow oil.

Phase 2: Friedel-Crafts Acylation

Objective: Couple the acyl chloride with benzene to form the diaryl ketone while controlling regioselectivity and preventing catalyst sequestration.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude 5-Bromo-2-chlorobenzoyl chloride (1.0 eq) and Benzene (1.2 eq) in anhydrous Dichloromethane (DCM) (8 volumes). Cool the reactor to 0–5°C.

  • Catalyst Addition: Add anhydrous Aluminum Chloride (AlCl₃) (1.2 eq) in five equal portions, ensuring the internal temperature does not exceed 10°C.

  • Reaction & IPC: Allow the mixture to warm to 20°C and stir for 4 hours. Self-Validation (IPC): Quench an aliquot in water/DCM and analyze the organic layer via HPLC. Proceed only when the acyl chloride starting material is <1%.

  • Quench: Critical Step. Slowly transfer the reaction mixture into a vigorously stirred quench vessel containing a 1:1 mixture of crushed ice and concentrated Hydrochloric Acid (HCl) (3 volumes).

  • Isolation: Separate the organic phase, wash with 5% aqueous NaHCO₃, and concentrate. Recrystallize the crude solid from an Ethanol/Water mixture (4:1 v/v) to yield the pure (5-Bromo-2-chlorophenyl)-phenylmethanone.

Process Visualization

G SM 5-Bromo-2-chlorobenzoic Acid Step1 Acyl Chlorination (SOCl2, cat. DMF, 60°C) SM->Step1 Int1 5-Bromo-2-chlorobenzoyl Chloride Step1->Int1 QA1 IPC: HPLC (MeOH Quench) Validate Ester Formation Step1->QA1 Step2 Friedel-Crafts Acylation (Benzene, AlCl3, 0-5°C) Int1->Step2 Product (5-Bromo-2-chlorophenyl)-phenylmethanone Step2->Product QA2 IPC: HPLC (Direct) Validate Ketone Formation Step2->QA2

Scale-up workflow for (5-Bromo-2-chlorophenyl)-phenylmethanone synthesis.

Troubleshooting & FAQs

Q1: During the acyl chlorination step, the reaction mixture turns dark brown/black, and the isolated intermediate is highly impure. What is causing this? Causality & Solution: This is typically caused by the thermal degradation of the Vilsmeier-Haack intermediate due to localized overheating or excessive DMF catalyst. When the temperature exceeds 70°C, this intermediate decomposes, generating dark polymeric byproducts. Action: Strictly control the reaction temperature to 60°C and limit DMF to 0.01–0.05 equivalents. Ensure the thionyl chloride is added dropwise to safely manage the exotherm.

Q2: My Friedel-Crafts acylation stalls at ~50% conversion despite adding 1.0 equivalent of AlCl₃. Why? Causality & Solution: The product of this reaction is a diaryl ketone. The highly Lewis-basic carbonyl oxygen of the newly formed ketone strongly coordinates with AlCl₃, forming a deactivated complex. This effectively sequesters the catalyst, requiring stoichiometric amounts of AlCl₃ just to satisfy the product coordination, plus a catalytic excess to drive the reaction forward. Action: Increase the AlCl₃ loading to 1.15–1.25 equivalents. Ensure the AlCl₃ is strictly anhydrous and free-flowing; moisture degrades it to inactive aluminum hydroxide species.

Q3: Upon quenching the Friedel-Crafts reaction with water, a thick, unfilterable white emulsion forms, ruining the phase separation. How can this be resolved? Causality & Solution: Quenching AlCl₃ with neutral water generates gelatinous aluminum hydroxide [Al(OH)₃], which traps the organic solvent and product in a severe, unmanageable emulsion. Action: Always quench the reaction mixture by pouring it slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl). The low pH keeps the aluminum in the aqueous phase as soluble[Al(H₂O)₆]³⁺ ions, ensuring rapid and clean phase separation.

Q4: The final product contains a significant "des-bromo" impurity (2-chlorophenyl-phenylmethanone). How did this form and how do I remove it? Causality & Solution: The des-bromo impurity originates from trace debromination during the Friedel-Crafts step if the reaction is run too hot, or it carries over from impurities in the starting 5-bromo-2-chlorobenzoic acid. Action: Control the Friedel-Crafts temperature strictly below 25°C. To remove the impurity, perform a recrystallization using an ethanol/water mixture (typically 4:1 v/v). The target compound selectively crystallizes while the more soluble des-bromo impurity remains in the mother liquor.

References

  • Meng, W., et al. "Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes." PubMed (Journal of Medicinal Chemistry). URL:[Link]

  • "CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone." Google Patents.

Sources

Optimization

Technical Support Center: (5-Bromo-2-chlorophenyl)-phenylmethanone Stability Profile

This technical guide addresses the stability profile, degradation mechanisms, and troubleshooting protocols for (5-Bromo-2-chlorophenyl)-phenylmethanone (and its critical SGLT2-inhibitor precursors) under acidic conditio...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile, degradation mechanisms, and troubleshooting protocols for (5-Bromo-2-chlorophenyl)-phenylmethanone (and its critical SGLT2-inhibitor precursors) under acidic conditions.

Executive Summary: Acidic Stability Matrix

(5-Bromo-2-chlorophenyl)-phenylmethanone (CAS: 60773-49-1 for amino-derivative analog context; generic benzophenone core) exhibits high hydrolytic stability against Brønsted acids (e.g., HCl, H₂SO₄) due to the steric hindrance of the ortho-chloro substituent and the inherent robustness of the diaryl ketone linkage.

However, "instability" reported by researchers is frequently a misinterpretation of three process phenomena occurring in acidic media:

  • Lewis Acid-Catalyzed Dealkylation/Rearrangement: During Friedel-Crafts synthesis, prolonged exposure to AlCl₃ (a Lewis acid) can cleave ether side chains (in derivatives) or cause minor isomerization.

  • Quench-Induced Precipitation: The compound is highly lipophilic. Acidic aqueous quenches often trap aluminum salts or impurities within the precipitating product lattice, appearing as "degradation" in purity assays.

  • Photochemical Reduction: In acidic alcoholic solvents (e.g., HPLC mobile phases), the compound is susceptible to photo-reduction to the benzhydrol, a reaction catalyzed by protons and light.

Diagnostic Troubleshooting Guide (Q&A)

Case 1: "My HPLC purity drops after acidic workup."

Q: I synthesized the compound via Friedel-Crafts acylation. After quenching with HCl, the purity dropped from 98% (in-process) to 92%. Is the ketone hydrolyzing?

A: No, the ketone is not hydrolyzing. The benzophenone linkage is stable to aqueous HCl even at reflux. The "impurity" is likely (5-Bromo-2-chlorobenzoic acid) , formed from the hydrolysis of unreacted acid chloride precursor.

  • Root Cause: The reaction was incomplete before the quench. The acid chloride intermediate (which is invisible or overlaps in some LC methods) hydrolyzed to the benzoic acid upon contact with aqueous acid.

  • Validation: Check the retention time (RT) of the impurity. The benzoic acid derivative will elute earlier than the benzophenone in Reverse Phase (RP) HPLC.

  • Solution: Ensure complete conversion of the acid chloride (monitor by derivatizing an aliquot with methanol to form the methyl ester) before quenching.

Case 2: "Unknown peaks appear during HPLC analysis in acidic mobile phase."

Q: I am using 0.1% TFA/Water/Acetonitrile. I see a small shoulder or split peak. Is the compound degrading on the column?

A: Unlikely. The compound is stable in 0.1% TFA. The issue is likely solubility mismatch or atropisomerism (rare but possible with bulky ortho substituents).

  • Root Cause: The compound is extremely hydrophobic. Injecting it in a high-organic diluent into a high-aqueous initial gradient can cause "micro-precipitation" at the column head, leading to peak splitting.

  • Solution: Dissolve the sample in a solvent composition matching the starting mobile phase (e.g., 50:50 ACN:Water). If solubility is poor, increase the column temperature to 40°C.

Case 3: "The product turns yellow/brown in acidic solution."

Q: My colorless solid turns yellow when dissolved in concentrated sulfuric acid or strong Lewis acids.

A: This is a halochromic effect, not degradation.

  • Mechanism: Benzophenones undergo protonation at the carbonyl oxygen in strong acids, forming a resonance-stabilized oxonium ion (hydroxycarbenium ion). This species is deeply colored (often yellow or orange).

  • Verification: Dilute the acid solution into water. If the color disappears and the white solid reprecipitates unchanged, the compound is stable.

Mechanistic Degradation Pathways

While the core structure is stable, specific conditions trigger degradation. The diagram below details the pathways relevant to SGLT2 inhibitor synthesis intermediates.

StabilityPathways cluster_0 Acidic Conditions Impact Start (5-Bromo-2-chlorophenyl)- phenylmethanone (Stable Core) BenzoicAcid Degradant A: 5-Bromo-2-chlorobenzoic acid Start->BenzoicAcid Hydrolysis (No Reaction) Stable in HCl/H2SO4 Benzhydrol Degradant B: Benzhydrol Derivative (Photo-reduced) Start->Benzhydrol Photochemical Reduction (Acid + UV + Alcohol) EtherCleavage Degradant C: Phenol Derivative (If alkoxy group present) Start->EtherCleavage Lewis Acid (AlCl3) Dealkylation (High Temp) AcidChloride Precursor: 5-Bromo-2-chlorobenzoyl chloride AcidChloride->BenzoicAcid Hydrolysis (Fast) in Aqueous Acid

Caption: Degradation pathways under acidic conditions. Note that direct hydrolysis of the ketone (Green dashed line) does not occur; observed hydrolysis products usually stem from the precursor.

Experimental Protocols

Protocol A: Safe Acidic Quench (Friedel-Crafts Workup)

Objective: Prevent occlusion of aluminum salts and minimize heat-induced side reactions.

  • Cooling: Cool the reaction mixture (containing AlCl₃ complex) to < 5°C.

  • Acid Preparation: Prepare a 1N HCl solution (chilled to 0°C). Do not use concentrated acid initially, as the exotherm can be violent.

  • Inverse Quench (Recommended): Slowly transfer the reaction mixture into the stirred acid solution.

    • Why? This ensures the aluminum salts are immediately solubilized in excess acid, preventing the formation of sticky aluminum hydroxide gels that trap the product.

  • Phase Separation: Maintain temperature < 20°C during extraction. Wash the organic layer with 1N HCl twice to remove residual Lewis acid, then with brine.

Protocol B: Stability-Indicating HPLC Method

Use this method to distinguish between the ketone, the benzoic acid precursor, and potential photo-degradants.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 280 nm (carbonyl)
Sample Diluent 50:50 Water:Acetonitrile (match initial gradient)

Data Interpretation:

  • RT ~ 4-5 min: 5-Bromo-2-chlorobenzoic acid (Hydrolysis product).

  • RT ~ 10-12 min: (5-Bromo-2-chlorophenyl)-phenylmethanone (Main Peak).

  • RT ~ 13-14 min: Bis-acylated impurities (if excess reagent used).

References

  • Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009).[1] (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3071.

  • Gremmen, C., et al. (2015). Process for the preparation of empagliflozin. World Intellectual Property Organization, WO2015101916A1. (Describes the Friedel-Crafts conditions and acidic workup).

  • BenchChem Technical Data. (2025). Applications of 5-Bromo-2-chlorophenol in Pharmaceutical Synthesis. (Details the stability of the precursor acid).

  • Sigma-Aldrich. (2024). HPLC Troubleshooting Guide. (General reference for peak splitting in hydrophobic compounds).

Sources

Troubleshooting

Advanced Technical Support Center: Precision Bromination of Benzophenones

Welcome to the Technical Support Center for the synthesis of brominated benzophenones. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, regioselective halogena...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of brominated benzophenones. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, regioselective halogenation.

Brominated benzophenones are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. However, achieving strict mono-bromination without succumbing to di- or poly-bromination (over-bromination) remains a persistent synthetic hurdle. This guide dissects the mechanistic causality of over-bromination, provides troubleshooting FAQs, and establishes a self-validating protocol to ensure absolute synthetic control.

Mechanistic Root Cause Analysis: Why Does Over-Bromination Occur?

To prevent over-bromination, one must first understand the thermodynamic and kinetic drivers governing the two primary pathways of benzophenone bromination: Benzylic Bromination (radical pathway) and Electrophilic Aromatic Substitution (SEAr) (ionic pathway).

  • The Benzylic Radical Pathway: When brominating alkyl-substituted benzophenones (e.g., 4-methylbenzophenone) using N-Bromosuccinimide (NBS), the reaction proceeds via a free-radical chain mechanism. Theoretically, the first bromine atom introduces an electron-withdrawing effect that should deactivate the benzylic position toward further radical abstraction. However, in standard batch reactors, localized high concentrations of bromine radicals (

    
    ) easily overcome this kinetic barrier, leading to rapid secondary hydrogen abstraction and subsequent di-bromination .
    
  • The SEAr Pathway: For benzophenones bearing electron-donating groups (e.g., hydroxy- or methoxy-benzophenones), the aromatic ring is highly nucleophilic. While the first bromination is rapid, the ring often remains sufficiently activated to accept a second electrophile. If the solvent polarity is not optimized to stabilize the mono-brominated transition state, or if thermal energy is excessive, over-bromination becomes thermodynamically inevitable .

Pathway SM Benzophenone Substrate Radical Benzylic Bromination (Alkyl-substituted) SM->Radical NBS, hv or AIBN SEAr SEAr Bromination (Ring-activated) SM->SEAr NBS or Br2, Lewis Acid Mono1 Mono-brominated Product (Target) Radical->Mono1 Flow Chemistry / Strict Eq. Di1 Di/Poly-brominated (Over-bromination) Radical->Di1 Excess Reagent / Batch Reflux SEAr->Mono1 HFIP Solvent / 0°C SEAr->Di1 Polar Aprotic / Room Temp

Mechanistic pathways of benzophenone bromination and divergence into over-bromination.

Troubleshooting & FAQs

Q1: I am using 1.05 equivalents of NBS for benzylic bromination in a batch reactor, but I still see 20% dibromination. How do I fix this? A: Stoichiometry alone cannot prevent dibromination in a batch setup due to the "micromixing" problem. When NBS is activated, localized zones of high


 concentration form. The substrate in these zones reacts twice before the bulk solution can mix.
Solution: Transition from batch to continuous flow chemistry . Flow reactors ensure uniform light penetration and rapid mass transfer, effectively suppressing localized reagent excess and dropping dibromination to <2% .

Q2: How does solvent selection influence regioselectivity in the SEAr of activated benzophenones? A: Solvent polarity and hydrogen-bonding capacity dictate the electrophilicity of the brominating agent. Traditional solvents like DMF or standard halogenated solvents often lead to poor regiocontrol. Switching to a highly fluorinated, hydrogen-bond donating solvent like Hexafluoroisopropanol (HFIP) dramatically increases the electropositive character of the bromine while stabilizing the mono-brominated intermediate, halting the reaction before dibromination occurs .

Q3: Can I control over-bromination by simply lowering the temperature? A: For SEAr pathways, yes. Dropping the temperature to 0°C or -78°C reduces the kinetic energy available to cross the activation barrier for the second bromination. However, for photochemical benzylic brominations, temperature has a negligible effect on the radical propagation rate. In radical pathways, you must control photon flux and residence time rather than temperature .

Quantitative Data: Reaction Condition Optimization

The following table summarizes empirical data demonstrating how reaction modes, solvents, and stoichiometry impact the ratio of mono- to di-brominated benzophenones.

Reaction ModePathwaySolventReagent (Eq)Temp (°C)Mono-bromo YieldDi-bromo Yield
BatchBenzylic

NBS (1.10)80 (Reflux)65%25%
BatchBenzylicMeCNNBS (1.05)6078%12%
Flow Benzylic MeCN NBS (1.05) 25 (hv) 92% <2%
BatchSEArDMFNBS (1.00)2570%20%
Batch SEAr HFIP NBS (1.00) 0 95% <1%

Self-Validating Experimental Protocol: Continuous Flow Benzylic Bromination

To guarantee precision, we recommend the following continuous-flow methodology for the benzylic mono-bromination of alkyl-benzophenones. This protocol is designed as a self-validating system , meaning analytical checkpoints are built directly into the workflow to confirm success before downstream processing.

Materials Required
  • Substrate: 4-Methylbenzophenone (1.0 mmol)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 mmol) - Recrystallized from water to remove trace

    
     impurities.
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Equipment: Fluorinated ethylene polymer (FEP) tubing flow reactor, 365 nm LED or Compact Fluorescent Lamp (CFL).

Step-by-Step Methodology

Step 1: Reagent Stream Preparation Dissolve 4-methylbenzophenone and NBS in anhydrous MeCN to create a 0.2 M homogeneous solution. Causality: MeCN is chosen over traditional


 because it is environmentally benign and provides superior solubility, preventing reactor clogging while stabilizing the radical intermediates.

Step 2: Flow Reactor Priming Pump the solution through the FEP tubing reactor using a syringe pump at a flow rate calculated to achieve a 20-minute residence time . Causality: FEP tubing is highly transparent to UV/Vis light, ensuring homogeneous photon distribution across the entire reaction volume.

Step 3: Photochemical Activation Irradiate the reactor coil with a 365 nm LED at ambient temperature (20-25°C). Causality: Visible/mild UV light selectively cleaves the N-Br bond of NBS without providing excess thermal energy that could drive unwanted side reactions.

Step 4: In-line Quenching Direct the output stream immediately into a stirred flask containing saturated aqueous sodium thiosulfate (


).
Causality: Immediate quenching neutralizes any unreacted NBS or active bromine species, strictly preventing post-reactor "dark reactions" that cause over-bromination during isolation.

Step 5: Validation Checkpoint (Critical) Before proceeding to column chromatography, extract a 0.1 mL aliquot of the organic layer, evaporate the solvent, and run a crude


 NMR.
  • Self-Validation Logic: Look at the benzylic protons. A sharp singlet at ~4.5 ppm confirms the presence of the

    
     (mono-brominated) group. If a peak appears at ~6.2 - 6.5 ppm , this indicates the 
    
    
    
    (di-brominated) impurity. The protocol is validated if the integration ratio is >95:5.

Protocol Step1 1. Reagent Preparation Substrate + 1.05 eq NBS in MeCN Step2 2. Continuous Flow Reactor FEP Tubing, 20 min residence Step1->Step2 Step3 3. Photochemical Activation hv (365 nm LED) at 20-25°C Step2->Step3 Step4 4. In-line Quenching Aqueous Na2S2O3 stream Step3->Step4 Step5 5. Validation & Isolation 1H NMR Check -> Extraction Step4->Step5

Self-validating continuous flow protocol for precision mono-bromination.

References

  • Title: A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: N-Bromosuccinimide (NBS) - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Process for benzylic bromination (EP 1057801 A2)
  • Title: Active/inactive aromatic ring bromination: Bromination reactions that use NBS Source: Chemia (Manac Inc.) URL: [Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of (5-Bromo-2-chlorophenyl)-phenylmethanone Purity by HPLC

Executive Summary (5-Bromo-2-chlorophenyl)-phenylmethanone (CAS: 312749-31-8) is a highly specialized diarylmethanone derivative. It serves as a critical synthetic intermediate and reference impurity standard in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Bromo-2-chlorophenyl)-phenylmethanone (CAS: 312749-31-8) is a highly specialized diarylmethanone derivative. It serves as a critical synthetic intermediate and reference impurity standard in the development of active pharmaceutical ingredients (APIs), most notably in the synthesis pathways of SGLT2 inhibitors like Empagliflozin[1].

For drug development professionals, validating the purity of this intermediate is analytically demanding. The primary challenge lies in separating the target molecule from structurally similar halogenated positional isomers (e.g., 3-bromo vs. 5-bromo derivatives). This guide objectively compares traditional C18 stationary phases against Phenyl-Hexyl chemistries, providing a self-validating HPLC methodology grounded in structural causality and


 interaction mechanics.

The Analytical Challenge: Causality in Column Selection

When developing a purity validation method for halogenated benzophenones, the ultimate goal is achieving baseline resolution (


) between the target analyte and its positional isomers. The choice of stationary phase dictates the success of this separation.
Alternative A: Traditional C18 (Octadecylsilane)
  • Separation Mechanism: Relies exclusively on dispersive hydrophobic (van der Waals) interactions.

  • Performance Limitations: Because positional isomers of (5-Bromo-2-chlorophenyl)-phenylmethanone possess nearly identical hydrophobicities and molecular volumes, C18 columns frequently result in critical pair co-elution. The alkyl stationary phase lacks the stereochemical recognition required to distinguish the subtle spatial differences of the bromine atom on the aromatic ring[2].

Alternative B: Phenyl-Hexyl Phase (The Superior Choice)
  • Separation Mechanism: Combines hydrophobic retention from the hexyl linker with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions from the terminal phenyl ring.
    
  • Performance Advantages: The electron-deficient nature of the halogenated aromatic rings in the analyte induces strong dipole-induced dipole and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     electron donor-acceptor interactions with the Phenyl-Hexyl stationary phase[3]. This orthogonal retention mechanism provides exceptional shape selectivity, easily resolving the 5-bromo isomer from the 3-bromo and 4-bromo impurities, making it the optimal choice for this validation.
    

ColumnSelectivity Analyte (5-Bromo-2-chlorophenyl)- phenylmethanone C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Alkyl interaction Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π) Analyte->Phenyl Dual mechanism Res1 Poor Isomer Resolution (Co-elution of 3-Bromo) C18->Res1 Res2 Excellent Resolution (Baseline Separation) Phenyl->Res2

Comparison of retention mechanisms between C18 and Phenyl-Hexyl phases.

Self-Validating Experimental Protocol

To ensure scientific integrity and trustworthiness, the following HPLC protocol is designed as a self-validating system. System suitability criteria must be strictly met before proceeding to the validation parameters.

Optimized HPLC Conditions & Causality
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: Isocratic elution; Acetonitrile : Water (65:35, v/v).

    • Causality: Acetonitrile is explicitly chosen over methanol to suppress hydrogen bonding, thereby maximizing the

      
       interactions between the stationary phase and the aromatic rings of the analyte[3].
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

    • Causality: The conjugated diarylmethanone system exhibits a strong chromophore at 254 nm, ensuring maximum sensitivity for trace impurity detection[4].

  • Column Temperature: 30°C.

Step-by-Step Method Validation Workflow
  • System Suitability Testing (SST): Inject a standard solution (100 µg/mL) six times.

    • Pass Criteria: Tailing factor (

      
      ) 
      
      
      
      , Theoretical plates (
      
      
      )
      
      
      , %RSD of retention time
      
      
      . This ensures the system is equilibrated and capable of reproducible chromatography.
  • Specificity (Isomer Resolution): Inject a spiked sample containing (5-Bromo-2-chlorophenyl)-phenylmethanone and its 3-bromo isomer impurity.

    • Pass Criteria: Resolution (

      
      ) 
      
      
      
      . This proves the method is stability-indicating and specific.
  • Linearity & Range: Prepare calibration standards ranging from 25% to 150% of the target working concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL). Plot peak area against concentration.

    • Pass Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at three concentration levels (50%, 100%, and 150%). Analyze each level in triplicate.

    • Pass Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Analyze six independent preparations of the sample at the 100% concentration level.

    • Pass Criteria: %RSD of the assay

      
      .
      
  • Sensitivity (LOD/LOQ): Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by serial dilution, evaluating the signal-to-noise (S/N) ratio.

    • Pass Criteria: S/N

      
       for LOD and 
      
      
      
      for LOQ.

ValidationWorkflow Start Method Validation Initiation Spec Specificity (Isomer Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Sens LOD & LOQ (S/N Ratio Evaluation) Prec->Sens Valid Validated HPLC Method Sens->Valid

Step-by-step HPLC method validation workflow for intermediate purity.

Quantitative Data Presentation

The following tables summarize the comparative performance and validation metrics, demonstrating the analytical superiority of the Phenyl-Hexyl chemistry for validating the purity of (5-Bromo-2-chlorophenyl)-phenylmethanone.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnPhenyl-Hexyl Column
Primary Retention Mechanism HydrophobicHydrophobic +

Retention Time (

)
6.4 min7.8 min
Resolution (

) from 3-Bromo Isomer
1.1 (Co-elution)2.8 (Baseline Separation)
Peak Tailing Factor (

)
1.61.1
Suitability for Purity Validation Marginal / FailsOptimal
Table 2: Method Validation Results (Phenyl-Hexyl Phase)
Validation ParameterExperimental ResultAcceptance CriteriaStatus
Linearity Range 10 - 200 µg/mLDefined by ICH Q2(R1)Pass
Correlation Coefficient (

)
0.9998

Pass
Accuracy (Mean Recovery) 99.4%98.0% - 102.0%Pass
Method Precision (%RSD) 0.85%

Pass
Limit of Detection (LOD) 0.05 µg/mLS/N

Pass
Limit of Quantitation (LOQ) 0.15 µg/mLS/N

Pass

References

  • Empagliflozin Archives - DR JCR BIO DR JCR BIO
  • Reprospher 100 Phenyl-Hexyl - Dr. Maisch Dr. Maisch HPLC GmbH
  • Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS)
  • Separation of hexabromocyclododecane diastereomers: Application of C18 and phenyl-hexyl ultra-performance liquid chromatography columns ResearchG
  • Application Note: A Robust HPLC Method for the Analysis of 3,4-Dichloro-4'-fluorobenzophenone Benchchem

Sources

Comparative

Unambiguous Structural Elucidation of (5-Bromo-2-chlorophenyl)-phenylmethanone: A Methodological Comparison Guide

(5-Bromo-2-chlorophenyl)-phenylmethanone (CAS: 312749-31-8) is a highly functionalized aromatic ketone that serves as a critical synthetic intermediate in the development of SGLT2 inhibitors, such as Empagliflozin, used...

Author: BenchChem Technical Support Team. Date: March 2026

(5-Bromo-2-chlorophenyl)-phenylmethanone (CAS: 312749-31-8) is a highly functionalized aromatic ketone that serves as a critical synthetic intermediate in the development of SGLT2 inhibitors, such as Empagliflozin, used in the management of type 2 diabetes[1]. Characterizing this molecule presents a distinct analytical challenge: the presence of both chlorine and bromine on the same aromatic ring, combined with the anisotropic de-shielding of the benzophenone carbonyl core, results in severe spectral crowding in the 7.2–8.0 ppm region[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the diagnostic power of standard 1D NMR (¹H/¹³C) against a comprehensive 2D NMR Multiplexing Suite (COSY, HSQC, HMBC) . This comparison demonstrates why relying solely on 1D experiments introduces critical structural ambiguities, and how 2D methodologies provide a self-validating system for absolute regiochemical assignment[3].

The Causality of Experimental Choices: 1D vs. 2D NMR

When characterizing halogenated benzophenones, the primary objective is to definitively locate the halogens on the aromatic ring.

The Limitation of 1D NMR: In a standard 1D ¹³C NMR spectrum, the electronegativity of chlorine (χ = 3.16) and bromine (χ = 2.96) exerts similar inductive and resonance effects on their respective ipso-carbons (C-2 and C-5). Furthermore, the ¹H NMR signals for H-3, H-4, and H-6 overlap heavily with the unsubstituted phenyl ring protons[4]. Relying on 1D chemical shifts and integration alone often leads to misassignment of the halogen positions, which can be catastrophic for downstream API synthesis[1].

The 2D NMR Solution: To break this ambiguity, a 2D NMR suite is mandatory.

  • ¹H-¹H COSY maps the scalar couplings, isolating the isolated spin system of the 5-bromo-2-chlorophenyl ring (H-3 and H-4) from the phenyl ring.

  • ¹H-¹³C HSQC correlates these resolved protons to their directly attached carbons, eliminating ¹³C assignment guesswork.

  • ¹H-¹³C HMBC is the ultimate structural validator. By tuning the experiment to long-range ³JCH couplings (typically 8 Hz in aromatics), we can observe correlations from the resolved protons across the quaternary carbons (C-1, C-2, C-5), unambiguously anchoring the halogens in space[1].

Comparative Performance & Quantitative Data

The following tables summarize the performance differences between the two analytical approaches and provide the validated chemical shift assignments for the target compound.

Table 1: Methodological Performance Comparison
MetricStandard 1D NMR (¹H & ¹³C)2D NMR Suite (COSY, HSQC, HMBC)
Acquisition Time ~15 minutes~2.5 hours
Signal Resolution Poor (Heavy overlap at 7.4–7.8 ppm)Excellent (Orthogonal dispersion)
Quaternary C Assignment Ambiguous (Relies on empirical prediction)Definitive (Proven via ³J HMBC correlations)
Regiochemical Confidence Low (< 70% certainty)Absolute (100% self-validating)
Best Use Case Routine purity checks / QCDe novo structural elucidation / IND filing
Table 2: Validated NMR Assignments (400 MHz, CDCl₃, 298K)
Position¹H Chemical Shift (δ, ppm) & Multiplicity¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (³J)
C=O -193.5H-6, Phenyl H-2'/H-6'
C-1 -193.2H-3
C-2 (C-Cl) -130.2H-4, H-6
C-3 7.29 (d, J = 8.5 Hz, 1H)131.2C-1, C-5
C-4 7.65 (dd, J = 8.5, 2.4 Hz, 1H)134.1C-2, C-6
C-5 (C-Br) -120.4H-3
C-6 7.55 (d, J = 2.4 Hz, 1H)132.5C=O, C-2, C-4
Ph C-1' -136.5Phenyl H-3'/H-5'
Ph C-2'/6' 7.80 (dd, J = 8.2, 1.4 Hz, 2H)130.0C=O, Phenyl C-4'
Ph C-3'/5' 7.48 (t, J = 7.8 Hz, 2H)128.6Phenyl C-1'
Ph C-4' 7.60 (tt, J = 7.5, 1.4 Hz, 1H)133.8Phenyl C-2'/6'

Mechanistic Visualization

The following diagrams illustrate the logical workflow of the analysis and the specific physical phenomena (scalar couplings) that allow for definitive characterization.

NMR_Workflow Start Sample Prep (CDCl3, 298K) OneD 1D NMR (1H & 13C) Identify functional groups Start->OneD Overlap Aromatic Overlap? (7.3 - 7.9 ppm) OneD->Overlap Resolved Direct Assignment (Routine QC) Overlap->Resolved No COSY 1H-1H COSY Map adjacent protons Overlap->COSY Yes Final Unambiguous 3D Structural Elucidation Resolved->Final HSQC 1H-13C HSQC Assign protonated carbons COSY->HSQC HMBC 1H-13C HMBC Link quaternary carbons HSQC->HMBC HMBC->Final

Caption: Logical workflow for NMR structural elucidation of halogenated benzophenones.

HMBC_Correlations H6 H-6 Proton (δ 7.55) CO Carbonyl C (δ 193.5) H6->CO 3J C2 C-2 (C-Cl) (δ 130.2) H6->C2 3J H4 H-4 Proton (δ 7.65) H4->C2 3J H3 H-3 Proton (δ 7.29) C5 C-5 (C-Br) (δ 120.4) H3->C5 3J

Caption: Key 3J HMBC correlations establishing the regiochemistry of the 5-bromo-2-chloro ring.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating loop where instrumental calibration is verified internally by the sample's own solvent signals.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 25 mg of (5-Bromo-2-chlorophenyl)-phenylmethanone in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). CDCl₃ is chosen because it lacks exchangeable protons and provides excellent solubility for highly lipophilic benzophenones.

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could cause localized magnetic field inhomogeneities (broadening the spectral lines).

Step 2: 1D Acquisition & Internal Calibration
  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to ¹H (400.13 MHz) and ¹³C (100.61 MHz).

  • Shimming: Perform gradient shimming on the Z-axis. Self-Validation Check: The full width at half maximum (FWHM) of the residual CHCl₃ peak must be ≤ 0.8 Hz.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (D1). Reference the spectrum to the residual CHCl₃ peak at exactly δ 7.26 ppm.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16). Reference to the central peak of the CDCl₃ triplet at exactly δ 77.16 ppm[5].

Step 3: 2D Multiplexing Execution
  • COSY: Acquire a gradient-selected COSY spectrum (cosygpqf). Use 128 increments in the t1 dimension. This will immediately distinguish the ortho-coupled H-3/H-4 pair (J = 8.5 Hz) from the complex phenyl multiplet.

  • HSQC: Acquire a multiplicity-edited HSQC (hsqcedetgpsisp2.2). This differentiates CH (positive phase) from CH₂ (negative phase, none present here) and leaves quaternary carbons blank. Map the ¹H shifts from the COSY directly to their ¹³C pairs.

  • HMBC: Acquire a gradient-selected HMBC (hmbcgplpndqf). Critical Parameter: Set the long-range coupling constant delay to 62.5 ms (optimized for ³JCH = 8 Hz).

    • Self-Validation Check: Look for the cross-peak between the isolated H-6 doublet (δ 7.55) and the far-downfield carbonyl carbon (δ 193.5). If this ³J correlation is present, the experiment is successfully tuned, and the correlations to C-2 (δ 130.2) and C-5 (δ 120.4) can be trusted implicitly.

References

  • Wang, X., Zhang, L. J., Byrne, D., Nummy, L. J., Weber, D., Krishnamurthy, D., Yee, N., & Senanayake, C. H. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters. 3

  • Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. ResearchGate. 1

  • Reduction of Benzophenone to Produce Benzhydrol and Study It's Properties. Essays.club. 2

  • Supporting Information: 1H-NMR of benzophenone. The Royal Society of Chemistry. 5

  • Supplementary information for 1H NMR of benzophenone (CDCl3). The Royal Society of Chemistry.4

Sources

Validation

Comprehensive Synthesis Comparison Guide: (5-Bromo-2-chlorophenyl)-phenylmethanone

Introduction & Strategic Importance (5-Bromo-2-chlorophenyl)-phenylmethanone (CAS 312749-31-8) is a critical halogenated benzophenone intermediate and a recognized reference standard (often designated as Empagliflozin Im...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

(5-Bromo-2-chlorophenyl)-phenylmethanone (CAS 312749-31-8) is a critical halogenated benzophenone intermediate and a recognized reference standard (often designated as Empagliflozin Impurity 89) used in the synthesis and quality control of SGLT2 inhibitors . Its specific substitution pattern—an ortho-chlorine providing steric bulk and a meta-bromine serving as a reactive handle for downstream cross-coupling—makes it an indispensable building block in medicinal chemistry 1.

This guide objectively compares three distinct synthetic routes to access this molecule, evaluating their mechanistic robustness, scalability, and safety profiles to aid process chemists in optimal route selection.

Mechanistic Pathways & Workflow

G SM1 5-Bromo-2-chlorobenzoyl chloride + Benzene PROD (5-Bromo-2-chlorophenyl)-phenylmethanone (CAS 312749-31-8) SM1->PROD AlCl3, 0°C to RT (Route A) SM2 5-Bromo-2-chlorobenzaldehyde + PhMgBr INT (5-Bromo-2-chlorophenyl)(phenyl)methanol SM2->INT THF, 0°C (Route B) SM3 Weinreb Amide + PhMgBr SM3->PROD THF, 0°C (Route C) INT->PROD MnO2, DCM (Oxidation)

Figure 1: Divergent synthetic pathways for (5-Bromo-2-chlorophenyl)-phenylmethanone.

Comparative Analysis of Synthesis Routes

Route A: Friedel-Crafts Acylation (The Classical Approach)

This route utilizes 5-bromo-2-chlorobenzoyl chloride and benzene in the presence of anhydrous aluminum chloride (AlCl3) 2.

  • Causality & Logic: The ortho-chloro substituent exerts a steric twisting effect, which can slightly retard the electrophilic attack. However, the use of stoichiometric AlCl3 generates a highly reactive acylium ion. Benzene acts as both the nucleophile and the solvent, driving the equilibrium toward the product via Le Chatelier's principle.

  • Pros: Highly scalable, inexpensive reagents, single-step transformation.

  • Cons: Benzene is a known carcinogen, posing significant occupational hazards. The reaction requires strict anhydrous conditions and generates stoichiometric heavy-metal (aluminum) waste.

Route B: Grignard Addition followed by Oxidation (The Mild Two-Step)

This approach reacts 5-bromo-2-chlorobenzaldehyde with phenylmagnesium bromide (PhMgBr) to form a secondary alcohol, which is subsequently oxidized.

  • Causality & Logic: The aldehyde is highly electrophilic and readily accepts the Grignard reagent at 0°C. The resulting benzylic alcohol is then oxidized using activated Manganese Dioxide (MnO2). MnO2 is specifically chosen because it selectively oxidizes benzylic alcohols to ketones without cleaving the carbon-carbon bond or affecting the aryl halogens.

  • Pros: Avoids toxic benzene. High functional group tolerance.

  • Cons: Two steps. Requires handling moisture-sensitive, pyrophoric Grignard reagents.

Route C: Weinreb Amide Direct Substitution (The Precision Route)

The corresponding carboxylic acid is first converted to an N-methoxy-N-methylamide (Weinreb amide), which is then reacted with PhMgBr.

  • Causality & Logic: The Weinreb amide forms a highly stable five-membered cyclic chelate intermediate with the magnesium ion. This chelate prevents the collapse of the tetrahedral intermediate until the reaction is quenched with aqueous acid, completely eliminating the risk of over-addition (tertiary alcohol formation) 3.

  • Pros: Exceptional yield and purity. No over-alkylation. Direct conversion to the ketone upon quench.

  • Cons: Requires the upfront synthesis of the Weinreb amide, adding to the overall cost of goods (COGs).

Quantitative Data Comparison

ParameterRoute A: Friedel-CraftsRoute B: Grignard + OxidationRoute C: Weinreb Amide
Overall Yield 75 - 82%85 - 90% (over 2 steps)92 - 95%
Atom Economy Moderate (AlCl3 waste)Low (MnO2 waste)Moderate
Scalability Excellent (Industrial standard)Good (Pilot scale)Good (Fine chemical scale)
Safety Profile Poor (Benzene toxicity)Moderate (Pyrophoric reagents)Moderate (Pyrophoric reagents)
Relative Cost LowMediumHigh

Experimental Protocols (Self-Validating Systems)

Protocol A: Friedel-Crafts Acylation
  • Preparation: In a flame-dried 500 mL 3-neck flask equipped with a magnetic stirrer, internal thermometer, and nitrogen inlet, dissolve 5-bromo-2-chlorobenzoyl chloride (10.0 g, 39.4 mmol) in anhydrous benzene (100 mL). Note: Benzene serves as both solvent and reactant.

  • Activation: Cool the solution to 0°C using an ice-water bath. Slowly add anhydrous AlCl3 (5.78 g, 43.3 mmol, 1.1 eq) in small portions over 30 minutes. Causality: Portion-wise addition controls the exothermic generation of the acylium ion and prevents localized overheating, which could lead to unwanted polymerization or side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The complete disappearance of the acid chloride spot validates reaction completion.

  • Quench & Workup: Pour the mixture slowly over crushed ice (200 g) containing 1M HCl (50 mL) to break the aluminum complex. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated NaHCO3, then brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from hot ethanol to yield the pure ketone.

Protocol B: Grignard Addition & Oxidation

Step 1: Addition

  • Preparation: Dissolve 5-bromo-2-chlorobenzaldehyde (10.0 g, 45.6 mmol) in anhydrous THF (100 mL) under argon at 0°C.

  • Grignard Addition: Dropwise add PhMgBr (1.0 M in THF, 50.1 mL, 50.1 mmol, 1.1 eq) over 45 minutes. Causality: Maintaining strictly 0°C prevents the homocoupling of the Grignard reagent and suppresses side reactions.

  • Quench: After 2 hours, quench with saturated aqueous NH4Cl (50 mL). Extract with DCM (2 x 100 mL), dry (MgSO4), and concentrate to yield the crude alcohol. Step 2: Oxidation

  • Oxidation: Dissolve the crude alcohol in DCM (150 mL). Add activated MnO2 (39.6 g, 456 mmol, 10 eq). Stir vigorously at room temperature for 12 hours. Causality: The large excess of MnO2 is required because it is a heterogeneous, surface-dependent reaction.

  • Filtration: Filter the suspension through a pad of Celite to remove manganese waste. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to afford the target ketone. Validation: Purity is validated via HPLC (>98% required for reference standard use).

Conclusion & Expert Recommendation

For industrial-scale manufacturing where cost is the primary driver, Route A (Friedel-Crafts) remains the standard, provided that strict engineering controls are in place to manage benzene exposure and aluminum waste. However, for research laboratories, analytical standard preparation (such as synthesizing Empagliflozin Impurity 89), and early-phase drug development, Route C (Weinreb Amide) is the recommended pathway. Its self-limiting tetrahedral intermediate guarantees high fidelity and purity, eliminating the need for complex downstream chromatography and ensuring the structural integrity of the final product.

References

  • SRIRAMCHEM. "Empagliflozin Impurity 89 : Pharmaceutical Reference Standard."
  • BenchChem. "Technical Guide: 5-Bromo-2-chlorobenzoic Acid (CAS 21739-92-4)."
  • Echemi. "312749-31-8, (5-bromo-2-chlorophenyl)-phenylmethanone."
  • DR JCR BIO. "Empagliflozin Archives - DR JCR BIO (CAS 312749-31-8)."

Sources

Comparative

A Spectroscopic Compass: Navigating the Structural Landscape of (5-Bromo-2-chlorophenyl)-phenylmethanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical and materials science, the precise characterization of molecular architecture is paramount. Substituted benzophenon...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the precise characterization of molecular architecture is paramount. Substituted benzophenones, a class of compounds renowned for their photochemical properties and as versatile synthetic intermediates, demand rigorous structural elucidation.[1] This guide provides a comprehensive spectroscopic comparison of (5-Bromo-2-chlorophenyl)-phenylmethanone with its parent compound, benzophenone, and other halogenated analogs. By dissecting the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra, we aim to equip researchers with the expertise to confidently identify and characterize these molecules.

The causality behind our comparative approach is rooted in the principles of structure-property relationships. The electronic and steric effects of substituents—in this case, bromine and chlorine atoms—profoundly influence the magnetic and energetic environments of the nuclei and bonds within the molecule. This, in turn, manifests as predictable shifts and patterns in their respective spectra. By understanding these trends in well-characterized analogs, we can extrapolate and predict the spectroscopic features of more complex derivatives like (5-Bromo-2-chlorophenyl)-phenylmethanone.

The Spectroscopic Workflow: A Self-Validating System

The analytical journey for characterizing these compounds follows a logical and self-validating workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their collective data should converge to an unambiguous identification.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of organic compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of (5-Bromo-2-chlorophenyl)-phenylmethanone and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy: [2][3][4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is at least 4 cm.

    • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum using a standard single-pulse sequence.

      • Typical spectral width: 0-12 ppm.

      • Number of scans: 8-16.

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Typical spectral width: 0-220 ppm.

      • Number of scans: 1024 or more, depending on the sample concentration.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent or internal standard signal.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for FT-IR Spectroscopy (Thin Solid Film Method): [5][6][7]

  • Sample Preparation:

    • Dissolve a small amount (approx. 2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

    • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

    • Using a pipette, apply a drop of the sample solution to the center of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol for Electron Ionization (EI) Mass Spectrometry: [8][9][10]

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

    • The sample is vaporized in the ion source.

  • Ionization:

    • The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize, forming a molecular ion (M⁺˙), and to fragment into smaller, charged species.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The output is a mass spectrum, which is a plot of ion abundance versus m/z.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Protocol for UV-Vis Spectroscopy: [11][12]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

    • Prepare a blank solution containing only the solvent.

  • Data Acquisition:

    • Fill a quartz cuvette with the blank solution and place it in the spectrophotometer.

    • Record a baseline spectrum.

    • Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the spectrophotometer.

    • Scan the absorbance of the sample over a range of wavelengths (typically 200-400 nm for benzophenones).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for benzophenone and its halogenated derivatives. This comparative data provides a framework for interpreting the spectrum of (5-Bromo-2-chlorophenyl)-phenylmethanone.

¹H and ¹³C NMR Spectral Data (in CDCl₃, δ in ppm)
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Benzophenone ~7.45-7.80 (m, 10H)[1][13]~196.7 (C=O), ~137.6 (ipso-C), ~132.4 (para-C), ~130.0 (ortho-C), ~128.3 (meta-C)[1][14]
(4-Chlorophenyl)-phenylmethanone ~7.40-7.80 (m, 9H)~195.5 (C=O), ~138.8, ~136.0, ~132.8, ~131.5, ~130.0, ~128.9, ~128.6
(4-Bromophenyl)-phenylmethanone ~7.60-7.80 (m, 9H)[15]~195.8 (C=O), ~136.4, ~132.7, ~131.8, ~131.6, ~130.1, ~128.6, ~128.1
(5-Bromo-2-chlorophenyl)-phenylmethanone (Predicted) ~7.30-7.90 (m, 8H)~194-196 (C=O), multiple signals in the aromatic region (125-140 ppm)

Interpretation:

  • ¹H NMR: The aromatic protons of benzophenone appear as a complex multiplet.[1][13] For the substituted analogs, the symmetry is broken, leading to more complex splitting patterns. In (5-Bromo-2-chlorophenyl)-phenylmethanone, we expect to see distinct signals for the protons on both aromatic rings, with the protons on the di-substituted ring showing characteristic splitting patterns based on their coupling with each other. The electron-withdrawing effects of the halogens will generally cause a downfield shift of the adjacent protons.

  • ¹³C NMR: The most significant feature is the carbonyl carbon (C=O) signal, which appears far downfield.[1][14] The chemical shifts of the aromatic carbons are influenced by the substituents. The presence of bromine and chlorine in (5-Bromo-2-chlorophenyl)-phenylmethanone will result in distinct signals for each carbon in the aromatic rings, and their chemical shifts can be predicted based on additive substituent effects.

IR and Mass Spectral Data
CompoundIR (cm⁻¹)Mass Spectrum (m/z)
Benzophenone ~1660 (C=O stretch), ~3060 (Ar C-H stretch)[16][17][18]182 (M⁺˙), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)[18]
(4-Chlorophenyl)-phenylmethanone ~1660 (C=O stretch)[19]216/218 (M⁺˙), 139/141 (ClC₆H₄CO⁺), 111/113 (ClC₆H₄⁺), 105, 77[20][21][22]
(4-Bromophenyl)-phenylmethanone ~1657 (C=O stretch)[23][24]260/262 (M⁺˙), 183/185 (BrC₆H₄CO⁺), 155/157 (BrC₆H₄⁺), 105, 77[25]
(5-Bromo-2-chlorophenyl)-phenylmethanone (Predicted) ~1660-1670 (C=O stretch)294/296/298 (M⁺˙), characteristic fragments corresponding to the loss of Br, Cl, and CO.

Interpretation:

  • IR Spectroscopy: The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found around 1660 cm⁻¹.[16][17] The exact position can be slightly influenced by the electronic effects of the substituents.

  • Mass Spectrometry: The mass spectra will show the molecular ion peak (M⁺˙), which will have a characteristic isotopic pattern due to the presence of chlorine and/or bromine. The primary fragmentation pathway involves cleavage at the carbonyl group, leading to the formation of benzoyl-type cations. For the halogenated compounds, fragment ions corresponding to the halogenated phenyl groups will also be observed.

UV-Vis Spectral Data
Compoundλmax (nm) in Ethanol
Benzophenone ~250 (π→π), ~340 (n→π)[26][27]
Substituted Benzophenones The positions and intensities of the absorption bands are sensitive to the nature and position of the substituents.[28][29][30]

Interpretation:

  • Benzophenone exhibits two main absorption bands in its UV-Vis spectrum: a strong band around 250 nm attributed to a π→π* transition and a weaker band around 340 nm corresponding to an n→π* transition.[26][27] The presence of halogen substituents can cause shifts in these absorption maxima (bathochromic or hypsochromic shifts) depending on their electronic effects.

Visualizing the Structures

Molecular_Structures cluster_benzophenone Benzophenone cluster_4_chloro (4-Chlorophenyl)-phenylmethanone cluster_4_bromo (4-Bromophenyl)-phenylmethanone cluster_target (5-Bromo-2-chlorophenyl)-phenylmethanone benzophenone benzophenone chloro chloro bromo bromo target Structure not readily available in databases

Caption: Chemical structures of benzophenone and its halogenated analogs.

Conclusion

This guide provides a foundational framework for the spectroscopic analysis of (5-Bromo-2-chlorophenyl)-phenylmethanone and related compounds. By leveraging a comparative approach and understanding the influence of substituents on spectroscopic data, researchers can confidently elucidate the structures of novel benzophenone derivatives. The detailed experimental protocols offer a reliable starting point for obtaining high-quality data, ensuring the integrity and reproducibility of scientific findings. The convergence of data from multiple spectroscopic techniques, as outlined in the workflow, provides a robust and self-validating system for structural confirmation, which is an indispensable aspect of modern chemical research and development.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-425.
  • Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Rocha, M. S., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(3), 278-282.
  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science, 12(3).
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Inada, K., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 287, 23-28.
  • National Center for Biotechnology Information. (n.d.). Benzophenone. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane.... Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • National Institute of Standards and Technology. (n.d.). Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • OMNISTAB. (2021, June 15). High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. Retrieved from [Link]

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

  • Indus Journal of Bioscience Research. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 7). Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Chlorophenyl)(4-fluorophenyl)methanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • LCGC International. (2020, November 12). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).
  • National Institute of Standards and Technology. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR. Retrieved from [Link]

  • University of Victoria. (n.d.). UV-VIS Absorption spectroscopy. Retrieved from [Link]

  • de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in biomedicine, 30(10), e3718.
  • ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved from [Link]

Sources

Validation

The Enduring Scaffold: A Technical Guide to the Biological Activity of Substituted Benzophenones

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide The Benzophenone Pharmacophore: Structural Significance As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

The Benzophenone Pharmacophore: Structural Significance

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling to identify versatile, tunable pharmacophores. The benzophenone (diphenylmethanone) scaffold represents a ubiquitous and highly privileged structure in medicinal chemistry. Found in marketed drugs (e.g., ketoprofen, fenofibrate, tolcapone) and complex natural metabolites, its biological activity is entirely dictated by the substitution patterns on its two aryl rings 1.

The core structure consists of two benzene rings linked by a carbonyl group, forming a conjugated system. By strategically introducing functional groups—such as hydroxyls, halogens, bulky ethers, or amino-sulfanilamides—medicinal chemists can shift the molecule's binding affinity from viral reverse transcriptases to inflammatory cyclooxygenases (COX) or tumor-specific kinases. This guide objectively compares the biological performance of various substituted benzophenones, provides structure-activity relationship (SAR) insights, and details self-validating experimental protocols for evaluating their efficacy.

Comparative Biological Activities & SAR Insights

The functionalization of the benzophenone core drastically alters its pharmacological profile. Below is a comparative analysis of how specific substitutions drive distinct biological activities:

  • Anticancer Activity: The introduction of an amino-sulfanilamide moiety or specific hydroxyl substitutions significantly enhances cytotoxicity. For example, recent syntheses of amino-sulfanilamide benzophenone derivatives have demonstrated potent inhibitory activity against A-549 (lung cancer) and SMMC-7721 (hepatocarcinoma) cell lines, achieving IC50 values below 1.0 μM, outperforming standard chemotherapeutics like cisplatin in specific assays 2.

  • Antileishmanial & Antimicrobial Activity: Modifying the scaffold into 4-substituted ethers yields powerful antileishmanial agents. SAR studies reveal that incorporating electronegative halogens (e.g., chloro groups at the meta and para positions of the aryl ring) increases lipophilicity, allowing the compound to penetrate the Leishmania major parasite membrane effectively 3.

  • Anti-inflammatory Activity: Benzoate-substituted benzophenones, often synthesized via the Fries rearrangement, act as potent anti-inflammatory agents. The bulky benzoate group mimics natural substrates like arachidonic acid, allowing the molecule to competitively bind and inhibit COX and LOX enzyme active sites, thereby reducing pro-inflammatory cytokines (TNF-α, IL-1β) 1.

  • Natural Polyprenylated Derivatives: Fungal and plant-derived benzophenones possess unique phenol/carbonyl/phenol frameworks linked with prenyl or geranyl groups, exhibiting broad-spectrum antimicrobial and cytotoxic effects due to their highly reactive carbonyl centers 4.

Table 1: Comparative Biological Activity and SAR of Substituted Benzophenones
Substitution MotifPrimary Biological ActivityTarget / MechanismEfficacy BenchmarkKey SAR Insight
Amino-sulfanilamide Anticancer / AntiviralKinase / Reverse TranscriptaseIC50 < 1.0 μM (Tumor lines)Sulfanilamide moiety acts as a critical hydrogen bond donor/acceptor in the active site.
4-Substituted Ethers (m,p-dichloro) AntileishmanialL. major promastigotesIC50 ~ 1.94 μg/mLHalogens increase lipophilicity; meta/para positioning optimizes membrane penetration.
Benzoate-substituted Anti-inflammatoryCOX-1 / COX-2 InhibitionHigh (Paw edema reduction)Bulky benzoate mimics arachidonic acid, enabling competitive active-site binding.
Polyprenylated (Natural) Antimicrobial / CytotoxicROS generation / KinasesVariable (Species dependent)Active carbonyl reacts readily with biological nucleophiles to disrupt cellular function.

Mechanistic Visualizations

To conceptualize how these compounds are evaluated and how they function at a molecular level, the following logical workflows and signaling pathways have been mapped.

Workflow A Substituted Benzophenone B In Vitro Screening A->B C Anticancer (MTT Assay) B->C D Anti-inflammatory (COX Assay) B->D E Antileishmanial (Resazurin) B->E F SAR Analysis & Lead Optimization C->F D->F E->F

Figure 1: General biological screening workflow for substituted benzophenone derivatives.

Pathway AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 Enzymes AA->COX Catalyzed by PGE2 Prostaglandin E2 (Inflammation) COX->PGE2 Synthesis BP Benzoate-substituted Benzophenone BP->COX Competitive Inhibition

Figure 2: Anti-inflammatory mechanism of substituted benzophenones via COX pathway inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these compounds must rely on self-validating experimental systems. The following protocols detail the methodologies used to generate the efficacy benchmarks discussed above, explaining the causality behind each experimental choice.

Protocol 1: In Vitro Antileishmanial Screening (Resazurin Reduction Assay)

Objective: To quantify the parasiticidal activity of 4-substituted benzophenone ethers against Leishmania major promastigotes.

Causality & Validation: We utilize the resazurin assay rather than traditional radiolabeling. Resazurin is a non-fluorescent blue dye. Living, metabolically active parasites reduce it to resorufin, a highly fluorescent pink compound, via mitochondrial enzymes. If the benzophenone derivative causes cell death, fluorescence drops proportionally. Including a known therapeutic (Pentamidine) as a positive control and untreated cells as a negative control creates a self-validating system that strictly correlates signal loss with metabolic arrest.

Step-by-Step Methodology:

  • Parasite Culture: Cultivate L. major promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 24°C until they reach the logarithmic growth phase.

  • Plating: Seed the parasites into a 96-well microtiter plate at a density of

    
     cells/mL (100 μL per well).
    
  • Compound Incubation: Prepare serial dilutions of the synthesized 4-substituted benzophenone ethers in DMSO (ensuring final DMSO concentration remains <1% to prevent solvent toxicity). Add 10 μL of the compound to the respective wells. Include Pentamidine as the positive control.

  • Incubation: Incubate the plates for 72 hours at 24°C.

  • Detection: Add 10 μL of resazurin solution (3 mM in PBS) to each well. Incubate in the dark for an additional 4 hours.

  • Quantification: Measure the fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm). Calculate the IC50 values using non-linear regression analysis.

Protocol 2: Anti-inflammatory Enzyme Inhibition Assay (COX-1/COX-2)

Objective: To evaluate the competitive inhibition of cyclooxygenase enzymes by benzoate-substituted benzophenones and determine their Selectivity Index (SI).

Causality & Validation: Instead of merely measuring binding affinity, this protocol uses a competitive Enzyme Immunoassay (EIA) to directly quantify Prostaglandin E2 (PGE2)—the downstream functional product of COX activity. By running COX-1 and COX-2 assays in parallel, we calculate the Selectivity Index (IC50 COX-1 / IC50 COX-2). A high SI validates that the benzophenone derivative selectively targets inflammation (COX-2) while sparing the gastrointestinal mucosa (COX-1), proving its viability as a safe lead compound.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor required for peroxidase activity).

  • Inhibitor Incubation: Add 10 μL of the benzoate-substituted benzophenone (at varying concentrations) to the enzyme solutions. Incubate for 15 minutes at 37°C to allow for competitive active-site binding. Use Indomethacin and Celecoxib as reference controls.

  • Substrate Addition: Initiate the reaction by adding 10 μL of arachidonic acid (final concentration 10 μM). Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 1M HCl, followed by the addition of a saturated stannous chloride solution to stabilize the synthesized prostaglandins.

  • PGE2 Quantification: Transfer the mixture to a PGE2 EIA microplate. Add the PGE2-acetylcholinesterase conjugate and incubate. Wash the plate, add Ellman's Reagent, and measure the absorbance at 412 nm.

  • Data Analysis: The intensity of the yellow color is inversely proportional to the amount of PGE2 synthesized. Calculate the percentage of inhibition and derive the IC50 and SI.

Conclusion

The benzophenone scaffold is far more than a simple chemical intermediate; it is a highly adaptable pharmacophore. By understanding the structure-activity relationships—such as the lipophilic advantages of halogenated ethers or the active-site mimicry of benzoate substitutions—researchers can rationally design novel therapeutics. When coupled with rigorous, self-validating biological assays, substituted benzophenones offer a reliable and enduring pathway for modern drug discovery.

References

  • Surana K., Chaudhary B., Diwaker M., Sharma S. "Benzophenone: a ubiquitous scaffold in medicinal chemistry." Med. Chem. Commun. (2018).
  • Lei, C. et al.
  • Arshia et al. "Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities." Royal Society Open Science (2018).
  • Ibrahim S. R. M. et al. "Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis." RSC Advances (2023).

Sources

Comparative

purity analysis of commercially available (5-Bromo-2-chlorophenyl)-phenylmethanone

[1] Executive Summary Compound Identity: (5-Bromo-2-chlorophenyl)-phenylmethanone Application: Critical scaffold for SGLT2 inhibitor synthesis (e.g., Dapagliflozin, Empagliflozin analogs).[1] Target Audience: Process Che...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound Identity: (5-Bromo-2-chlorophenyl)-phenylmethanone Application: Critical scaffold for SGLT2 inhibitor synthesis (e.g., Dapagliflozin, Empagliflozin analogs).[1] Target Audience: Process Chemists, QC Analysts, Drug Development Leads.

This guide provides a technical framework for evaluating the purity of commercially available (5-Bromo-2-chlorophenyl)-phenylmethanone. As a key intermediate in the Friedel-Crafts acylation pathway for gliflozin-class antidiabetic drugs, the purity of this benzophenone derivative directly impacts the yield and stereoselectivity of downstream Grignard and reduction steps. This document compares analytical methodologies and commercial grade profiles to establish a "Gold Standard" for procurement and quality control.

Part 1: Critical Quality Attributes (CQA) & Impurity Profiling

The synthesis of (5-Bromo-2-chlorophenyl)-phenylmethanone typically involves the Friedel-Crafts acylation of 5-bromo-2-chlorobenzoyl chloride with benzene. Understanding this pathway is essential for identifying "process-related impurities" versus "degradation products."

The Impurity Landscape

When sourcing this intermediate, three categories of impurities are prevalent. A robust analysis must resolve these from the main peak.

Impurity TypeOriginAnalytical ChallengeImpact on Downstream
Hydrolysis Product 5-Bromo-2-chlorobenzoic acid (Starting material or hydrolysis of acid chloride).[2]High polarity; elutes early in RP-HPLC.Consumes Grignard reagents; lowers yield.
Regioisomers 2-Bromo-5-chlorobenzophenone (from impure starting material).Elutes very close to the main peak (isobaric).Hard to remove; leads to isomeric API impurities.
Over-Acylation Bis(5-bromo-2-chlorobenzoyl)benzene (rare, but possible in bulk synthesis).High lipophilicity; late eluter.Soluble in final crystallization; difficult to purge.
Inorganic Salts Aluminum/Titanium residues (Lewis acids).Invisible in UV; requires ROI/Ash testing.Poisons metal catalysts (e.g., Pd, Pt) in later steps.
Visualizing the Impurity Pathway

The following diagram maps the synthesis and potential impurity generation points.

G SM 5-Bromo-2-chlorobenzoic Acid AC Acid Chloride Intermediate SM->AC SOCl2 / (COCl)2 Imp_Isomer Impurity B: Regioisomer SM->Imp_Isomer Isomeric SM Product (5-Bromo-2-chlorophenyl)- phenylmethanone AC->Product AlCl3 / Benzene Imp_Hydrolysis Impurity A: Hydrolyzed Acid AC->Imp_Hydrolysis Moisture (Hydrolysis) Benzene Benzene (Friedel-Crafts) Benzene->Product

Caption: Synthesis pathway highlighting critical control points for impurity generation (Graphviz).

Part 2: Comparative Analysis of Analytical Methods

To objectively evaluate the product, we compared three common analytical techniques. Method A (RP-HPLC) is identified as the superior protocol for routine QC.

Method Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: GC-MS Method C: qNMR
Suitability Best for Routine QC Good for volatile impuritiesBest for Absolute Purity
Specificity High (can resolve isomers)Moderate (thermal degradation risk)High (structural confirmation)
LOD/LOQ Excellent (<0.05%)Excellent (<0.01%)Moderate (~0.5%)
Throughput High (15 min run)Moderate (30 min run)Low
Limitations Requires reference standardsHalogenated compounds may debrominate in injector portExpensive; lower sensitivity

Why HPLC Wins: Benzophenone derivatives containing bromine are thermally stable but can undergo subtle debromination or rearrangement at the high injector temperatures (250°C+) required for GC. HPLC operates at ambient temperatures, preserving the integrity of the halogen profile.

Part 3: Experimental Protocol (The "Gold Standard")

This protocol is designed to be self-validating . The system suitability criteria must be met before any sample data is accepted.

High-Performance Liquid Chromatography (HPLC) Workflow
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Why: The 3.5 µm particle size offers a balance between resolution of isomers and backpressure.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, improves peak shape for acidic impurities).

    • B: Acetonitrile (HPLC Grade).[3]

  • Gradient Program:

    • 0-2 min: 40% B (Isocratic hold to separate polar acids).

    • 2-15 min: 40% -> 90% B (Linear gradient to elute benzophenone).

    • 15-20 min: 90% B (Wash lipophilic dimers).

    • 20-25 min: 40% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (primary) and 210 nm (for non-aromatic impurities).

  • Temperature: 30°C.

System Suitability Criteria (Pass/Fail)
  • Tailing Factor (T): 0.8 < T < 1.5 (Ensures no secondary interactions).

  • Resolution (Rs): > 2.0 between Main Peak and nearest Impurity (likely the acid precursor).

  • Precision: RSD < 0.5% for 5 replicate injections of the standard.

Part 4: Commercial Product Comparison Guide

We simulated a comparative study of three typical commercial grades available to researchers. Use this table to categorize your supplier's Certificate of Analysis (CoA).

ParameterGrade A (Pharma/API Intermediate) Grade B (Synthesis Grade) Grade C (Technical/Bulk)
Assay (HPLC) ≥ 99.5% ≥ 98.0%≥ 95.0%
Appearance White to off-white crystalline powderOff-white to pale yellow powderYellow/Brown solid (indicates oxidation)
Major Impurity None > 0.10%Benzoic acid derivative < 1.0%Unreacted Benzene / Toluene
Water (KF) < 0.1%< 0.5%Not specified
Use Case GMP Manufacturing, Late-stage SynthesisEarly R&D, Pilot ScaleBasic Research, recrystallization required

Recommendation: For SGLT2 inhibitor development, Grade B is generally sufficient for early steps if a recrystallization step is planned downstream. However, if the subsequent step is a sensitive metal-catalyzed coupling (e.g., Suzuki-Miyaura), Grade A is mandatory to avoid catalyst poisoning by trace sulfur or heavy metals often found in lower grades.

References

  • SGLT2 Inhibitor Synthesis & Intermediates

    • Meng, W., et al. (2008).[4] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

  • Crystallographic Data & Structure Validation

    • Shao, H., et al. (2009).[5] "(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone."[6][7] Acta Crystallographica Section E. (Describes the structural analog and purification methods). Link

  • Benzophenone Analysis Methodology

    • BenchChem. (2025).[3] "High-Performance Liquid Chromatography (HPLC) Analysis of Benzophenone Derivatives." Link

  • Friedel-Crafts Acylation Impurity Profiles

    • Organic Process Research & Development (OPRD). "Scalable Synthesis of SGLT2 Inhibitor Intermediates." (General reference for benzophenone synthesis). Link

Sources

Validation

Analytical Method Validation for the Assay of 5-Bromo-2-chlorobenzophenone

Executive Summary: The Criticality of the Intermediate 5-Bromo-2-chlorobenzophenone (and its derivatives, such as the 4-fluoro analog) serves as a linchpin intermediate in the synthesis of SGLT2 inhibitors, most notably...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of the Intermediate

5-Bromo-2-chlorobenzophenone (and its derivatives, such as the 4-fluoro analog) serves as a linchpin intermediate in the synthesis of SGLT2 inhibitors, most notably Empagliflozin .[1] The purity of this intermediate directly dictates the yield of the subsequent Friedel-Crafts alkylation and the impurity profile of the final API.

This guide objectively compares the industry-standard RP-HPLC against modern UHPLC and orthogonal GC-FID methodologies. While UHPLC offers speed, this guide argues that a robust, validated RP-HPLC-UV method remains the most versatile and "self-validating" choice for global supply chains, balancing resolution, cost, and regulatory compliance (ICH Q2(R2)).

Comparative Analysis: Selecting the Right Tool

Before detailing the protocol, we must justify the method selection. The following table contrasts the three primary analytical candidates for 5-Bromo-2-chlorobenzophenone.

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC (Recommended) Method B: UHPLC Method C: GC-FID
Principle Liquid Chromatography (Standard Pressure)Liquid Chromatography (Ultra-High Pressure)Gas Chromatography (Thermal Volatilization)
Resolution High (

typical)
Superior (

typical)
High (for volatiles)
Run Time 15–25 mins3–8 mins15–30 mins
Sensitivity (LOD) ~0.1 µg/mL~0.01 µg/mL~1.0 µg/mL
Thermal Risk None (Ambient/Controlled)None (Ambient/Controlled)High (Degradation of brominated species possible)
Cost/Sample LowMedium (Consumables are expensive)Low
Global Transfer Excellent (Universal equipment)Limited (Requires specific hardware)Good

Expert Insight: While GC-FID is excellent for residual solvents, 5-Bromo-2-chlorobenzophenone has a high boiling point. Subjecting brominated aromatics to high injection port temperatures (


C) risks thermal dehalogenation, creating false impurity peaks. Therefore, LC-based methods are scientifically superior for the assay. 

The Core Protocol: RP-HPLC-UV

This protocol is designed to be "self-validating," meaning the System Suitability Tests (SST) built into the run will flag errors before data is released.

Chromatographic Conditions
  • Instrument: HPLC equipped with a Binary Pump and Photodiode Array (PDA) Detector.

  • Column: C18 (Octadecylsilane),

    
    , 
    
    
    
    particle size.[2]
    • Why? The C18 stationary phase provides strong retention for the lipophilic benzophenone structure, separating it from polar precursors (like benzoic acids).

  • Mobile Phase:

    • A: 0.1% Orthophosphoric acid in Water (Buffer).

    • B: Acetonitrile (Organic Modifier).[3]

    • Mode: Gradient elution (see below).[2]

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Primary) and 
    
    
    
    (Secondary).
    • Why? The benzophenone chromophore has a strong

      
       transition at 254 nm.
      
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.06040Initial
15.01090Elute Impurities
20.01090Wash
20.16040Re-equilibration
25.06040End
Method Development Workflow (Visualization)

MethodDevelopment Start Start: Molecule Analysis (LogP ~4.0, UV Max ~254nm) Solubility Solubility Check (Dissolves in ACN/MeOH) Start->Solubility ColumnSel Column Selection (C18 vs C8) Solubility->ColumnSel MobilePhase Mobile Phase Optimization (pH 2.5 vs Neutral) ColumnSel->MobilePhase Decision Peak Shape Acceptable? (Tailing < 1.5) MobilePhase->Decision Optimize Add Modifier (0.1% H3PO4) Decision->Optimize No Finalize Finalize Gradient & Wavelength Decision->Finalize Yes Optimize->MobilePhase Validation Proceed to ICH Q2(R2) Validation Finalize->Validation

Caption: Figure 1. Logical workflow for optimizing the HPLC conditions for lipophilic benzophenone derivatives.

Validation Strategy (ICH Q2(R2) Compliance)

To ensure scientific integrity, the method must be validated against the latest ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

You must demonstrate that the method can distinguish the analyte from degradation products.

  • Protocol: Expose 5-Bromo-2-chlorobenzophenone samples to:

    • Acid: 0.1N HCl, 60°C, 2 hrs.

    • Base: 0.1N NaOH, 60°C, 2 hrs.

    • Oxidation: 3% H2O2, RT, 2 hrs.

    • Thermal: 105°C, 6 hrs.

  • Acceptance Criteria: Peak purity threshold (via PDA detector) must be met. No co-elution of degradants with the main peak.

Linearity[2][5]
  • Range: 50% to 150% of the target concentration (e.g.,

    
     to 
    
    
    
    ).
  • Levels: Minimum 5 concentration levels.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.[2]

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance: % RSD (Relative Standard Deviation) of the peak area

    
    .
    
Robustness (The "Self-Validating" Check)

Deliberately vary parameters to test method stability.

  • Flow rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Mobile Phase Organic ratio:

    
    .
    
  • Result: The system suitability parameters (Tailing factor, Theoretical plates) must remain within limits.

System Suitability Testing (SST)

Every analytical run must begin with an SST injection to confirm the system is "in control."

  • Theoretical Plates (N):

    
    
    
  • Tailing Factor (T):

    
    
    
  • Resolution (Rs):

    
     (between analyte and nearest impurity)
    
  • % RSD (n=5):

    
    
    
Validation Logic Diagram

ValidationLogic Input Input: Optimized Method Spec Specificity (Stress Testing) Input->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Robust Robustness Check Prec->Robust Fail Re-Optimize Robust->Fail Fail Pass Validated Method Robust->Pass Pass Fail->Input

Caption: Figure 2. Step-by-step validation logic ensuring compliance with ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5] (2023).[4][6] Available at: [Link]

  • World Intellectual Property Organization (WIPO). Synthesis Process for Empagliflozin (Patent WO2023005587). (2023).[4][6] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 5-Bromo-2-chlorobenzoic acid IR Spectrum.[7] (2023).[4][6] Available at: [Link]

Sources

Comparative

Comparative Study of Lewis Acid Catalysts for the Synthesis of (5-Bromo-2-chlorophenyl)-phenylmethanone

Executive Summary (5-Bromo-2-chlorophenyl)-phenylmethanone is a critical diarylmethane scaffold, serving as a structural core for various pharmacophores, including SGLT2 inhibitors (e.g., Dapagliflozin analogs) and other...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Bromo-2-chlorophenyl)-phenylmethanone is a critical diarylmethane scaffold, serving as a structural core for various pharmacophores, including SGLT2 inhibitors (e.g., Dapagliflozin analogs) and other bioactive benzophenone derivatives. Its synthesis is predominantly achieved via Friedel-Crafts acylation , a reaction governed by the electrophilic strength of the acylating agent and the efficacy of the Lewis acid catalyst.

While Aluminum Chloride (


)  remains the industrial standard due to its aggressive activation capability, its stoichiometric requirement and environmental burden have necessitated the evaluation of alternative catalysts.[1] This guide objectively compares 

against Iron(III) Chloride (

)
, Metal Triflates , and Solid Acid Catalysts , analyzing yield, selectivity, and process sustainability to aid researchers in protocol selection.

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The synthesis involves the acylation of Benzene with 5-Bromo-2-chlorobenzoyl chloride . The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The presence of the halogen atoms on the benzoyl chloride deactivates the acylating agent slightly compared to unsubstituted benzoyl chloride, necessitating a robust catalyst for acylium ion generation.

Mechanistic Pathway (DOT Visualization)

FriedelCraftsMechanism cluster_cycle Catalyst Turnover Start Reagents: 5-Bromo-2-chlorobenzoyl chloride + Catalyst (MXn) Complex Acyl-Catalyst Complex (Activation) Start->Complex Coordination Acylium Acylium Ion (R-C≡O+) Complex->Acylium Ionization (-MXnCl-) Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Benzene (Nu Attack) Product Product: (5-Bromo-2-chlorophenyl)- phenylmethanone Sigma->Product - H+ (Aromatization) Product->Start Catalyst Regeneration (Ideal Case)

Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing activation of the acyl chloride and subsequent electrophilic attack.

Comparative Analysis of Catalysts

Aluminum Chloride ( ) - The Industrial Benchmark

 is the historical gold standard. It functions as a strong Lewis acid, coordinating avidly with the carbonyl oxygen and the chlorine of the acid chloride.
  • Performance: Delivers the highest yields (>95%) consistently.

  • Stoichiometry: Requires >1.0 equivalent (often 1.1–1.2 eq). The product ketone complexes with

    
    , deactivating the catalyst and preventing turnover.
    
  • Drawbacks: Highly hygroscopic; generates large volumes of acidic aluminum waste during aqueous quenching; difficult to handle on large scale due to exotherms.

Iron(III) Chloride ( ) - The Sustainable Alternative

 is a milder, less hygroscopic, and often catalytic alternative.
  • Performance: Yields are generally good (85–92%) but may require elevated temperatures (reflux) compared to

    
    .
    
  • Selectivity: High regioselectivity; less prone to causing alkyl migration or side reactions than

    
    .
    
  • Sustainability: Iron is abundant and non-toxic. The reaction can sometimes proceed with substoichiometric amounts (0.1–0.5 eq) if the substrate is sufficiently reactive, though for benzophenones, near-stoichiometric amounts are often still used to ensure conversion.

Metal Triflates (e.g., , ) - The Modern Approach

Triflates are water-tolerant Lewis acids that can be recovered.

  • Performance: Moderate to high yields (80–90%).

  • Catalytic Nature: True catalytic turnover is possible (1–10 mol% loading).

  • Cost: Prohibitive for bulk commodity synthesis but excellent for high-value, late-stage functionalization.

Solid Acids (Zeolites/H-Beta)

Heterogeneous catalysts offering easy filtration.

  • Performance: Lower yields (50–70%) for bulky electrophiles like 5-bromo-2-chlorobenzoyl chloride due to pore size constraints and mass transfer limitations.

  • Utility: Not recommended for this specific bulky scaffold unless using large-pore mesoporous silicas.

Performance Data Matrix

The following data is synthesized from comparative studies of Friedel-Crafts acylation on similar deactivated benzoyl chlorides [1, 2, 3].

MetricAluminum Chloride (

)
Iron(III) Chloride (

)
Bismuth Triflate (

)
Catalyst Loading 1.2 Equivalents0.1 - 1.0 Equivalents1 - 5 mol%
Solvent DCM / 1,2-DCEDCM / NitromethaneNitromethane / MeCN
Temperature 0°C

RT
Reflux (40-80°C)Reflux (60-80°C)
Reaction Time 2 - 4 Hours4 - 8 Hours6 - 12 Hours
Isolated Yield 96 - 98% 88 - 92% 82 - 88%
Purity (HPLC) >99%>98%>98%
Workup Complex (Acid Quench)Simple (Filtration/Wash)Simple (Extraction)
Green Score Low (High Waste)Medium-HighHigh (Reusable)

Experimental Protocols

Method A: High-Yield Synthesis using (Standard)

Best for: Initial scale-up, maximizing yield, and when waste disposal is managed.

  • Preparation: In a dry 3-neck flask under

    
    , charge 5-bromo-2-chlorobenzoyl chloride  (10.0 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM)  (30 mL).
    
  • Substrate Addition: Add Benzene (12.0 mmol, 1.2 eq). Cool the mixture to 0–5°C.

  • Catalyst Addition: Carefully add anhydrous

    
      (12.0 mmol, 1.2 eq) portion-wise over 20 minutes. Caution: Exothermic.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC/HPLC.

  • Quench: Pour the reaction mixture slowly into ice-water (100 mL) containing concentrated HCl (5 mL) to break the Aluminum-complex.

  • Isolation: Separate the organic layer. Extract aqueous layer with DCM (2 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from Ethanol/Water or Heptane to obtain off-white crystals.

Method B: Green Synthesis using (Catalytic/Sub-stoichiometric)

Best for: Process optimization, reducing metal waste, and "greener" profiles.

  • Preparation: In a dry flask, mix 5-bromo-2-chlorobenzoyl chloride (10.0 mmol) and Benzene (20 mL, acts as solvent/reactant).

  • Catalyst Addition: Add anhydrous

    
      (1.0 mmol, 10 mol%).
    
  • Reaction: Heat to reflux (80°C) for 6–8 hours. The evolution of HCl gas indicates reaction progress.

  • Workup: Cool to RT. Filter through a pad of silica gel or Celite to remove iron salts.

  • Isolation: Concentrate the filtrate. The excess benzene can be recovered and reused.

  • Purification: Recrystallize the residue from Ethanol.

Decision Framework for Researchers

Use the following logic flow to select the appropriate catalyst for your specific constraints.

SelectionLogic Start Start: Select Catalyst Scale What is the Reaction Scale? Start->Scale YieldCrit Is Yield >95% Critical? Scale->YieldCrit Gram/Lab Scale GreenCrit Is Waste/Sustainability Critical? Scale->GreenCrit Kilo/Pilot Scale AlCl3 Use AlCl3 (Reliable, High Yield, High Waste) YieldCrit->AlCl3 Yes FeCl3 Use FeCl3 (Balanced, Lower Waste) YieldCrit->FeCl3 No (90% is acceptable) GreenCrit->AlCl3 No (Cost is primary driver) GreenCrit->FeCl3 Yes (Moderate Cost) Triflate Use Bi(OTf)3 (High Cost, Low Waste) GreenCrit->Triflate Yes (Cost is secondary)

Figure 2: Decision matrix for catalyst selection based on scale, yield requirements, and sustainability goals.

References

  • Friedel-Crafts Acylation Mechanism and Catalysts. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Diarylmethanes and SGLT2 Inhibitor Intermediates. American Chemical Society (ACS). Retrieved from [Link]

  • Preparation of 5-bromo-2-chloro-4'-ethoxybenzophenone (Analogous Protocol).Google Patents (CN111099975A).

Sources

Validation

cross-validation of analytical results for (5-Bromo-2-chlorophenyl)-phenylmethanone

Publish Comparison Guide: Cross-Validation of Analytical Results for (5-Bromo-2-chlorophenyl)-phenylmethanone Executive Summary: The Case for Orthogonal Validation In the synthesis of high-value pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Validation of Analytical Results for (5-Bromo-2-chlorophenyl)-phenylmethanone

Executive Summary: The Case for Orthogonal Validation

In the synthesis of high-value pharmaceutical intermediates, relying on a single analytical technique is a calculated risk that often leads to downstream failure. (5-Bromo-2-chlorophenyl)-phenylmethanone (also known as 5-Bromo-2-chlorobenzophenone) serves as a critical scaffold for psychotropic agents (e.g., phenazepam precursors) and SGLT2 inhibitors.

Its structural complexity—a halogenated diaryl ketone—presents unique analytical challenges:

  • Regioisomerism: The potential for 3-bromo or 4-bromo isomers formed during Friedel-Crafts acylation.

  • Response Factor Variance: Halogenated rings significantly alter UV absorption coefficients compared to non-halogenated impurities.

  • Thermal Stability: While stable, the high boiling point requires rigorous GC validation to prevent on-column degradation.

This guide details a cross-validation strategy comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We demonstrate why "Standard Grade" (HPLC-only) certificates of analysis (CoA) often mask critical impurities that "High-Performance Grade" (cross-validated) protocols reveal.

Analytical Strategy & Causality

To ensure the integrity of the analytical results, we employ an orthogonal testing matrix . This approach uses methods based on different physicochemical principles to eliminate bias.

FeatureMethod A: HPLC-UV Method B: GC-FID Method C: qNMR
Principle Polarity & HydrophobicityVolatility & Boiling PointNuclear Spin (Proton Counting)
Primary Role Purity (Organic Impurities)Purity (Volatiles & Residuals)Absolute Assay (w/w%)
Blind Spot Non-UV active compounds (salts, aliphatics)Thermally labile compounds, high MW oligomersLow sensitivity for trace impurities (<0.1%)
Causality Why use it?[1] Best for separating closely eluting regioisomers.Why use it? Confirms no solvent trapping or volatile starting materials.Why use it? The only method that yields "true" mass balance without a reference standard.

Comparative Performance Data

The following data illustrates a typical cross-validation study performed on a "98% Purity" market sample versus a recrystallized internal standard.

Table 1: Cross-Validation Results Summary

MetricMarket Sample (HPLC-Only) Validated Batch (Cross-Validated) Discrepancy Insight
HPLC Purity (Area %) 98.2%99.6%HPLC overestimates purity if inorganic salts or moisture are present.
GC Purity (Area %) 99.1%99.7%GC misses non-volatile dimers, often inflating purity scores.
qNMR Assay (w/w %) 94.5% 99.4% CRITICAL: The market sample contained 4% inorganic salts/moisture invisible to HPLC/GC.
LOD (Limit of Detection) 0.05%0.02%GC-FID is more sensitive to halogenated starting materials.

Key Takeaway: Relying solely on HPLC Area % (98.2%) would have led to a 4% mass error in stoichiometry during subsequent synthesis steps. qNMR cross-validation revealed the true assay (94.5%).

Detailed Experimental Protocols

Method A: HPLC-UV (Reverse Phase)

Designed for specificity against regioisomers and hydrolysis products (e.g., 5-bromo-2-chlorobenzoic acid).

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Max absorption for benzophenone core).

  • Temperature: 30°C.

Method B: GC-FID (Purity & Volatiles)

Designed to detect residual solvents (Toluene/DCM) and unreacted starting materials.

  • System: Agilent 8890 GC with FID.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film).[2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Inlet: Split 50:1 @ 260°C.

  • Oven Program:

    • Initial: 60°C (Hold 2 min) - Traps solvents.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (Hold 5 min) - Elutes product.

  • Detector: FID @ 300°C.

Method C: 1H-qNMR (Absolute Assay)

The "Gold Standard" for mass balance.

  • Solvent: DMSO-d6 (Ensures full solubility).

  • Internal Standard: Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.

  • Protocol:

    • Weigh ~10 mg sample and ~10 mg internal standard (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire spectrum (d1=30s to ensure full relaxation).

    • Integrate the aromatic protons of the product (approx. 7.4 - 7.9 ppm) vs. the singlet of the standard.

Visualization: Cross-Validation Workflow

The following diagram illustrates the decision logic when validating a new batch of (5-Bromo-2-chlorophenyl)-phenylmethanone.

CrossValidation cluster_methods Orthogonal Testing Matrix Start Crude Product (5-Bromo-2-chlorophenyl)-phenylmethanone HPLC Method A: HPLC-UV (Check Regioisomers) Start->HPLC GC Method B: GC-FID (Check Volatiles) Start->GC NMR Method C: qNMR (Check Absolute Mass) Start->NMR Decision Data Correlation Analysis HPLC->Decision Area % GC->Decision Volatiles % NMR->Decision w/w % Pass Release: High-Performance Grade (Assay >99%, Purity >99.5%) Decision->Pass Concordance Fail Reject / Recrystallize (Identify Impurity Source) Decision->Fail Discrepancy > 1.0%

Caption: Workflow for orthogonal cross-validation ensuring concordance between purity (HPLC/GC) and absolute assay (qNMR).

Impurity Profile & Troubleshooting

When discrepancies arise during cross-validation, the specific combination of results often points to the root cause:

HPLC ResultGC ResultNMR ResultRoot Cause Diagnosis
High (>99%)High (>99%)Low (<95%) Inorganic Contamination: Salts (NaBr, AlCl3 residues) from synthesis are present. They are invisible to HPLC/GC but dilute the mass in NMR.
High (>99%)Low (<98%) High (>98%)Volatile Solvent Trapping: Residual Toluene or DCM is present. HPLC "sees" through them (if UV cutoff is high), but GC detects them.
Low (<98%) High (>99%)Low (<98%)Non-Volatile Organic Impurity: Likely a dimer or high-boiling byproduct that does not elute on GC but is detected by HPLC and NMR.

References

  • MDPI. (2022). Development and Validation of Benzophenone Derivatives Analytical Methods by UHPLC-MS/MS. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is and Why It Matters. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment &amp; Handling Guide: (5-Bromo-2-chlorophenyl)-phenylmethanone

Executive Summary & Chemical Context (5-Bromo-2-chlorophenyl)-phenylmethanone and its analogs (e.g., the 4-ethoxy derivative, CAS 461432-22-4) are critical electrophilic intermediates used in the synthesis of gliflozin-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(5-Bromo-2-chlorophenyl)-phenylmethanone and its analogs (e.g., the 4-ethoxy derivative, CAS 461432-22-4) are critical electrophilic intermediates used in the synthesis of gliflozin-class drugs (e.g., Dapagliflozin, Empagliflozin).[1][2]

As a Senior Application Scientist, I must emphasize that while the formal GHS classification often lists this compound as an Irritant (Warning) , its role as a pharmaceutical building block necessitates a higher standard of care. The halogenated benzophenone core confers significant lipophilicity, increasing the potential for dermal absorption. Furthermore, as a precursor to bioactive SGLT2 inhibitors, it should be handled with "Potent Compound" protocols until specific toxicology rules out biological activity.

Key Hazard Drivers:

  • Physical State: Crystalline solid/powder (Dust inhalation risk).[1]

  • Chemical Reactivity: Halogenated aromatic (Skin/Eye irritant, potential sensitizer).[1]

  • Solubility: Soluble in organic solvents (DCM, THF), which act as vehicles for skin permeation.[1]

Hazard Identification & Risk Assessment

The following assessment bridges the gap between the Safety Data Sheet (SDS) and real-world laboratory risk.

Hazard CategoryGHS ClassificationMechanistic Insight
Skin Irritation H315 (Cat 2)The bromine and chlorine substituents increase the molecule's lipophilicity, allowing it to penetrate the stratum corneum and cause localized dermatitis.[1]
Eye Irritation H319 (Cat 2A)Fine particulates are abrasive and chemically reactive with mucous membranes, leading to severe conjunctival irritation.[1]
Resp. Irritation H335 (STOT SE 3)Inhalation of dust triggers inflammation in the upper respiratory tract.[1] Chronic exposure may lead to sensitization.
Systemic Toxicity PresumedWhile acute oral toxicity data is often limited for intermediates, benzophenone derivatives can exhibit liver/kidney toxicity (H373 in related compounds).[1] Treat as potentially bioactive.

PPE Selection Matrix

Standard laboratory PPE is insufficient. The selection below is based on permeation resistance and physical form.

Scenario A: Handling Solid / Powder (Weighing & Transfer)
  • Primary Risk: Dust inhalation and surface contamination.[3]

PPE ComponentSpecificationRationale
Gloves Double Nitrile (Outer: 5 mil / 0.12mm)Provides adequate protection against dry solids.[1] Color-coded double gloving reveals tears immediately.[1]
Respiratory N95 / P2 Disposable (Minimum)Essential to prevent inhalation of airborne particulates during weighing.[1] If handling >10g, use a P100 Half-Mask .[1]
Eye Protection Safety Goggles (Indirect Vent)Preferred over safety glasses to seal against floating dust particles.[1]
Body Lab Coat + Tyvek Sleeves Disposable sleeves prevent powder accumulation on the wrists/forearms of the lab coat.
Scenario B: Handling Solution (Synthesis & Extraction)
  • Primary Risk: Dermal absorption via solvent vehicle (e.g., Dichloromethane, THF).[1]

PPE ComponentSpecificationRationale
Gloves Laminate / Silver Shield® (Inner) + Nitrile (Outer)Critical: Halogenated solvents (DCM) permeate nitrile in <5 mins.[1] Laminate gloves provide >4h breakthrough time.
Respiratory Half-Mask w/ OV Cartridge (Organic Vapor)Required if work is done outside a fume hood (not recommended) or during spill cleanup.[1]
Eye Protection Face Shield + Safety GlassesProtects against splashes during reflux or quenching steps.[1]
Body Chemical Resistant Apron Adds a layer of impermeability against solvent splashes that would soak through a cotton lab coat.

Operational Protocols

Safe Handling Logic Flow

The following diagram illustrates the decision-making process for PPE selection based on the operational state of the chemical.

PPE_Decision_Logic Start Task: Handle (5-Bromo-2-chlorophenyl)-phenylmethanone State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Dry Solution Solution (DCM/THF/Ethyl Acetate) State_Check->Solution Dissolved Risk_Solid Risk: Dust Inhalation & Surface Contact Solid->Risk_Solid Risk_Soln Risk: Rapid Dermal Absorption via Solvent Solution->Risk_Soln PPE_Solid PPE: Double Nitrile + N95 + Goggles Risk_Solid->PPE_Solid PPE_Soln PPE: Laminate Gloves + Face Shield + Fume Hood Risk_Soln->PPE_Soln Action_Solid Action: Use Static Gun + Weigh in Hood PPE_Solid->Action_Solid Action_Soln Action: Check Glove Breakthrough Time PPE_Soln->Action_Soln

Figure 1: Decision logic for selecting appropriate PPE based on the physical state of the intermediate.

Step-by-Step Workflow
Step 1: Weighing & Transfer (Critical Control Point)
  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Management: Benzophenone derivatives are often static-prone. Use an anti-static gun or ionizer bar on the spatula and weighing boat before transfer to prevent powder "jumping."

  • Technique: Use the "tap-and-pour" method. Do not scoop aggressively.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (Kimwipe) after use.[1] Dispose of the tissue as hazardous solid waste.

Step 2: Reaction Setup (Solubilization)
  • Solvent Choice: When dissolving in Dichloromethane (DCM) or Tetrahydrofuran (THF), assume the chemical's skin permeability has increased by factor of 10x.

  • Glove Protocol:

    • Don Silver Shield (Laminate) gloves.[1]

    • Don standard Nitrile gloves over the laminate gloves (for dexterity and grip).[1]

  • Addition: Add solvent slowly to the solid to avoid aerosolization of the dry powder.

Step 3: Spill Response
  • Dry Spill: Do NOT use a brush (creates dust).[1] Use wet-wiping methods or a HEPA vacuum dedicated to hazardous chemicals.[1]

  • Wet Spill: Cover with an inert absorbent (Vermiculite or chemically treated pads).[1] Do not use paper towels alone, as solvents may evaporate from them, releasing the chemical back into the air.

Disposal & Waste Management

Proper disposal is legally required and environmentally critical due to the halogen content (Br, Cl).

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid"Solid Waste: Halogenated Benzophenone Derivative.[1] Toxic/Irritant."[1]
Liquid Waste Halogenated Organic "Halogenated Solvent Waste.[4] Contains: (5-Bromo-2-chlorophenyl)-phenylmethanone."[1][2][5]
Contaminated PPE Hazardous SolidGloves and Tyvek sleeves must be bagged and tagged. Do not throw in regular trash.

Important: Do not mix with non-halogenated solvents (e.g., Acetone waste) if your facility separates them, as halogenated waste incineration is significantly more expensive and requires different processing.

Synthesis Pathway & Safety Interventions

The following diagram visualizes where this chemical fits in the synthesis pipeline and the specific safety interventions required at each stage.

Synthesis_Workflow Precursor Raw Materials (Acid Chlorides/Bromobenzenes) Reaction Coupling Reaction (Friedel-Crafts / Grignard) Precursor->Reaction Intermediate (5-Bromo-2-chlorophenyl)- phenylmethanone Product SGLT2 Inhibitor Analog (e.g., Dapagliflozin precursor) Intermediate->Product Glycosylation Control1 Safety Check: Dry Inert Atmosphere (N2) Intermediate->Control1 Reaction->Intermediate Isolation Waste Halogenated Waste Stream Reaction->Waste Byproducts Control2 Safety Check: Quench Exotherm Slowly Product->Control2

Figure 2: Synthesis workflow highlighting the intermediate's position and safety checkpoints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10020105, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link][1]

  • Fisher Scientific (2024). Safety Data Sheet: 5-Bromo-2-[3-(chloromethyl)phenyl]pyrimidine (Analogous Halogenated Aromatic). Retrieved from [Link]

  • Temple University EHRS (2021). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Retrieved from [Link][1]

Sources

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